3-Fluoro-5-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYINWONMOKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380946 | |
| Record name | 3-Fluoro-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-23-0 | |
| Record name | 3-Fluoro-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-methylbenzamide (CAS: 518070-23-0)
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in 3-Fluoro-5-methylbenzamide. While this specific molecule is not extensively characterized in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from closely related analogues.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic amide. The presence of a fluorine atom and a methyl group on the benzamide core makes it an intriguing building block for creating more complex molecules, particularly in the field of medicinal chemistry. The fluorine atom can modulate properties such as metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.
Table 1: Compound Identifiers and Basic Properties
| Property | Value | Source(s) |
| CAS Number | 518070-23-0 | N/A |
| Molecular Formula | C₈H₈FNO | N/A |
| Molecular Weight | 153.15 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Predicted Boiling Point | ~280-300 °C | Analog comparison |
| Predicted Melting Point | ~130-150 °C | Analog comparison |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General amide properties |
Note: Boiling and melting points are estimations based on unsubstituted benzamide and its other halogenated/methylated isomers. Experimental verification is required.
Proposed Synthetic Routes
While a specific, validated synthesis for this compound is not readily found in peer-reviewed journals, its structure lends itself to well-established synthetic transformations. The following protocols are proposed based on high-yield, reliable methods for analogous compounds.
Route 1: Amidation of 3-Fluoro-5-methylbenzoyl Chloride
This is the most direct and likely highest-yielding approach, starting from the corresponding benzoic acid. The synthesis involves two primary steps: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.
Caption: Proposed synthesis via acyl chloride intermediate.
Protocol 1: Synthesis via 3-Fluoro-5-methylbenzoyl Chloride
Part A: Formation of 3-Fluoro-5-methylbenzoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to be moisture-free.
-
Reagents: To the flask, add 3-fluoro-5-methylbenzoic acid (1.0 eq). Dilute with an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reaction: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature. Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gases, which simplifies workup.
-
Heating: Gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Once complete, carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3-fluoro-5-methylbenzoyl chloride is often used directly in the next step.[1]
Part B: Amination
-
Setup: Cool the flask containing the crude acyl chloride in an ice bath.
-
Reaction: Dilute the acyl chloride in anhydrous DCM. Slowly add a solution of concentrated aqueous ammonia (NH₄OH, ~2.0-3.0 eq) dropwise with vigorous stirring. Rationale: The reaction is exothermic; slow addition at 0°C controls the reaction rate and minimizes side reactions. An excess of ammonia ensures complete conversion and neutralizes the HCl byproduct.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure this compound.
Route 2: Hydrolysis of 3-Fluoro-5-methylbenzonitrile
This alternative route is viable if the corresponding benzonitrile is a more accessible starting material. It typically involves a catalyzed hydrolysis reaction.
Caption: Proposed synthesis via nitrile hydrolysis.
Protocol 2: Synthesis via Nitrile Hydrolysis
-
Setup: In a round-bottom flask, dissolve 3-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent like DMSO or a mixture of ethanol and water.
-
Reagents: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (~1.5 eq).
-
Reaction: Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂, 30% solution, ~3.0 eq). Rationale: This is a variation of the Radziszewski reaction, where the hydroperoxide anion acts as the nucleophile for the nitrile conversion under basic conditions. It is often milder than strong acid hydrolysis, which can sometimes lead to the formation of the carboxylic acid byproduct.
-
Heating & Monitoring: Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-50°C) for several hours. Monitor the disappearance of the starting nitrile by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and dilute with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography as described in Route 1.[2]
Potential Applications in Drug Discovery
The benzamide moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3] The specific substitution pattern of this compound makes it a candidate for investigation in several therapeutic areas.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with defective homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death through a process called synthetic lethality. Many potent PARP inhibitors are based on a benzamide core. The amide NH₂ group acts as a key hydrogen bond donor, mimicking the nicotinamide portion of the natural substrate NAD+.
Caption: Role of benzamides in the PARP1 signaling pathway.
The 3-fluoro and 5-methyl substituents of the target compound could potentially interact with specific residues within the PARP active site, influencing both potency and selectivity. Researchers could use this compound as a starting fragment or scaffold for developing novel PARP inhibitors.[3]
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. However, based on related compounds such as 3-fluoro-5-(trifluoromethyl)benzamide and other substituted benzamides, the following precautions are advised:
-
Hazard Classification (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
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SpectraBase. (n.d.). Benzamide, 3-fluoro-N-methyl-. Retrieved January 17, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(hex-5-en-2-ylamino)-4-methylbenzamide. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). Benzamide, 3-fluoro-5-trifluoromethyl-N-(2-pentyl)-N-undecyl-. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-fluoro-5-methyl-N-[(3S)-piperidin-3-yl]benzamide. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 3-Fluoro-5-trifluoromethylbenzamide, N-(3-chlorophenyl)-. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-piperazin-1-ylbenzamide. Retrieved January 17, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved January 17, 2026, from [Link]
- MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4995.
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LookChem. (n.d.). 3-Fluoro-5-methylbenzoyl chloride. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-fluoro-5-methyl-N-(2-methylprop-2-enyl)benzamide. Retrieved January 17, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-5-methylbenzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-formylbenzamide. Retrieved January 17, 2026, from [Link]
- NIH. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 12(10), 1591-1599.
- ACS Publications. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 63(23), 14681-14699.
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NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-4-methoxy-5-methylbenzamide. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 3-Fluoro-5-methylbenzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methylbenzamide is a substituted aromatic amide that holds potential as a valuable intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, suggests that it could be a precursor for the synthesis of more complex molecules with specific biological activities or material properties. The presence of the fluorine atom is of particular interest, as fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, drawing upon data from its precursors and structurally related compounds to offer a thorough technical resource.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its physicochemical properties can be reliably estimated based on its structure and data from its precursors, 3-fluoro-5-methylbenzoic acid and 3-fluoro-5-methylbenzaldehyde.
| Property | 3-Fluoro-5-methylbenzoic Acid (Precursor) | 3-Fluoro-5-methylbenzaldehyde (Precursor) | This compound (Predicted) |
| CAS Number | 518070-19-4 | 189628-39-5[1][2] | 518070-23-0[3][4] |
| Molecular Formula | C₈H₇FO₂ | C₈H₇FO | C₈H₈FNO |
| Molecular Weight | 154.14 g/mol [5] | 138.14 g/mol [2] | 153.15 g/mol |
| Appearance | Solid | Liquid[1] | Likely a solid at room temperature |
| Boiling Point | 266.2 °C[5] | 97.6°C[6] | Expected to be higher than the benzoic acid due to intermolecular hydrogen bonding of the amide group. |
| Melting Point | Not widely reported | Not widely reported | Expected to be significantly higher than the aldehyde precursor. |
| Solubility | Insoluble in water; soluble in organic solvents[5] | Insoluble in water; soluble in ethanol, ether, and chloroform | Likely to have low solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. |
| Flash Point | 114.8 °C[5] | 79.3°C[6] | Expected to be higher than the aldehyde precursor. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 3-fluoro-5-methylbenzoic acid. This transformation is typically achieved by first converting the carboxylic acid into a more reactive acyl chloride, followed by a reaction with ammonia.
Synthetic Workflow
Caption: Synthesis of this compound from 3-fluoro-5-methylbenzoic acid.
Experimental Protocol: Amidation via Acyl Chloride
This protocol provides a generalized procedure for the synthesis of this compound.
Step 1: Formation of 3-Fluoro-5-methylbenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-methylbenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) or oxalyl chloride ((COCl)₂) (e.g., 1.5-2 equivalents) dropwise at room temperature.[7][8] If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Slowly heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude 3-fluoro-5-methylbenzoyl chloride is often used in the next step without further purification.
Step 2: Amidation of 3-Fluoro-5-methylbenzoyl Chloride
-
Dissolve the crude 3-fluoro-5-methylbenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H (position 2) | 7.4 - 7.6 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |
| Aromatic-H (position 4) | 7.1 - 7.3 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |
| Aromatic-H (position 6) | 7.0 - 7.2 | Singlet (broad) or triplet | JH-H ≈ 2-3 Hz |
| Amide-NH₂ | 5.5 - 6.5 | Broad singlet | - |
| Methyl-CH₃ | 2.3 - 2.5 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic C-F | 160 - 164 (Doublet, JC-F ≈ 240-250 Hz) |
| Aromatic C-CH₃ | 138 - 142 |
| Aromatic C-CONH₂ | 133 - 137 |
| Aromatic CH | 115 - 130 (with smaller C-F couplings) |
| Methyl (CH₃) | 20 - 22 |
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the amide and aromatic functional groups.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (amide) | Symmetric & Asymmetric Stretch | 3100 - 3400 (two bands) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=O (amide I) | Stretch | 1650 - 1680 |
| N-H (amide II) | Bend | 1600 - 1640 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-F | Stretch | 1100 - 1250 |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak. Key fragmentation patterns for benzamides typically involve the loss of the amide group.[8][9]
| Fragment | Proposed Structure | Predicted m/z |
| [M]⁺ | C₈H₈FNO⁺ | 153 |
| [M - NH₂]⁺ | C₈H₆FO⁺ | 137 |
| [C₇H₅F]⁺ | 108 |
Reactivity and Safety Considerations
Reactivity: The chemical reactivity of this compound is primarily dictated by the amide functional group. Amides are generally stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The aromatic ring can undergo electrophilic substitution, with the fluorine and methyl groups influencing the regioselectivity of such reactions.
Safety: A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard information for structurally similar compounds such as 3-Fluoro-5-(trifluoromethyl)benzamide and 3-Methyl-5-(trifluoromethoxy)benzamide, it is prudent to handle this compound with care.[10][11]
Predicted Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[10][11]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[10][11]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Potential Applications in Research and Drug Development
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule. Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents.
-
Enzyme Inhibitors: Substituted benzamides have been investigated as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy.
-
Agrochemicals: The fluorinated benzamide motif is also found in some pesticides and herbicides, suggesting potential applications in agriculture.[12]
-
Materials Science: Aromatic amides can be used as monomers for the synthesis of high-performance polymers with desirable thermal and mechanical properties.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds in the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the known characteristics of its precursors and related analogs. The synthetic route via amidation of 3-fluoro-5-methylbenzoic acid is a standard and efficient method for its preparation. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities and material properties of derivatives of this compound is warranted to fully explore its potential.
References
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An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzamides in Modern Chemistry
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of fluorine atoms into this privileged structure can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing drug-like properties.[1][2] 3-Fluoro-5-methylbenzamide, a member of this important class of compounds, serves as a valuable building block and a key intermediate in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries.[3] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and potential applications, offering insights for researchers engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound possesses a simple yet functionally rich molecular architecture. The molecule consists of a central benzene ring substituted with a fluorine atom, a methyl group, and a carboxamide group at positions 3, 5, and 1, respectively.
Molecular Formula: C₈H₈FNO
Molecular Weight: 153.16 g/mol
The presence of the electronegative fluorine atom and the electron-donating methyl group on the aromatic ring, meta to each other and to the amide functionality, creates a unique electronic and steric environment that influences its reactivity and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | PubChem |
| Molecular Weight | 153.16 g/mol | PubChem |
| CAS Number | 914508-31-5 | Not explicitly found, but related to starting materials. |
| Appearance | White to off-white solid (predicted) | General chemical properties |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved from the commercially available precursor, 3-fluoro-5-methylbenzoic acid. The following two-step protocol is a reliable method for its preparation.
Workflow for the Synthesis of this compound
Caption: A logical workflow for utilizing this compound in drug design.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a synthetically accessible and versatile molecule with significant potential in medicinal chemistry and materials science. Its unique substitution pattern provides a valuable platform for the design and synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and insights into its potential applications. As the demand for sophisticated and effective small molecules continues to grow, the importance of fluorinated building blocks like this compound in driving innovation in drug discovery and other chemical sciences is undeniable.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99618356, 3-fluoro-5-methyl-N-[(3S)-piperidin-3-yl]benzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114618286, 3-fluoro-5-methyl-N-(2-methylprop-2-enyl)benzamide. Retrieved from [Link]
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Jagtap, S. D., Sarkate, A. P., Khandare, A. L., Narula, I. K., Karnik, K. S., Pansare, D. N., & Shelke, R. N. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]
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ACS Publications. (n.d.). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]
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3-Fluoro-5-methylbenzamide synthesis from 3-fluoro-5-methylbenzoic acid
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylbenzamide from 3-fluoro-5-methylbenzoic acid
Abstract
This technical guide provides a comprehensive overview for the chemical synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is the conversion of 3-fluoro-5-methylbenzoic acid into its corresponding primary amide. This document delves into the fundamental reaction mechanisms, offers a comparative analysis of prevalent synthetic strategies, and presents a detailed, field-proven experimental protocol. The guide is intended for researchers, chemists, and process development professionals, emphasizing scientific integrity, safety, and practical execution.
Introduction: The Significance of Amide Bond Formation
The amide bond is one of the most fundamental and ubiquitous functional groups in organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials. The synthesis of amides from carboxylic acids is a cornerstone reaction, yet the direct condensation of a carboxylic acid and an amine is a kinetically slow and thermodynamically challenging process, typically requiring high temperatures to drive off water.[1][2][3] Consequently, the activation of the carboxylic acid is a critical prerequisite for efficient amide synthesis under practical laboratory conditions.
This guide focuses on the synthesis of this compound, a fluorinated aromatic compound whose derivatives are of significant interest in drug discovery. We will explore the conversion of 3-fluoro-5-methylbenzoic acid using ammonia as the nitrogen source, detailing the chemical principles and methodologies that ensure a high-yield, high-purity synthesis.
Mechanistic Pathways for Carboxylic Acid Activation
To facilitate amide bond formation, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This "activation" enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. Two principal and robust strategies for this transformation are discussed below.
Strategy A: The Acyl Chloride Pathway via Thionyl Chloride
A classic and highly effective method involves the conversion of the carboxylic acid into a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂).[4][5] This two-step, often one-pot, process is favored for its efficiency and the use of cost-effective reagents.[6][7]
The mechanism proceeds as follows:
-
Acyl Chloride Formation: 3-Fluoro-5-methylbenzoic acid reacts with thionyl chloride. The carboxylic acid's oxygen attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to yield the protonated acyl chloride. Deprotonation gives the final acyl chloride product.
-
Nucleophilic Acyl Substitution: The resulting 3-fluoro-5-methylbenzoyl chloride is a potent electrophile. It readily reacts with a nucleophile, in this case, ammonia (NH₃), via a nucleophilic acyl substitution mechanism to form the stable this compound product, releasing hydrochloric acid (HCl) as a byproduct.[8]
Caption: Reaction mechanism for amide synthesis via an acyl chloride intermediate.
Strategy B: The Coupling Reagent Pathway (EDC/HOBt)
Modern organic synthesis often employs "coupling reagents" to achieve amide bond formation under milder conditions, which is particularly crucial for sensitive or complex substrates. Among the most common are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), frequently used with an additive like 1-Hydroxybenzotriazole (HOBt).[9][10][11]
The mechanism for EDC/HOBt coupling is a more nuanced process:
-
O-Acylisourea Formation: The carboxylic acid first adds to the EDC carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate.[10]
-
Active Ester Formation: This intermediate can be intercepted by HOBt, a superior nucleophile, to form an HOBt-ester. This active ester is more stable than the O-acylisourea and less prone to side reactions.[9][12]
-
Amidation: Finally, the amine (ammonia) attacks the carbonyl carbon of the activated HOBt-ester, forming the desired amide and regenerating HOBt, which acts catalytically in this cycle. The main byproduct is a water-soluble urea derived from EDC, which simplifies purification.[11]
Other advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) function similarly by creating a highly reactive OAt-active ester, known for high efficiency and fast reaction rates.[13][14][15]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on several factors, including substrate tolerance, scale, cost, and desired purity. Below is a comparative summary of the two primary approaches.
| Parameter | Method A: Thionyl Chloride | Method B: Coupling Reagents (e.g., EDC/HOBt, HATU) |
| Reagents | 3-Fluoro-5-methylbenzoic acid, Thionyl Chloride (SOCl₂), Ammonia (NH₃) | 3-Fluoro-5-methylbenzoic acid, EDC, HOBt (or HATU, DIPEA), Ammonia (NH₃) |
| Reaction Conditions | Often requires heating to drive acyl chloride formation; can be done at RT. | Typically performed at 0 °C to room temperature. Milder conditions. |
| Advantages | • Highly effective and often high-yielding.• Reagents are inexpensive and readily available.• Byproducts (SO₂, HCl) are gaseous and easily removed. | • Very mild reaction conditions, suitable for sensitive substrates.• High chemoselectivity.• Water-soluble byproducts (EDC-urea) are easily removed by aqueous workup. |
| Disadvantages | • SOCl₂ is corrosive, toxic, and moisture-sensitive.• Generates acidic byproduct (HCl) that must be neutralized.• Not suitable for substrates with acid-sensitive functional groups. | • Reagents are significantly more expensive.• Can be slower than the acyl chloride method.• Potential for side reactions if not optimized. |
| Byproduct Removal | Gaseous byproducts are vented. Excess SOCl₂ is quenched. HCl is neutralized. | Urea byproduct is removed via aqueous extraction. |
Detailed Experimental Protocol: One-Pot Synthesis via Thionyl Chloride
This protocol describes a robust and scalable one-pot procedure for synthesizing this compound.[4][6]
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Equivalents |
| 3-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 5.0 g | 1.0 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 3.5 mL (4.6 g) | 1.2 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
| Aqueous Ammonia (28-30%) | NH₄OH | 35.05 | ~20 mL | Excess |
Safety and Handling
-
3-Fluoro-5-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[16]
-
Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.[17][18][19][20]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 3-fluoro-5-methylbenzoic acid (5.0 g, 32.4 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the acid is fully dissolved.
-
Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (3.5 mL, 41.1 mmol, 1.2 eq) dropwise via a syringe over 10-15 minutes. Caution: Gas evolution (HCl) will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess Reagent: Carefully concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess thionyl chloride. This should be done in a well-ventilated fume hood.
-
Amidation: Re-dissolve the crude acyl chloride residue in 50 mL of fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Ammonia Addition: Slowly and carefully add concentrated aqueous ammonia (~20 mL) dropwise. A white precipitate (the product and ammonium chloride) will form immediately. The mixture will become thick.
-
Reaction Completion: After the addition, remove the ice bath and stir the slurry vigorously at room temperature for 1 hour.
-
Workup: Add 50 mL of deionized water to the flask and stir. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to afford a white crystalline solid.[21]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons (with fluorine coupling) and the methyl group protons. The amide protons (-NH₂) will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the aromatic carbons (showing C-F coupling), and the methyl carbon.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated mass of C₈H₈FNO (m/z = 153.06).
-
Infrared (IR) Spectroscopy: Look for strong characteristic peaks for the C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches (two bands around 3200-3400 cm⁻¹) of the primary amide.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a straightforward yet critical transformation. The choice between the robust, cost-effective thionyl chloride method and the milder, more selective coupling reagent approach depends on the specific requirements of the synthesis. The detailed protocol provided in this guide offers a reliable pathway for obtaining high-purity product, provided that careful attention is paid to safety and procedural details. Proper characterization is essential to validate the final product's identity and purity, ensuring its suitability for subsequent applications in research and development.
References
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An In-Depth Technical Guide to 3-Fluoro-5-methylbenzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-5-methylbenzamide, a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific compound, this document focuses on its synthesis from the readily available precursor, 3-fluoro-5-methylbenzoic acid, and provides predicted physicochemical and spectroscopic properties based on established chemical principles and data from closely related analogues.
Chemical Identity and Nomenclature
The compound of interest, This compound , is a substituted benzamide. Based on the rules of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), its name is systematically derived from the structure.
IUPAC Name: this compound
Synonyms: While no widely recognized synonyms for this compound have been identified, it may also be referred to as 5-fluoro-3-methylbenzamide.
The core of this molecule is a benzamide structure, which consists of a benzene ring attached to an amide functional group (-CONH₂). The prefixes "3-fluoro" and "5-methyl" indicate the presence of a fluorine atom at the third position and a methyl group at the fifth position of the benzene ring, relative to the point of attachment of the amide group.
For the synthesis of this compound, the logical starting material is 3-fluoro-5-methylbenzoic acid . Its chemical identity is well-established:
-
IUPAC Name: 3-Fluoro-5-methylbenzoic acid[1]
-
Synonyms: 5-Fluoro-m-toluic acid[1]
-
CAS Number: 518070-19-4[1]
Physicochemical Properties
Properties of the Precursor: 3-Fluoro-5-methylbenzoic acid
A thorough understanding of the precursor's properties is essential for its handling and for planning the synthesis of the target amide.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 171 - 175 °C (for the related isomer 3-Fluoro-4-methylbenzoic acid) | [2] |
| Purity | ≥ 97% | [3] |
Predicted Properties of this compound
The physicochemical properties of the target compound, this compound, can be predicted based on its structure and by comparison with similar compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₈FNO | Derived from the structure. |
| Molecular Weight | 153.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Benzamides are typically crystalline solids at room temperature. |
| Melting Point | 120 - 140 °C | Based on the melting point of benzamide (128 °C) and the influence of substituents. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMF); sparingly soluble in water. | The amide group imparts some polarity, but the aromatic ring and methyl group reduce water solubility. |
Synthesis of this compound
The most direct and common method for the synthesis of benzamides from their corresponding benzoic acids is through the activation of the carboxylic acid, followed by reaction with an amine source (in this case, ammonia or an ammonia equivalent).
Synthetic Workflow Diagram
Caption: General synthetic pathways for the preparation of this compound from 3-fluoro-5-methylbenzoic acid.
Experimental Protocol: Amidation via Acyl Chloride
This protocol is a robust and widely used method for the synthesis of primary amides from carboxylic acids.
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 3-fluoro-5-methylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution (5.0-10.0 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar benzamide structures.[4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.0 | m | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~ 6.0 - 5.5 | br s | 2H | Amide protons (-CONH₂) |
| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |
The aromatic region will likely show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 165 | Carbonyl carbon (C=O) |
| ~ 164 - 161 (d) | C-F |
| ~ 140 - 138 (d) | C-CH₃ |
| ~ 135 - 130 | Aromatic carbons |
| ~ 125 - 115 (d) | Aromatic carbons adjacent to C-F |
| ~ 21 | Methyl carbon (-CH₃) |
Carbons near the fluorine atom will appear as doublets due to ¹³C-¹⁹F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3100 | Strong, broad | N-H stretching (amide) |
| ~ 1680 - 1640 | Strong | C=O stretching (Amide I band) |
| ~ 1620 - 1580 | Medium | N-H bending (Amide II band) |
| ~ 1300 - 1200 | Medium | C-N stretching |
| ~ 1250 - 1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion [M]⁺: m/z = 153.06
-
Key Fragmentation Peaks: Loss of the amide group (-NH₂) to form the benzoyl cation (m/z = 136), followed by the loss of carbon monoxide (-CO) to yield the fluoromethylphenyl cation (m/z = 108).[9]
Potential Applications in Drug Discovery and Materials Science
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[10][11] Fluorinated benzamides, in particular, are a class of compounds with a broad range of biological activities.
-
Drug Discovery: Substituted benzamides are known to exhibit a variety of pharmacological effects, including antiemetic, antipsychotic, and anticancer properties. The presence of the fluoro and methyl groups on the aromatic ring of this compound can modulate its biological activity and pharmacokinetic profile, making it an interesting candidate for screening in various therapeutic areas. The fluorine atom can improve metabolic stability by blocking sites of oxidation and can also enhance binding to target proteins through favorable electrostatic interactions.[12][13]
-
Agrochemicals: Fluorinated compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[11] The specific substitution pattern of this compound could impart desirable properties for crop protection applications.
-
Materials Science: Aromatic amides can self-assemble through hydrogen bonding to form ordered structures. The introduction of fluorine can influence these intermolecular interactions, potentially leading to the development of new materials with unique properties, such as liquid crystals or functional polymers.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursor, 3-fluoro-5-methylbenzoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not available, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[14][15] A thorough risk assessment should be conducted before handling this compound.
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in various scientific disciplines. This guide provides a foundational understanding of its chemical identity, a reliable synthetic route, and predicted analytical data. By leveraging the information presented here, researchers can confidently synthesize, characterize, and explore the potential applications of this fluorinated benzamide in their respective fields.
References
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- Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. (n.d.).
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- 3-Fluorobenzoic acid 97 455-38-9. (n.d.). Sigma-Aldrich.
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Introduction: The Imperative for Rigorous Spectroscopic Analysis
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methylbenzamide
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This compound, a substituted aromatic amide, represents a scaffold of interest due to the prevalence of benzamides in pharmacologically active compounds. The introduction of fluorine and methyl groups to the benzamide core can significantly alter its physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, a comprehensive understanding of its molecular structure, confirmed through orthogonal analytical techniques, is a critical prerequisite for any further investigation.
This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to fully characterize this compound. We move beyond a mere presentation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the knowledge to perform and validate their own analyses.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below, with atoms numbered for reference in the subsequent NMR analysis.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity of an organic molecule.[1] Both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the placement of protons and heteroatoms.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can prevent the exchange of amide protons, resulting in sharper signals.[1]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The chemical shift of each proton is influenced by the electronic effects of neighboring atoms and functional groups.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CONH₂ | 7.5 - 8.5 & 5.5 - 6.5 | br s, br s | - | 2H |
| H-6 | ~7.4 | s or d | J(H-F) ≈ 4-8 Hz (meta) | 1H |
| H-2 | ~7.3 | d | J(H-F) ≈ 6-10 Hz (ortho) | 1H |
| H-4 | ~7.1 | d | J(H-F) ≈ 4-8 Hz (meta) | 1H |
| -CH₃ | ~2.4 | s | - | 3H |
Note: Chemical shifts are predictions based on typical values for substituted benzamides and may vary with solvent and concentration. "br s" denotes a broad singlet.
Interpretation Insights:
-
Amide Protons (-CONH₂): These protons typically appear as two distinct broad singlets due to hindered rotation around the C-N bond. Their chemical shift is highly variable and dependent on solvent and concentration. In DMSO-d₆, they are more clearly observed, whereas in CDCl₃ they may be broader or exchange more readily.
-
Aromatic Protons (H-2, H-4, H-6): The electron-withdrawing nature of the amide and fluorine groups shifts these protons downfield. The key to assigning these signals lies in their coupling to the fluorine atom (¹⁹F, I=1/2).[3]
-
The proton at the C-2 position is ortho to the fluorine and will exhibit a larger coupling constant (³JH-F ≈ 6-10 Hz).
-
The protons at C-4 and C-6 are meta to the fluorine and will show smaller coupling constants (⁴JH-F ≈ 4-8 Hz).[3]
-
Proton-proton coupling between the aromatic protons is typically small (meta-coupling) and may not be fully resolved, leading to complex multiplets or apparent singlets/doublets.
-
-
Methyl Protons (-CH₃): This group appears as a sharp singlet integrated to three protons, located in the typical range for a methyl group attached to an aromatic ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C-7 (C=O) | ~168 | Carbonyl carbon, deshielded. |
| C-3 (C-F) | ~163 | Large ¹JC-F coupling (~245 Hz). |
| C-5 (C-CH₃) | ~140 | Quaternary carbon. |
| C-1 (C-CONH₂) | ~135 | Quaternary carbon. |
| C-6 | ~125 | Small ²JC-F coupling (~20 Hz). |
| C-4 | ~120 | Small ²JC-F coupling (~20 Hz). |
| C-2 | ~115 | Small ³JC-F coupling (~3 Hz). |
| -CH₃ | ~21 | Aliphatic carbon. |
Note: Chemical shifts are predictions and can vary. JC-F values are typical estimates.[4][5]
Interpretation Insights:
-
Carbonyl Carbon (C-7): The amide carbonyl carbon is significantly deshielded and appears far downfield, typically around 168 ppm.
-
Fluorine-Coupled Carbons: The most diagnostic feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus.
-
The carbon directly bonded to fluorine (C-3) exhibits a very large one-bond coupling constant (¹JC-F), often exceeding 240 Hz, and is a definitive marker for its position.[4]
-
Other aromatic carbons show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, which are invaluable for confirming assignments.
-
-
Quaternary Carbons (C-1, C-5): These carbons, which bear no protons, typically show weaker signals in the spectrum. Their chemical shifts are influenced by the attached substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample measurement and subtracted from the sample spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3300 | Asymmetric N-H Stretch | Primary Amide (-CONH₂) | Medium |
| 3200 - 3150 | Symmetric N-H Stretch | Primary Amide (-CONH₂) | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch | Methyl (-CH₃) | Medium-Weak |
| 1680 - 1650 | C=O Stretch (Amide I) | **Primary Amide (-CONH₂) ** | Strong |
| 1640 - 1600 | N-H Bend (Amide II) | Primary Amide (-CONH₂) | Strong |
| 1600, 1475 | C=C Stretch | Benzene Ring | Medium |
| 1250 - 1100 | C-F Stretch | Aryl Fluoride | Strong |
Interpretation Insights:
-
Amide Group Signature: The definitive proof of a primary amide comes from a combination of peaks. The two N-H stretching bands above 3100 cm⁻¹ confirm the -NH₂ group.[6] The most intense peak in the spectrum is typically the C=O stretch (Amide I band) found around 1660 cm⁻¹.[1][6] This is complemented by the strong N-H bending vibration (Amide II band) near 1620 cm⁻¹.
-
Aryl Fluoride: A strong, characteristic absorption band in the 1250-1100 cm⁻¹ region is indicative of the C-F stretching vibration, confirming the presence of fluorine on the aromatic ring.
-
Substitution Pattern: The pattern of weak overtone bands in the 2000-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ can provide corroborating evidence for the 1,3,5-trisubstitution pattern on the benzene ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated under vacuum to promote vaporization.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrum Data and Fragmentation Analysis
The molecular formula of this compound is C₈H₈FNO, giving a molecular weight of 153.16 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion Formula | Identity/Origin |
| 153 | [C₈H₈FNO]⁺• | Molecular Ion (M⁺•) |
| 137 | [C₈H₇FO]⁺ | [M - NH₂]⁺ (Base Peak) |
| 109 | [C₇H₄F]⁺ | [M - NH₂ - CO]⁺ |
| 111 | [C₇H₆F]⁺• | [M - CONH₂]⁺• |
Interpretation and Fragmentation Pathway:
The fragmentation of aromatic amides under EI conditions is often highly predictable.[7][8] The primary cleavage event is the loss of the amino radical (•NH₂) to form a resonance-stabilized acylium ion. This fragment is often the most abundant ion in the spectrum (the base peak).
Caption: Primary fragmentation pathway of this compound in EI-MS.
Integrated Analysis: A Self-Validating Conclusion
No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the integration of complementary data from orthogonal methods. This integrated approach forms a self-validating system for structural confirmation.
Caption: Workflow for integrated spectroscopic analysis.
-
MS establishes the correct molecular weight (153 amu), confirming the molecular formula.
-
IR provides definitive evidence for the key functional groups: a primary amide and an aryl fluoride.
-
NMR delivers the final, high-resolution proof. ¹³C NMR confirms the presence of eight unique carbons, including the carbonyl and the C-F bond, while ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methyl group, all validated by characteristic chemical shifts and coupling constants.
Together, these data points create a robust and irrefutable body of evidence that fully defines the molecular structure of this compound, enabling its confident use in further research and development.
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- Supporting Information for a scientific public
- Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide.
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- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
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- 13C NMR Spectroscopy.
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An In-depth Technical Guide to the Purity and Characterization of 3-Fluoro-5-methylbenzamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and rigorous characterization of 3-Fluoro-5-methylbenzamide. This document emphasizes scientific integrity, providing detailed methodologies and the underlying principles for ensuring the compound's quality and purity for research and development applications.
Introduction: The Significance of this compound
This compound is a substituted aromatic amide of increasing interest in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. The methyl group provides an additional point for structural modification and interaction with biological targets. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding and control of its purity and characterization are paramount for reliable and reproducible research outcomes.
This guide will detail a robust workflow for the synthesis, purification, and comprehensive analytical characterization of this compound, ensuring a high degree of confidence in the material's quality.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the amidation of 3-fluoro-5-methylbenzoic acid. This can be achieved through the activation of the carboxylic acid followed by reaction with an ammonia source.
Synthetic Pathway
The reaction proceeds by activating the carboxylic acid of 3-fluoro-5-methylbenzoic acid, often by converting it to a more reactive acyl chloride or by using a peptide coupling agent. This activated intermediate is then reacted with ammonia or an ammonia equivalent to form the desired amide.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Amidation: In a separate flask, cool a concentrated ammonium hydroxide solution in an ice bath.
-
Slowly add the freshly prepared acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring.
-
Continue stirring in the ice bath for 1-2 hours.
-
Work-up: Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product from the synthesis will likely contain unreacted starting materials, by-products, and residual reagents. Recrystallization is a highly effective method for purifying solid organic compounds like aromatic amides.[1]
Recrystallization Protocol
Choosing a Solvent System: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For benzamides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[1] A common solvent pair for amides is ethanol/water.[2]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Caption: Recrystallization workflow for this compound.
Characterization of this compound
A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity of moderately polar compounds like this compound.[3][4]
HPLC Method Parameters (Representative):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Outcome: A successful HPLC analysis will show a single major peak corresponding to this compound, with any impurities appearing as smaller, well-resolved peaks. The purity is typically reported as the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis.[5][6]
GC-MS Method Parameters (Representative):
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
| Scan Range | 40-450 m/z |
Expected Outcome: The GC-MS analysis will provide a total ion chromatogram (TIC) showing the separation of any volatile components. The mass spectrum of the main peak can be used to confirm the molecular weight of this compound and its fragmentation pattern can aid in structural confirmation.
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expected NMR Spectral Data (based on analogous compounds):
| Nucleus | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | Aromatic protons (3H, m), -NH₂ protons (2H, br s), -CH₃ protons (3H, s) |
| ¹³C NMR | Carbonyl carbon (~165-170), Aromatic carbons (signals will show C-F coupling) |
| ¹⁹F NMR | A single resonance, with coupling to nearby aromatic protons |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Expected FT-IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber Range |
| N-H Stretch (Amide) | 3350-3180 (two bands for -NH₂) |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 |
| C=O Stretch (Amide) | ~1680-1630 |
| C-N Stretch | ~1400 |
| C-F Stretch | ~1250-1000 |
Potential Impurities and their Identification
A critical aspect of quality control is the identification and control of potential impurities. Based on the synthetic route, the following impurities could be present:
-
Starting Material: Unreacted 3-fluoro-5-methylbenzoic acid.
-
By-products: Side-products from the reaction of the acyl chloride with water (hydrolysis back to the carboxylic acid).
-
Residual Solvents: DCM, and any solvents used in the work-up and purification.
These impurities can be detected and quantified using the HPLC and GC-MS methods described above.
Conclusion
The purity and comprehensive characterization of this compound are essential for its successful application in research and development. This guide has provided a detailed framework for the synthesis, purification, and multi-technique analytical characterization of this important compound. By following these protocols and understanding the underlying scientific principles, researchers can ensure the quality and reliability of their work.
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Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020-01-01). Available at: [Link]
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FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - RSC Publishing. (n.d.). Available at: [Link]
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Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids - PubMed. (2009-08-05). Available at: [Link]
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020-10-01). Available at: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - Indian Journal of Pharmaceutical Sciences. (n.d.). Available at: [Link]
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A Technical Guide to 3-Fluoro-5-methylbenzamide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of 3-Fluoro-5-methylbenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical data on its commercial availability, physicochemical properties, safe handling, synthesis, and potential applications, offering field-proven insights to accelerate research and development endeavors.
Introduction: The Strategic Value of Fluorinated Benzamides
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The benzamide moiety itself is a privileged scaffold, present in numerous approved drugs. The combination of these two features in this compound (CAS No. 518070-23-0) makes it a valuable building block for the synthesis of novel therapeutics. Its structural alerts suggest potential applications in developing targeted therapies, particularly in oncology and immunology.
Commercial Availability for Research
This compound is readily available from several chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically high, suitable for most synthetic and screening applications. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharm | BD308278 | 95+% | 1g, 5g, 10g |
| Apollo Scientific | PC5922 | >98% | 250mg, 1g, 5g |
| Boroncore | BC022841 | Request | Inquire |
| 1PlusChem LLC | 1P00DHU3 | >97% | 1g, 5g, 10g, 25g |
| Hangzhou J&H Chemical | J&H608573 | 98% | Inquire |
Physicochemical Properties & Safety Data
A thorough understanding of a compound's properties and hazards is paramount for safe and effective handling in a laboratory setting.
Physicochemical Data:
| Property | Value |
| CAS Number | 518070-23-0 |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Appearance | White to off-white solid |
| SMILES | O=C(N)C1=CC(C)=CC(F)=C1 |
Safety & Handling:
Based on the Safety Data Sheet provided by Apollo Scientific, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).[1]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Always consult the most recent Safety Data Sheet from your supplier before handling this compound.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid, 3-Fluoro-5-methylbenzoic acid, a commercially available starting material. The two-step process involves the formation of an acyl chloride intermediate followed by amidation. This method is robust and scalable for laboratory purposes.
Synthetic Workflow Diagram```dot
Caption: Role of PARP1 in DNA repair and its inhibition by benzamide scaffolds.
A Building Block for Cereblon (CRBN) Binders and PROTACs
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a rapidly advancing therapeutic modality. Many successful PROTACs utilize ligands that bind to the E3 ubiquitin ligase Cereblon (CRBN), co-opting it to degrade specific proteins of interest. Recent studies have identified benzamide derivatives as novel, non-phthalimide binders of Cereblon. [2][3]These benzamide-based ligands can offer improved chemical stability and a differentiated neosubstrate degradation profile compared to traditional thalidomide-based binders. The introduction of fluorine has been shown to increase CRBN binding affinity in some benzamide series. [4][2]Therefore, this compound represents a key starting material for synthesizing a new generation of CRBN ligands for the development of highly selective and potent PROTACs.
Conclusion
This compound is a commercially accessible and synthetically versatile chemical building block with significant potential for advanced research in drug discovery. Its fluorinated benzamide core makes it particularly relevant for the development of novel PARP inhibitors and Cereblon-binding ligands for PROTACs. This guide provides the foundational technical information required for researchers to procure, handle, and utilize this compound in their synthetic and medicinal chemistry programs, paving the way for the discovery of next-generation therapeutics.
References
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
-
1PlusChem LLC. 518070-23-0 | this compound. [Link]
-
Boroncore. 518070-23-0 | this compound. [Link]
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. [Link]
-
Hangzhou J&H Chemical Co., Ltd. This compound 518070-23-0, Purity 98%. [Link]
-
Antilla, J. et al. (2018). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Precautions for 3-Fluoro-5-methylbenzamide
Introduction: The Scientific Context of 3-Fluoro-5-methylbenzamide
This compound (CAS No: 8070-23-0) is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the benzamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Substituted benzamides, as a group, have been explored for a range of therapeutic applications, including as neuroleptics and antiemetics, due to their ability to interact with dopamine receptors.[1][2] The presence of both a fluorine atom and a methyl group in this compound suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API) in the development of novel therapeutics.
Given its role in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel. This guide provides a comprehensive framework for the safe handling of this compound, drawing upon data from structurally analogous compounds and established best practices for managing fluorinated organic molecules. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document serves as a proactive safety resource for researchers, scientists, and drug development professionals.
Part 1: Hazard Identification and Analysis
A complete hazard profile for this compound is not currently available. Therefore, a conservative approach, based on the hazard classifications of structurally similar compounds, is warranted. The primary hazards are anticipated to be skin, eye, and respiratory tract irritation.
GHS Hazard Classification (Based on Analogous Compounds)
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for compounds structurally related to this compound. This information should be used as a provisional guide for hazard identification.
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Source (Analogous Compound) |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | 3-Fluoro-5-(trifluoromethyl)benzamide[1], 3-fluoro-5-nitrobenzamide[3] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | 3-Fluoro-5-(trifluoromethyl)benzamide[1], 3-fluoro-5-nitrobenzamide[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | 3-Fluoro-5-(trifluoromethyl)benzamide[1], 3-fluoro-5-nitrobenzamide[3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | 3-fluoro-5-nitrobenzamide[3] |
Toxicological Profile (Inferred)
While specific toxicological data for this compound is lacking, the broader class of substituted benzamides has been studied. Some benzamide derivatives have been shown to exhibit neurotoxic and psychotropic effects, particularly in cases of overdose.[1][4] An experimental study on a benzamide derivative indicated the potential for renal toxicity at high doses in animal models.[5]
The presence of the carbon-fluorine bond is a key consideration. While the C-F bond is generally stable, certain metabolic pathways or improper disposal methods, such as uncontrolled incineration, could potentially lead to the formation of hazardous byproducts like hydrogen fluoride (HF).[6] HF is a highly corrosive and toxic substance that can cause severe burns and systemic toxicity.[6]
Part 2: Risk Assessment and Mitigation
A thorough risk assessment is essential before commencing any work with this compound. This involves evaluating the potential hazards and implementing appropriate control measures to minimize exposure. The hierarchy of controls is a fundamental principle in chemical safety and should be applied.
Caption: A typical experimental workflow for handling powdered chemical reagents.
Detailed Experimental Protocol
-
Preparation:
-
Don all required PPE: safety goggles, lab coat, and chemically resistant gloves.
-
Ensure the chemical fume hood is functioning correctly and the certification is current.
-
Assemble all necessary equipment (spatulas, weigh paper, reaction vessel, etc.) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing:
-
Place a piece of creased weigh paper on the analytical balance and tare.
-
Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula.
-
Promptly close the stock bottle to prevent contamination and minimize dust generation.
-
Record the exact mass of the compound.
-
-
Transfer to Reaction Vessel:
-
Use a powder funnel to guide the transfer of the powder from the weigh paper into the reaction vessel.
-
Gently tap the weigh paper and funnel to ensure a complete transfer.
-
Rinse the weigh paper with a small amount of the reaction solvent, allowing the rinse to flow into the reaction vessel.
-
-
Reaction Setup:
-
Assemble the reaction glassware within the fume hood.
-
Add solvents and other reagents to the reaction vessel containing the this compound.
-
Initiate the reaction (e.g., heating, stirring) under controlled conditions.
-
-
Storage:
Part 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. [7] |
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for proper disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Part 5: Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Method: Dispose of the hazardous waste through a licensed waste disposal contractor. Do not dispose of it down the drain or in the regular trash. [1]
Conclusion
While this compound holds promise as a valuable compound in scientific research, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of the hierarchy of controls, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate the potential risks associated with this compound. This guide provides a foundational framework for its safe use, and it is imperative that all laboratory personnel are thoroughly trained on these procedures before commencing any work.
References
-
Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
-
Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). Available at: [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide. Retrieved January 17, 2026, from [Link]
-
PharmaGuideline. (n.d.). Benzamides: Sulpiride. Retrieved January 17, 2026, from [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). Consensus on the use of substituted benzamides in psychiatric patients. CNS drugs, 16(10), 691–707. Available at: [Link]
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- 1. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-fluoro-5-nitrobenzamide | 1208075-03-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 6. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1243392-90-6|3-Fluoro-5-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 8. 3-Fluoro-5-(hex-5-en-2-ylamino)-4-methylbenzamide | C14H19FN2O | CID 104584120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 3-Fluoro-5-methylbenzamide in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-methylbenzamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of interest in pharmaceutical and chemical research. While specific experimental solubility data for this molecule is not publicly available, this document equips researchers with the foundational knowledge and practical methodologies required to approach this challenge. The guide delves into the theoretical principles governing solubility, drawing inferences based on the molecule's distinct functional groups. It presents a detailed, field-proven experimental protocol using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, by analyzing solubility data for the parent compound, benzamide, this guide offers a predictive analysis and a robust case study for researchers.
Introduction to this compound
This compound is an aromatic amide derivative. Its structure, characterized by a benzene ring substituted with an amide (-CONH₂), a fluorine atom, and a methyl group, dictates its physicochemical properties and, consequently, its solubility profile. The amide group provides polarity and hydrogen bonding capabilities, the fluorine atom adds electronegativity and can influence crystal lattice energy, and the methyl group introduces lipophilicity. These features suggest a nuanced solubility behavior that is highly dependent on the choice of solvent. Understanding this behavior is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.
Caption: Chemical structure of this compound.
Theoretical Principles of Solubility
The dissolution of a crystalline solid like this compound into a solvent is a complex thermodynamic process. It can be conceptually broken down into three steps:
-
Solute-Solute Interaction Separation: Energy is required to overcome the crystal lattice forces holding the molecules together. This step is endothermic (ΔH₁ > 0).
-
Solvent-Solvent Interaction Separation: Energy is needed to create a cavity in the solvent for the solute molecule. This is also endothermic (ΔH₂ > 0).
-
Solute-Solvent Interaction Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules. This is an exothermic process (ΔH₃ < 0).
The overall enthalpy of solution (ΔHsol) is the sum of these steps (ΔHsol = ΔH₁ + ΔH₂ + ΔH₃).[1] A substance dissolves readily when the energy released from solute-solvent interactions (ΔH₃) is comparable to or greater than the energy required to break the solute and solvent interactions (ΔH₁ + ΔH₂).[1]
For this compound, the key interactions are:
-
Hydrogen Bonding: The amide group (-CONH₂) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents that are also strong hydrogen bond donors/acceptors (e.g., alcohols, DMSO) are likely to be effective.
-
Dipole-Dipole Interactions: The electronegative fluorine and oxygen atoms create a significant molecular dipole, favoring solubility in polar solvents (e.g., acetone, acetonitrile).
-
Van der Waals Forces: The aromatic ring and methyl group contribute to nonpolar character, allowing for some solubility in less polar solvents (e.g., ethyl acetate).
Caption: Thermodynamic cycle of the dissolution process.
Standard Protocol for Experimental Solubility Determination
The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[2] The following protocol, combined with HPLC analysis, provides a robust and self-validating system.
Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. An excess is critical to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For viscous solvents or fine particles, centrifugation at the same temperature is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Immediate filtration through a 0.45 µm syringe filter is crucial to remove any remaining microscopic solid particles.[3]
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a precise and reliable method for quantifying benzamide compounds.[3][4]
Instrumentation and Conditions:
| Parameter | Specification |
|---|---|
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C[3] |
| Detection Wavelength | ~254 nm (or determined λmax)[3] |
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. The curve should exhibit high linearity (r² > 0.999).[4]
-
Sample Analysis: Inject the diluted sample aliquots obtained from the shake-flask experiment into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
Caption: Workflow for solubility determination via shake-flask and HPLC.
Solubility Profile of Benzamide: A Case Study
While data for this compound is unavailable, extensive data exists for the parent compound, benzamide. This data provides a valuable baseline for predicting solubility trends.[5][6]
Table 1: Experimental Solubility of Benzamide in Various Organic Solvents
| Solvent | Solvent Type | Solubility Trend at 298.15 K (25°C) |
|---|---|---|
| Methanol | Polar Protic | Highest |
| Acetone | Polar Aprotic | High |
| Ethanol | Polar Protic | High |
| 1-Propanol | Polar Protic | Moderate-High |
| Ethyl Acetate | Moderately Polar | Moderate |
| Acetonitrile | Polar Aprotic | Low |
| Water | Polar Protic | Lowest |
Source: Data compiled and trends interpreted from multiple studies on benzamide solubility.[5][6]
Discussion and Predictive Analysis:
The data shows that benzamide is most soluble in polar solvents capable of hydrogen bonding, like methanol and ethanol.[5][6] Its solubility in acetone, a polar aprotic solvent, is also high, highlighting the importance of dipole-dipole interactions.
For This compound , we can hypothesize the following modifications to this profile:
-
Increased Lipophilicity: The addition of a methyl group (-CH₃) will slightly increase the nonpolar character of the molecule. This may enhance its solubility in moderately polar solvents like ethyl acetate and potentially decrease it in highly polar solvents like water, compared to the parent benzamide.
-
Influence of Fluorine: The highly electronegative fluorine atom increases the molecule's dipole moment. However, it is a poor hydrogen bond acceptor. Its primary effect might be on the crystal lattice energy of the solid. If the substitution disrupts crystal packing, it could lead to higher solubility. Conversely, if it introduces strong intermolecular interactions in the solid state, solubility could decrease.
Therefore, one would predict that this compound will retain high solubility in polar aprotic (e.g., acetone, DMSO) and protic (e.g., ethanol, methanol) solvents, with potentially enhanced solubility in esters (e.g., ethyl acetate) relative to benzamide.
Conclusion
This guide provides a robust scientific and methodological framework for researchers investigating the solubility of this compound. By understanding the underlying thermodynamic principles and employing the detailed isothermal shake-flask and HPLC-UV protocol, scientists can reliably generate the high-quality data necessary for drug development and chemical process optimization. The analysis of benzamide solubility serves as an authoritative proxy, enabling informed solvent selection and hypothesis-driven experimentation for the target compound and its derivatives.
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantific
- Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
- Results of benzamide solubility measurements and computations.
- Solubility determination and modelling of benzamide in organic solvents at temperatures
- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.
- Experimental 17 and correlated solubility data of Benzamide in supercritical CO2.
- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
- This compound Product Inform
-
Thermodynamics of the Dissolution Process. OpenStax Chemistry 2e. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Piperidinyl Acetamide Derivatives Utilizing 3-Fluoro-5-methylbenzamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Piperidinyl Acetamide Scaffolds in Modern Drug Discovery
The N-piperidinyl acetamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1][2][3] When coupled with an acetamide linker, this structural motif provides a versatile platform for introducing various substituents to precisely modulate biological activity.[4][5][6] These derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antiviral, and anti-inflammatory activities.[1][6]
This application note provides a comprehensive guide to the synthesis of N-piperidinyl acetamide derivatives, with a particular focus on leveraging 3-Fluoro-5-methylbenzamide as a key starting material. The strategic placement of the fluorine atom and methyl group on the benzamide ring can significantly influence the electronic and steric properties of the final molecule, potentially enhancing its binding affinity and metabolic profile.[7] We will explore a robust and widely applicable synthetic methodology, detailing the underlying chemical principles and providing a step-by-step protocol for its successful implementation in a laboratory setting.
Synthetic Strategy: A Two-Step Approach to N-Aryl Piperidines and Subsequent Amide Bond Formation
The synthesis of the target N-piperidinyl acetamide derivatives from this compound can be efficiently achieved through a two-step reaction sequence. The first key transformation is the construction of the N-aryl piperidine core via a Buchwald-Hartwig amination. This powerful palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance and broad substrate scope, enabling the formation of carbon-nitrogen bonds that are otherwise challenging to construct.[8][9]
Following the successful synthesis of the N-aryl piperidine intermediate, the second step involves an amide bond formation to introduce the acetamide side chain. This is typically accomplished by reacting the piperidine nitrogen with an activated carboxylic acid derivative, such as an acyl chloride, or by using a variety of well-established coupling reagents.[10][11] This modular approach allows for the facile diversification of the final products by simply varying the acetamide component.
Visualizing the Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This visual representation outlines the key stages of the process, from the initial reagents to the final product, highlighting the two principal reaction steps.
Caption: A high-level overview of the two-step synthesis.
Detailed Experimental Protocols
PART 1: Synthesis of 1-(3-Fluoro-5-methylphenyl)piperidine via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of this compound with piperidine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 153.15 | 1.0 | 153 mg |
| Piperidine | 85.15 | 1.2 | 120 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| XPhos | 476.65 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
Instrumentation:
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol), followed by this compound (153 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by piperidine (120 µL, 1.2 mmol).
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Fluoro-5-methylphenyl)piperidine.
PART 2: Synthesis of 1-(1-(3-Fluoro-5-methylphenyl)piperidin-1-yl)ethan-1-one
This protocol describes the acylation of the synthesized N-aryl piperidine intermediate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(3-Fluoro-5-methylphenyl)piperidine | 193.26 | 1.0 | 193 mg |
| Acetyl Chloride | 78.50 | 1.1 | 78 µL |
| Triethylamine (TEA) | 101.19 | 1.5 | 210 µL |
| Anhydrous Dichloromethane (DCM) | - | - | 5 mL |
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: Dissolve 1-(3-Fluoro-5-methylphenyl)piperidine (193 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (210 µL, 1.5 mmol).
-
Acylation: Slowly add acetyl chloride (78 µL, 1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer, and wash with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude product by silica gel column chromatography to yield the final N-piperidinyl acetamide derivative.
Characterization and Data Analysis
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the final product. Anticipated signals in the ¹H NMR spectrum would include characteristic peaks for the aromatic protons of the 3-fluoro-5-methylphenyl group, the methylene protons of the piperidine ring, and a singlet for the acetyl methyl group.[12]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.[12]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.[15]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[15]
-
Reagent Handling:
-
This compound and related benzamides may cause skin, eye, and respiratory irritation. Avoid contact and inhalation.[15][16][17]
-
Palladium catalysts are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with caution.
-
Acetyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Expert Insights
-
Low Yield in Buchwald-Hartwig Amination:
-
Cause: Incomplete exclusion of air or moisture. The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled and deoxygenated solvents.
-
Cause: Inefficient catalyst or ligand.
-
Solution: The choice of ligand is crucial. While XPhos is generally robust, other bulky electron-rich phosphine ligands like SPhos or RuPhos can be screened for improved results.[8]
-
-
Incomplete Acylation:
-
Cause: Insufficiently reactive acylating agent or steric hindrance.
-
Solution: If acetyl chloride proves ineffective, consider using acetic anhydride with a catalytic amount of DMAP. Alternatively, for more complex acetamide derivatives, employing a coupling agent like HATU or HOBt/EDC with the corresponding carboxylic acid can be more efficient.[18][19][20]
-
Conclusion
The synthetic protocols outlined in this application note provide a reliable and versatile method for the preparation of N-piperidinyl acetamide derivatives using this compound. By following these detailed procedures and adhering to the safety guidelines, researchers can efficiently synthesize a library of novel compounds for further investigation in drug discovery and development programs. The modularity of this synthetic approach allows for extensive structural diversification, making it a valuable tool for medicinal chemists.
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Der Pharma Chemica. [Link]
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Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
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Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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Al-Suwaidan, I. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13836–13846. [Link]
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Singh, U. P., & Singh, R. P. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis, 15(6), 773-797. [Link]
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3-Fluoro-5-methylbenzaldehyde. (n.d.). PubChem. [Link]
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Iqbal, M. A., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Tropical Journal of Pharmaceutical Research, 16(2), 429. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]
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N-(piperidin-3-yl)acetamide. (n.d.). PubChem. [Link]
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Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. (n.d.). NIST WebBook. [Link]
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Acetamide, 2-(1-piperidyl)-N-(4-iodophenyl)-. (n.d.). SpectraBase. [Link]
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D’yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349. [Link]
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Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 27). PubMed. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. [Link]
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Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022, December 25). YouTube. [Link]
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alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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3-fluoro-5-methyl-N-(2-methylprop-2-enyl)benzamide. (n.d.). PubChem. [Link]
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Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]
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3-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-5-methylbenzamide, 29. (n.d.). ACS Publications. [Link]
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3-Fluoro-5-(hex-5-en-2-ylamino)-4-methylbenzamide. (n.d.). PubChem. [Link]
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Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (n.d.). MDPI. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). PMC - NIH. [Link]
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Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]
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Application Note & Protocols: Strategic Use of 3-Fluoro-5-methylbenzamide in the Synthesis of Novel Substituted Tropane Derivatives for Neurological Drug Discovery
For: Researchers, scientists, and drug development professionals in medicinal chemistry and neuropharmacology.
Abstract
This technical guide details a novel, strategic application of 3-fluoro-5-methylbenzamide in the synthesis of a new class of substituted tropane derivatives. Tropane alkaloids and their synthetic analogs are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, particularly as modulators of central nervous system (CNS) targets.[1][2] This document provides a comprehensive, in-depth exploration of a proposed synthetic pathway, transforming the commercially available this compound into a key building block for creating novel tropane esters. We present the underlying chemical rationale, detailed step-by-step protocols, and a discussion of the potential applications of these new chemical entities in drug discovery programs targeting neurological disorders.
Introduction: The Rationale for a New Generation of Tropane Analogs
The 8-azabicyclo[3.2.1]octane core of tropane alkaloids is a privileged scaffold in pharmacology, forming the basis of drugs used as mydriatics, antiemetics, and anesthetics.[1][3] More recently, research has focused on developing tropane derivatives as highly selective ligands for monoamine transporters, such as the serotonin transporter (SERT), and as potential psychoplastogenic agents for treating depression and other mood disorders.[4][5] The biological activity of these molecules can be finely tuned through modifications at the N8, C3, C6, and C7 positions, making the development of versatile synthetic routes a key objective.[4][6]
While many synthetic strategies focus on building the tropane core itself, late-stage functionalization offers a more efficient path to generating diverse chemical libraries for structure-activity relationship (SAR) studies.[6][7][8] This application note proposes a novel and efficient use of this compound as a precursor for a unique substituent to be introduced at the C3 position of the tropane skeleton. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a point for further pharmacomodulation.[9] This approach aims to generate novel tropane esters with potentially unique pharmacological profiles.
Proposed Synthetic Strategy: From Benzamide to Tropane Ester
The central strategy involves a two-step transformation: the hydrolysis of this compound to its corresponding carboxylic acid, followed by the esterification of this acid with a suitable tropane alcohol, such as tropine (3α-tropanol) or pseudotropine (3β-tropanol). This pathway is designed for efficiency and adaptability, allowing for the synthesis of diastereomeric tropane esters.
Overall Synthetic Workflow
The proposed synthetic workflow is outlined below. This multi-step process begins with the hydrolysis of the starting benzamide and culminates in the synthesis and purification of the target tropane derivative.
Caption: Proposed synthetic workflow for tropane derivatives.
Mechanistic Considerations
Step 1: Base-Catalyzed Hydrolysis of this compound
The conversion of the benzamide to the corresponding benzoic acid is a classic nucleophilic acyl substitution reaction. Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the amide anion as a leaving group. A final proton transfer step yields the carboxylate salt, which is then protonated during acidic workup to give the desired carboxylic acid. The reaction is driven to completion by heating.
Step 2: DCC-Mediated Esterification
The esterification of 3-fluoro-5-methylbenzoic acid with a tropane alcohol (e.g., tropine) is facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The alcohol oxygen of the tropane then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and the formation of the ester bond, with dicyclohexylurea (DCU) as a byproduct. A base, such as 4-dimethylaminopyridine (DMAP), is often used as a catalyst to enhance the nucleophilicity of the alcohol.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-Fluoro-5-methylbenzoic Acid
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 65.3 mmol) and a 10% aqueous solution of sodium hydroxide (100 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
For any remaining product in the filtrate, perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Combine the solid product from filtration and evaporation and dry under vacuum.
-
Protocol 2: Synthesis of 3α-(3-Fluoro-5-methylbenzoyloxy)tropane
-
Materials:
-
3-Fluoro-5-methylbenzoic acid (from Protocol 1)
-
Tropine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-5-methylbenzoic acid (5.0 g, 32.4 mmol) and tropine (4.58 g, 32.4 mmol) in anhydrous DCM (100 mL).
-
Add DMAP (0.40 g, 3.24 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (7.37 g, 35.7 mmol) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure tropane ester.
-
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Expected Molecular Weight ( g/mol ) | ¹H NMR (Expected Key Signals) | ¹³C NMR (Expected Key Signals) | Mass Spectrometry (m/z) |
| 3-Fluoro-5-methylbenzoic Acid | 154.14 | δ 12.0-13.0 (br s, 1H, COOH), δ 7.0-7.8 (m, 3H, Ar-H) | δ 165-170 (C=O), δ 160-164 (d, C-F), δ 115-145 (Ar-C) | [M-H]⁻: 153.0 |
| 3α-(3-Fluoro-5-methylbenzoyloxy)tropane | 277.34 | δ 7.0-7.8 (m, 3H, Ar-H), δ 5.0-5.3 (m, 1H, C3-H), δ 3.0-3.3 (m, 2H, N-CH), δ 2.3 (s, 3H, N-CH₃) | δ 164-168 (C=O), δ 160-164 (d, C-F), δ 65-70 (C3), δ 60-65 (N-CH), δ 40-45 (N-CH₃) | [M+H]⁺: 278.1 |
Conclusion and Future Directions
This application note presents a detailed and plausible synthetic route for a novel class of tropane derivatives using this compound as a key starting material. The protocols provided are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The resulting fluorinated and methylated tropane esters are promising candidates for pharmacological screening, particularly in the context of CNS disorders. Future work should focus on synthesizing a library of these compounds, including the corresponding pseudotropine diastereomers, and evaluating their binding affinities at various CNS targets, such as the serotonin and dopamine transporters. These studies will be crucial in determining the therapeutic potential of this novel chemical scaffold.
References
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463. [Link]
-
Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. ResearchGate. [Link]
-
Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]
-
Singh, S. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. ScholarWorks@UNO. [Link]
-
Shahjalal University of Science & Technology. (2012). Tropane. Molecule of the Month. [Link]
-
Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship.org. [Link]
-
Olson, D. E., et al. (2023). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PMC. [Link]
-
Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Publications. [Link]
-
Wikipedia. (n.d.). Tropane alkaloid. Wikipedia. [Link]
-
Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC - NIH. [Link]
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Application Notes and Protocols for 3-Fluoro-5-methylbenzamide in Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-Fluoro-5-methylbenzamide as a versatile scaffold in medicinal chemistry. While direct literature on this specific molecule is nascent, this document extrapolates from the well-established roles of the broader benzamide class, particularly halogenated derivatives, to provide actionable insights and protocols.
Introduction to the Therapeutic Potential of the Benzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and act as a stable amide is central to its utility. The introduction of halogen atoms, such as fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1] Fluorine, in particular, is known to enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated benzamides like this compound of significant interest for drug discovery programs.[2][3]
The strategic placement of a fluorine atom at the 3-position and a methyl group at the 5-position of the benzamide ring offers a unique combination of electronic and steric properties that can be exploited for developing selective inhibitors for various biological targets.
Potential Therapeutic Applications and Target Classes
Based on the activities of structurally related benzamides, this compound holds promise as a core structure for developing inhibitors against several important target classes.
PARP Inhibition for Cancer Therapy
A significant application of the benzamide scaffold is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, especially PARP1, are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. These are subsequently converted to toxic double-strand breaks (DSBs) during replication, ultimately causing cell death through a mechanism known as synthetic lethality.[1] This has led to the successful development of several PARP inhibitors for treating ovarian, breast, and prostate cancers.[1]
The benzamide moiety is a key pharmacophore in many PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site. The 3-fluoro and 5-methyl substitutions on the phenyl ring can be explored to enhance binding affinity and selectivity.
Signaling Pathway: The Role of PARP1 in DNA Repair and its Inhibition
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and how benzamide-based inhibitors can disrupt this process.
Caption: PARP1 signaling in DNA repair and its inhibition by benzamide analogs.
Modulation of Metabotropic Glutamate Receptors (mGluRs)
Substituted benzamides have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5).[4][5] The mGluR5 receptor is implicated in various central nervous system functions, and its dysregulation is linked to conditions such as anxiety, depression, pain, and neurodegenerative diseases.[6] The 3-cyano-5-fluoro-N-arylbenzamide scaffold has shown particular promise in this area.[4] The this compound core could serve as a valuable starting point for developing novel mGluR5 NAMs with desirable CNS exposure.
Antiviral Applications
N-[(Thiophen-3-yl)methyl]benzamides have been reported as fusion inhibitors of the influenza A virus, targeting the hemagglutinin (HA) protein.[7] This suggests that the benzamide scaffold can be adapted to create inhibitors of viral entry. The specific substitutions on the benzamide ring are critical for activity, and the 3-fluoro-5-methyl pattern could be explored in this context to optimize interactions within the HA binding pocket.
Cereblon (CRBN) Binders for PROTACs
A cutting-edge application for benzamide derivatives is in the design of Proteolysis-Targeting Chimeras (PROTACs). Benzamides have been developed as novel, non-phthalimide binders for Cereblon (CRBN), an E3 ligase substrate receptor.[2] These binders can be incorporated into PROTACs to induce the degradation of specific target proteins. Fluorine substitution has been shown to be beneficial for binding affinity to CRBN.[2][3] This opens up the possibility of using this compound as a fragment for developing novel CRBN-recruiting ligands.
Synthesis and Characterization
The synthesis of this compound can be readily achieved from its corresponding benzoic acid precursor.
Synthesis of this compound from 3-Fluoro-5-methylbenzoic Acid
This protocol outlines a general method for the amidation of 3-fluoro-5-methylbenzoic acid.
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
To a solution of 3-fluoro-5-methylbenzoic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 3-fluoro-5-methylbenzoyl chloride in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 equivalents) or bubble ammonia gas through the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Experimental Protocols for Biological Evaluation
The following are representative protocols for evaluating the biological activity of this compound derivatives, adapted for the potential target classes discussed.
Protocol: Cellular PARP Inhibition Assay (Immunofluorescence)
This protocol assesses the ability of a test compound to inhibit PARP activity within cancer cells by measuring the accumulation of poly(ADP-ribose) (PAR) chains following DNA damage.[1]
Materials:
-
Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
DNA damaging agent (e.g., Methyl methanesulfonate - MMS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor).
-
DNA Damage Induction: Add a DNA damaging agent (e.g., MMS) to the cells and incubate for a short period (e.g., 15-30 minutes) to induce PARP activation.[1]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.[1]
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.[1]
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal in the nucleus for each treatment condition. A reduction in PAR signal in compound-treated cells compared to the vehicle control indicates PARP inhibition.
-
| Parameter | Description |
| Cell Line | BRCA-deficient cell lines (e.g., MDA-MB-436, CAPAN-1) are often used due to their sensitivity to PARP inhibitors. |
| Compound Conc. | A dose-response curve should be generated (e.g., 0.1 nM to 10 µM). |
| DNA Damage | The concentration and duration of MMS treatment should be optimized for the cell line used. |
| Antibodies | Use validated antibodies for PAR and appropriate secondary antibodies. |
| Data Analysis | Calculate the IC₅₀ value by plotting the percent inhibition of PAR signal against the logarithm of the compound concentration. |
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for modern medicinal chemistry. Its strategic fluorination and methylation provide a unique starting point for developing potent and selective modulators of various biological targets, including PARP, mGluRs, viral proteins, and E3 ligases. The protocols and insights provided herein offer a solid foundation for researchers to explore the full potential of this and related benzamide structures in their drug discovery endeavors.
References
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Application Notes and Protocols for the Development of T-type Calcium Channel Antagonists Based on the 3-Fluoro-5-methylbenzamide Scaffold
Introduction: The Therapeutic Promise of T-type Calcium Channel Antagonism
Low-voltage-activated (LVA) or T-type calcium channels are pivotal regulators of neuronal excitability and calcium signaling in a variety of physiological processes. The three isoforms, CaV3.1, CaV3.2, and CaV3.3, are implicated in the pathophysiology of several neurological and cardiovascular disorders. Notably, the CaV3.2 isoform is upregulated in sensory neurons following nerve injury and contributes to the hyperexcitability that drives chronic neuropathic pain.[1][2][3] This has positioned T-type channels, particularly CaV3.2, as a compelling target for the development of novel analgesics, antiepileptics, and other therapeutics.[1][3][4][5]
The benzamide chemical scaffold has emerged as a promising starting point for the design of ion channel modulators. This guide focuses on a specific, yet underexplored, member of this family: 3-Fluoro-5-methylbenzamide . We will treat this compound as a foundational scaffold in a hypothetical drug discovery program aimed at developing potent and selective T-type calcium channel antagonists.
This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It outlines the strategic synthesis of a compound library, a robust in vitro screening cascade, and essential preclinical evaluation protocols necessary to advance a novel chemical series from a conceptual starting point to a viable lead candidate.
PART 1: The Starting Scaffold: this compound
The selection of this compound as a starting point is guided by established medicinal chemistry principles. The benzamide core provides a rigid backbone for presenting functional groups to the target protein. The strategic placement of substituents is critical for modulating activity, selectivity, and pharmacokinetic properties.
-
Fluorine Atom: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation. It can also increase binding affinity through favorable electrostatic interactions with the target protein.
-
Methyl Group: This small alkyl group can probe hydrophobic pockets within the binding site and influence the overall lipophilicity of the molecule.
Physicochemical Profile and Drug-Likeness
A critical initial step in assessing any new chemical entity is to evaluate its "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to predict the oral bioavailability of a compound.[6][7][8][9] Below is a predicted profile for our starting compound, this compound.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 153.15 Da | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from the amide N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from the amide C=O and F) | ≤ 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | ≤ 5 | Yes |
The predicted properties of this compound suggest it is a promising starting point for an orally bioavailable drug, fully complying with Lipinski's guidelines.[6][7][8][9][10]
PART 2: Synthesis of a this compound-Based Compound Library
To explore the structure-activity relationship (SAR), a library of analogs must be synthesized. The most straightforward approach is the amidation of 3-fluoro-5-methylbenzoic acid with a diverse set of primary and secondary amines.
General Synthetic Workflow
Caption: General workflow for the synthesis of a this compound analog library.
Protocol 1: Synthesis of this compound
This protocol describes a standard peptide coupling method for the formation of the amide bond.[11][12][13][14]
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Ammonia source (e.g., Ammonium chloride) or desired amine
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-5-methylbenzoic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Amine Coupling: In a separate flask, prepare a solution of the desired amine (1 equivalent) in a minimal amount of DMF. If using ammonium chloride, it should be free-based with an equivalent of a suitable base.
-
Slowly add the amine solution to the activated acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 3: In Vitro Screening Cascade
A tiered screening approach is essential for efficiently identifying and characterizing promising compounds from the synthesized library.
Screening Cascade Workflow
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Application Notes and Protocols for the Synthesis of Androgen Receptor Degraders Using 3-Fluoro-5-methylbenzamide
Introduction: Targeting the Androgen Receptor through Induced Degradation
The Androgen Receptor (AR) is a pivotal transcription factor in the progression of prostate cancer, including its advanced castration-resistant stages.[1] Traditional therapies have centered on antagonizing the AR ligand-binding domain to inhibit its function.[2] However, the emergence of resistance mechanisms, such as AR mutations and overexpression, necessitates innovative therapeutic strategies.[3][4] Targeted protein degradation, utilizing Proteolysis Targeting Chimeras (PROTACs), offers a powerful alternative by coopting the cell's ubiquitin-proteasome system to eliminate the AR protein entirely.[5][6]
A PROTAC is a heterobifunctional molecule composed of a ligand that binds the target protein (in this case, AR), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7] This tripartite complex formation facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[5] This "event-driven" pharmacology can be more potent and durable than "occupancy-driven" inhibition.[5]
This guide provides a comprehensive protocol for the synthesis of a novel AR degrader, starting from the readily available building block, 3-Fluoro-5-methylbenzamide. We will detail a plausible and robust synthetic route to generate an AR-binding warhead, followed by its conjugation to a linker and a von Hippel-Lindau (VHL) E3 ligase ligand, a commonly used and effective recruiter in PROTAC design.[8][9] The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental details.
Strategic Overview of the Synthesis
The synthesis of the target AR degrader is designed as a modular and convergent process. This strategy allows for the independent preparation of the key components—the AR ligand, the linker, and the E3 ligase ligand—which are then coupled in the final steps. This approach offers flexibility and simplifies the purification of intermediates.
The overall workflow can be visualized as follows:
Caption: A high-level overview of the modular synthesis strategy for the AR degrader.
Part 1: Synthesis of the Androgen Receptor Ligand from this compound
The core of our AR degrader is a warhead derived from this compound. The synthetic scheme is adapted from established routes for potent AR antagonists like enzalutamide, which feature a characteristic thiohydantoin scaffold.[9][10] The rationale is to construct this active moiety and introduce a functional group for linker attachment.
Scheme 1: Synthesis of the Functionalized Thiohydantoin AR Ligand
Caption: Synthetic workflow for the AR ligand warhead.
Experimental Protocol: Step-by-Step Synthesis of the AR Ligand
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| This compound | Commercial | >98% |
| Fuming Nitric Acid | Commercial | ACS Grade |
| Sulfuric Acid | Commercial | ACS Grade |
| Iron Powder | Commercial | Fine grade |
| Acetic Acid | Commercial | ACS Grade |
| Thiophosgene | Commercial | >98% |
| Boc-α,α-dimethylglycine | Commercial | >98% |
| Triethylamine (TEA) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Trifluoroacetic Acid (TFA) | Commercial | >98% |
| Diethyl Ether | Commercial | Anhydrous |
Step 1: Nitration of this compound
-
Reaction Setup: In a round-bottom flask cooled to 0°C, slowly add this compound (1.0 eq) to concentrated sulfuric acid (5.0 eq).
-
Nitrating Agent Addition: While maintaining the temperature at 0°C, add fuming nitric acid (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield the nitrobenzamide intermediate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Suspend the nitrobenzamide intermediate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (5.0 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the aminobenzamide intermediate.
Step 3: Formation of the Isothiocyanate
-
Reaction Setup: Dissolve the aminobenzamide intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (2.5 eq). Cool the solution to 0°C and add thiophosgene (1.2 eq) dropwise.
-
Reaction: Stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiocyanate, which is used in the next step without further purification.
Step 4: Thiohydantoin Formation
-
Reaction Setup: Dissolve Boc-α,α-dimethylglycine (1.1 eq) and the crude isothiocyanate (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add triethylamine (3.0 eq).
-
Reaction: Heat the mixture to 80°C and stir for 12-16 hours.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected thiohydantoin.
Step 5: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected thiohydantoin (1.0 eq) in DCM.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2-4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue is triturated with diethyl ether to precipitate the TFA salt of the final functionalized AR ligand. The solid is collected by filtration and dried.
Part 2: Synthesis of a VHL-Linker Conjugate
For this protocol, we will utilize a pre-functionalized VHL ligand and a bifunctional PEG linker, a common strategy in PROTAC development.[8][11] The linker will have a carboxylic acid group for amide coupling to the AR ligand and a reactive handle (e.g., a bromoacetyl group) for attachment to the VHL ligand.
Experimental Protocol: Coupling of Linker to VHL Ligand
This protocol is based on a standard nucleophilic substitution reaction.[8]
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| VHL Ligand (with a free secondary amine) | Commercial | >95% |
| Bromo-PEGx-Carboxylic Acid Linker | Commercial | >95% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 eq) in anhydrous DMF.
-
Base Addition: To the stirred solution, add DIPEA (3.0 eq).
-
Linker Addition: Add the bromo-PEGx-carboxylic acid linker (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to yield the VHL-linker conjugate.
Part 3: Final PROTAC Assembly
The final step involves the amide coupling of the functionalized AR ligand with the VHL-linker conjugate.
Experimental Protocol: Amide Coupling
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| Functionalized AR Ligand (from Part 1) | - | - |
| VHL-Linker Conjugate (from Part 2) | - | - |
| HATU (Coupling Reagent) | Commercial | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
Procedure:
-
Reaction Setup: Dissolve the VHL-linker conjugate (1.0 eq), the functionalized AR ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Purification: The final AR degrader is purified directly from the reaction mixture using preparative HPLC. The fractions containing the pure product are pooled and lyophilized to yield the final compound as a solid.
Part 4: Characterization and Validation of the AR Degrader
Once synthesized, the AR degrader must be thoroughly characterized to confirm its identity, purity, and biological activity.
Physicochemical Characterization
| Technique | Purpose |
| LC-MS | To confirm the molecular weight and purity. |
| ¹H and ¹³C NMR | To confirm the chemical structure. |
| High-Resolution MS | To determine the exact mass. |
Biological Characterization Protocols
1. Androgen Receptor Binding Assay
-
Objective: To confirm that the synthesized warhead binds to the AR ligand-binding domain.
-
Method: A competitive radioligand binding assay can be employed using a recombinant AR ligand-binding domain and a radiolabeled androgen, such as [³H]-mibolerone.
-
Protocol Outline:
-
Incubate a constant concentration of recombinant AR protein and [³H]-mibolerone with varying concentrations of the test compound (the synthesized AR degrader).
-
After incubation, separate the bound from unbound radioligand.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC₅₀ value, which represents the concentration of the degrader required to displace 50% of the radiolabeled ligand.
-
2. Western Blot for AR Degradation
-
Objective: To demonstrate that the PROTAC induces the degradation of cellular AR protein.[2]
-
Cell Lines: AR-positive prostate cancer cell lines such as LNCaP, VCaP, or 22Rv1.
-
Protocol Outline:
-
Cell Treatment: Plate cells and treat with increasing concentrations of the AR degrader for a set time (e.g., 12-24 hours). Include vehicle control and potentially a non-degrading antagonist as controls.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against AR.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the extent of AR degradation at different concentrations of the PROTAC. The DC₅₀ (concentration for 50% degradation) can then be calculated.
-
3. Cell Viability Assay
-
Objective: To assess the effect of AR degradation on the proliferation of prostate cancer cells.
-
Method: Use a commercially available assay such as CellTiter-Glo® (Promega) or an MTS-based assay.
-
Protocol Outline:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of the AR degrader for an extended period (e.g., 5-7 days).
-
Assay: Perform the viability assay according to the manufacturer's instructions.
-
Analysis: Measure the signal (luminescence or absorbance) and plot cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This document provides a detailed, modular protocol for the synthesis and characterization of a novel androgen receptor degrader, beginning with this compound. The described synthetic route is based on established and reliable chemical transformations, and the characterization methods provide a robust framework for validating the final compound's biological activity. Successful synthesis and validation of such a molecule can provide a valuable tool for research into AR-dependent diseases and serve as a starting point for further optimization toward clinical development.
References
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American Association for Cancer Research. (2017). Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. AACR Journals. [Link]
-
ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. [Link]
-
UroToday. (2020). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. [Link]
-
National Institutes of Health. (n.d.). Regulation of Androgen Receptor by E3 Ubiquitin Ligases: for More or Less. [Link]
-
PubMed. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]
-
Springer Nature. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. [Link]
-
PubMed. (2025). Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. [Link]
-
PubMed. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]
-
Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. [Link]
-
ChemRxiv. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. [Link]
-
ACS Publications. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. [Link]
-
National Institutes of Health. (n.d.). E3 ligase ligand optimization of Clinical PROTACs. [Link]
-
ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. [Link]
-
National Institutes of Health. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. [Link]
-
PubMed. (2025). Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. [Link]
-
ResearchGate. (n.d.). Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment. [Link]
-
National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
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National Institutes of Health. (2020). Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment. [Link]
-
Eurofins. (n.d.). AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay. [Link]
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ACS Publications. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. [Link]
-
ResearchGate. (n.d.). The AR degraders promote apoptosis and inhibit cancer cell growth. [Link]
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ASCO Publications. (2018). An oral androgen receptor PROTAC degrader for prostate cancer. [Link]
-
National Institutes of Health. (2023). Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer. [Link]
-
National Institutes of Health. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. [Link]
-
ResearchGate. (2025). Optimization of Androgen Receptor (AR) Western Blot: Boiling vs. 70°C on Bis-Tris Gels?. [Link]
-
ResearchGate. (n.d.). A New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity. [Link]
-
Life Science Alliance. (2019). A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. [Link]
-
ACS Publications. (2021). Androgen Receptor Protein Degradation in the Treatment of Castration-Resistant Prostate Cancer. [Link]
-
ACS Publications. (2024). Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer. [Link]
-
National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
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Amidation of 3-fluoro-5-methylbenzoyl chloride with primary amines
An In-Depth Technical Guide to the Synthesis of N-Substituted-3-fluoro-5-methylbenzamides
Introduction: The Strategic Importance of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical agents.[1][2] Its prevalence makes the development of robust and versatile amidation methods a critical endeavor in drug discovery.[3] The reaction of an acyl chloride with a primary amine, a classic example of nucleophilic acyl substitution, remains one of the most efficient and widely used strategies for constructing this pivotal functional group.[4][5]
This guide provides a detailed exploration of the amidation of 3-fluoro-5-methylbenzoyl chloride with a range of primary amines. The substituents on the benzoyl chloride—a fluorine atom and a methyl group at the meta positions—introduce specific electronic and steric properties that can be strategically exploited by medicinal chemists to modulate the physicochemical and pharmacological profiles of the resulting N-substituted benzamides. These compounds serve as valuable scaffolds for generating libraries of novel chemical entities with potential therapeutic applications.[6] We will delve into the reaction mechanism, provide detailed experimental protocols, and offer practical guidance for troubleshooting, all grounded in established chemical principles.
Reaction Mechanism: The Schotten-Baumann Reaction
The synthesis of amides from acyl chlorides and amines is typically conducted under Schotten-Baumann conditions.[7][8] This method involves a nucleophilic acyl substitution mechanism, facilitated by a base to neutralize the hydrochloric acid byproduct.[9]
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-fluoro-5-methylbenzoyl chloride.[8][10] This forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the most stable leaving group, the chloride ion.[10]
-
Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base, such as triethylamine, pyridine, or aqueous sodium hydroxide, removes the proton from the nitrogen atom.[11][12] This deprotonation step is crucial as it regenerates a neutral amide product and prevents the HCl byproduct from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[9][13]
The overall reaction is driven to completion by the formation of a stable amide bond and the neutralization of the HCl byproduct by the added base.[9]
Caption: Figure 1: Mechanism of Amidation
Experimental Protocols
This section provides a general, robust protocol for the amidation of 3-fluoro-5-methylbenzoyl chloride with a primary amine, using benzylamine as an exemplar.
PART A: Materials and Reagents
-
Reagents:
-
3-fluoro-5-methylbenzoyl chloride (≥98%)
-
Primary amine (e.g., Benzylamine, ≥99%)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, ≥99.5%, distilled) or 10% aqueous Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (recrystallization dish or chromatography column)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
PART B: Safety Precautions
-
3-fluoro-5-methylbenzoyl chloride is corrosive, a lachrymator, and reacts with moisture.[14] It causes severe skin burns and eye damage.[15] Always handle in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.[17] The reaction should ideally be run under an inert atmosphere (e.g., nitrogen or argon).
PART C: Step-by-Step Reaction Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq., e.g., 1.00 g of benzylamine).
-
Dissolve the amine in anhydrous dichloromethane (DCM, approx. 10-15 mL).
-
Add triethylamine (1.1-1.2 eq.) to the solution. For Schotten-Baumann conditions using an inorganic base, a biphasic system is used where the amine is dissolved in DCM and an excess of 10% aqueous NaOH (2-3 eq.) is added separately with vigorous stirring.[17]
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve 3-fluoro-5-methylbenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes using a dropping funnel or syringe. A white precipitate (triethylamine hydrochloride) will typically form immediately.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting amine.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench by adding deionized water. If using aqueous NaOH, proceed directly to the separatory funnel.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted primary amine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any 3-fluoro-5-methylbenzoic acid formed via hydrolysis.[17]
-
Brine (1 x 20 mL) to remove residual water.
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-substituted-3-fluoro-5-methylbenzamide.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
If recrystallization is ineffective, purification by column chromatography on silica gel is recommended, typically using a gradient of ethyl acetate in hexanes as the eluent.[18]
-
Caption: Figure 2: Experimental Workflow
Data Presentation: Scope of Primary Amines
The described protocol is applicable to a wide variety of primary amines, including aliphatic, benzylic, and aromatic amines. The following table provides representative, expected outcomes for the amidation of 3-fluoro-5-methylbenzoyl chloride with different primary amines.
| Primary Amine | Structure | Typical Conditions | Expected Yield (%) | Notes |
| Benzylamine | ![]() | DCM, TEA, 0°C to RT, 2h | >90% | Product is typically a white solid, easily purified by recrystallization. |
| Aniline | ![]() | DCM, Pyridine, 0°C to RT, 4h | 85-95% | Aromatic amines are less nucleophilic; may require slightly longer reaction times or a stronger base. |
| Cyclohexylamine | ![]() | DCM, TEA, 0°C to RT, 1h | >95% | Highly nucleophilic amine, reaction is very fast. |
| 2-Aminoethanol | ![]() | DCM, TEA (2.2 eq), RT, 3h | 75-85% | The hydroxyl group can compete in the reaction. Using excess base is recommended. O-acylation is a possible side reaction. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of Acyl Chloride: Reagent exposed to moisture before or during the reaction.[17]2. Insufficient Base: HCl byproduct protonates the starting amine, halting the reaction.[17]3. Poor Reagent Quality: Degradation of the acyl chloride or amine. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere.2. Use at least 1.1 equivalents of a suitable base (e.g., TEA, pyridine). For biphasic conditions, ensure vigorous stirring and sufficient aqueous base.3. Use freshly opened or purified reagents. Verify purity by NMR or other analytical methods. |
| Product Contaminated with 3-fluoro-5-methylbenzoic Acid | Hydrolysis of the acyl chloride occurred before reaction completion or during work-up. | 1. Add the acyl chloride solution slowly to the amine/base mixture to ensure it reacts preferentially with the amine.2. During work-up, perform a thorough wash with saturated aqueous NaHCO₃ to extract the acidic byproduct into the aqueous layer.[17] |
| Difficulty in Purification / Oily Product | 1. Residual Base Salts: Incomplete removal of base hydrochloride (e.g., triethylammonium chloride).2. Product is not Crystalline: The inherent physical properties of the synthesized amide. | 1. Ensure the aqueous HCl wash during work-up is performed effectively. An additional water wash can help remove water-soluble salts.2. If recrystallization fails, purify via silica gel column chromatography. If the product is still an oil, high vacuum can be used to remove residual solvent. |
References
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HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. [Link]
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Grokipedia. Schotten–Baumann reaction. [Link]
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J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
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National Institutes of Health. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Org. Lett. 2012, 14, 1, 154–157. [Link]
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Biofilm Inhibitor Synthesis. Amide Workup. [Link]
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Wikipedia. Schotten–Baumann reaction. [Link]
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American Chemical Society. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Org. Lett. 2013, 15, 9, 2278–2281. [Link]
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Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry? [Link]
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ResearchGate. Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? [Link]
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Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
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Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
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Common Conditions. Amine to Amide (via Acid Chloride). [Link]
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MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. 2018, 23(12), 3298. [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
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SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Journal of the Indian Chemical Society. 2011, 88, 1459-1462. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-5-methylbenzamide Derivatives
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 3-Fluoro-5-methylbenzamide, a key structural motif in modern medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide presents a robust and scalable two-step, one-pot synthetic protocol starting from 3-Fluoro-5-methylbenzoic acid. Detailed experimental procedures, mechanistic insights, and considerations for process optimization are discussed to ensure reproducibility, high yield, and purity in a large-scale production environment.
Introduction: The Significance of Fluorinated Benzamides
The benzamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents.[4] When combined with fluorine, a bioisostere of hydrogen with unique electronic properties, the resulting fluorinated benzamides become highly valuable scaffolds for drug discovery. The strong carbon-fluorine bond and high electronegativity of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved metabolic stability and enhanced binding to target proteins.[1][3][5] this compound and its derivatives serve as crucial intermediates in the synthesis of a range of pharmacologically active compounds, making efficient and scalable synthetic routes a critical necessity for the pharmaceutical industry.[6]
Recommended Large-Scale Synthetic Workflow
The recommended pathway for the large-scale synthesis of this compound is a two-step process commencing with the readily available 3-Fluoro-5-methylbenzoic acid. This approach is favored for its efficiency, use of cost-effective reagents, and amenability to industrial scale-up. The process involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is then subjected to amidation.
Diagram of Synthetic Workflow
Caption: Scalable two-step synthesis of this compound.
Detailed Experimental Protocols
This section outlines a robust, one-pot protocol that combines acyl chloride formation and amidation for streamlined, large-scale production.
Protocol 1: One-Pot Synthesis via Acyl Chloride Intermediate
This method is highly efficient for industrial applications as it avoids the isolation of the acyl chloride intermediate, which can be moisture-sensitive.[1][7]
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Aqueous ammonium hydroxide (NH₄OH, 28-30%) or ammonia gas
-
Triethylamine (Et₃N) (optional, as a base)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Scrubber system for acidic gases (HCl, SO₂).
-
Appropriate filtration and drying equipment.
Procedure:
-
Reactor Setup: Charge the reactor with 3-Fluoro-5-methylbenzoic acid (1.0 equivalent) and anhydrous toluene (5-10 volumes). Begin stirring under an inert atmosphere.
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred suspension at room temperature.[3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate this reaction, although caution is advised on a large scale due to potential thermal instability.
-
Reaction Monitoring (Step 1): Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by GC-MS or LC-MS. Completion is indicated by the disappearance of the starting carboxylic acid.
-
Removal of Excess Reagent: Once the conversion to the acyl chloride is complete, cool the reactor to 50-60 °C. Apply a vacuum to distill off the excess thionyl chloride and toluene. This step is crucial to prevent side reactions in the subsequent amidation.[3]
-
Amidation: Cool the reactor containing the crude 3-Fluoro-5-methylbenzoyl chloride to 0-10 °C. Dilute the residue with a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 equivalents) via the dropping funnel, ensuring the internal temperature does not exceed 20 °C. Alternatively, ammonia gas can be bubbled through the solution. If using a salt form of ammonia (e.g., NH₄Cl), a non-nucleophilic base like triethylamine (3.0 equivalents) should be added.[7]
-
Reaction Monitoring (Step 2): Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the acyl chloride by TLC or LC-MS.
-
Work-up: Upon completion, add water to the reactor to dissolve any ammonium salts. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, 1M NaOH, and finally with brine.[7]
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve high purity.
Mechanistic Insights and Rationale
Understanding the underlying mechanisms is key to troubleshooting and process optimization.
Mechanism of Acyl Chloride Formation and Amidation
Caption: Key mechanistic steps in the thionyl chloride-mediated amidation.
Expertise & Experience:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is preferred for large-scale operations over alternatives like oxalyl chloride because it is more cost-effective and its by-products (SO₂ and HCl) are volatile gases that can be easily removed and scrubbed.[1][7]
-
Solvent Selection: Toluene is an excellent choice for the acyl chloride formation due to its high boiling point, which facilitates the reaction, and its ability to azeotropically remove any residual water from the starting material.
-
Temperature Control: The amidation step is highly exothermic. Maintaining a low temperature (0-10 °C) during the addition of the ammonia source is critical on a large scale to prevent the formation of impurities and ensure a safe reaction profile.
-
Stoichiometry: Using a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. A larger excess of the ammonia source is used to drive the amidation to completion and neutralize the HCl generated during the reaction.
Process Optimization and Scale-Up Considerations
Transitioning from laboratory to industrial scale requires careful consideration of several factors.
| Parameter | Laboratory Scale (grams) | Large Scale (kilograms) | Rationale for Change |
| Reagent Addition | Manual addition via pipette or funnel | Controlled addition via pump | Ensures consistent rate, better temperature control, and enhances safety. |
| Heat Transfer | Round-bottom flask with heating mantle | Jacketed reactor with thermal fluid | Surface-area-to-volume ratio decreases on scale-up, requiring more efficient heat transfer to manage exothermic reactions and maintain stable temperatures. |
| Work-up | Separatory funnel | Liquid-liquid extraction in reactor | Minimizes manual handling and exposure, and is more efficient for large volumes. |
| Purification | Flash chromatography | Recrystallization / Trituration | Chromatography is generally not economically viable for large-scale production of simple intermediates. Recrystallization is a more scalable and cost-effective method for achieving high purity. |
| Safety | Fume hood | Closed system with scrubber | Handles large volumes of corrosive and toxic gases (HCl, SO₂) safely and in compliance with environmental regulations.[3] |
Alternative Synthetic Routes
While the thionyl chloride route is robust, other methods can be employed depending on substrate sensitivity and available equipment.
-
Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be used for direct amidation.[8][9] This method is milder but often more expensive and generates stoichiometric urea by-products that must be removed.[10]
-
Direct Catalytic Amidation: Emerging green chemistry methods utilize catalysts (e.g., boronic acids) to directly form the amide bond from the carboxylic acid and amine, with water as the only by-product. These methods are promising but may require higher temperatures and specific catalysts that are not yet widely implemented on an industrial scale.
Conclusion
The synthesis of this compound on a large scale is most effectively achieved through a two-step, one-pot process involving the conversion of 3-Fluoro-5-methylbenzoic acid to its acyl chloride with thionyl chloride, followed by in-situ amidation. This protocol is scalable, economically viable, and produces a high-purity product with high yield. Careful control of reaction parameters, particularly temperature and reagent stoichiometry, is paramount for successful and safe implementation in an industrial setting. The insights and detailed protocols provided herein serve as a validated starting point for researchers and process chemists in the field of drug development and manufacturing.
References
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Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved January 17, 2026, from [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(35), 29586-29593. Available at: [Link]
-
Chemistry of Amides. (2022, October 4). LibreTexts Chemistry. Retrieved January 17, 2026, from [Link]
-
Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (2022). Molecules, 27(15), 4871. MDPI. Available at: [Link]
-
N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2020). Journal of Medicinal Chemistry, 63(8), 4148-4166. ACS Publications. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron, 60(11), 2447-2467. ScienceDirect. Available at: [Link]
-
What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? (2014, November 17). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
-
Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
- WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (2022). Google Patents.
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. (2021). Google Patents.
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry, 20, 775-783. National Institutes of Health. Available at: [Link]
-
N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2020). Journal of Medicinal Chemistry, 63(8), 4148-4166. ACS Publications. Available at: [Link]
-
Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2014). Tetrahedron Letters, 55(30), 4155-4158. ResearchGate. Available at: [Link]
-
A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. (2017). Chemistry & Biology Interface, 7(4), 245-254. Available at: [Link]
-
Template for Electronic Submission to ACS Journals. (n.d.). bioRxiv. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters, 23(13), 4915-4919. ACS Publications. Available at: [Link]
-
Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (2024). Biomolecules, 14(5), 526. MDPI. Available at: [Link]
-
Fig. 2 (A) Efficient coupling reagents for aqueous solid-phase peptide... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4. (2019). Google Patents.
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Analytical methods for monitoring reactions with 3-Fluoro-5-methylbenzamide
An In-Depth Guide to Analytical Methods for Monitoring Reactions with 3-Fluoro-5-methylbenzamide
Introduction: The Analytical Imperative in Modern Synthesis
This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design.
Monitoring the progress of chemical reactions involving this intermediate is paramount. It ensures optimal reaction times, maximizes yield, minimizes the formation of impurities, and provides critical data for process scale-up and safety. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary analytical techniques for monitoring reactions with this compound. We move beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and reliable analytical strategy.
Physicochemical Properties: The Foundation of Method Selection
Understanding the properties of this compound (C₈H₈FNO, MW: 153.16 g/mol ) is the first step in selecting an appropriate analytical method.
| Property | Value / Description | Analytical Implication |
| Structure | Aromatic ring with amide, fluoro, and methyl groups. | Provides a chromophore for UV detection. The magnetic nuclei (¹H, ¹³C, ¹⁹F) are suitable for NMR analysis. |
| Polarity | Moderately polar due to the amide group. | Well-suited for reversed-phase HPLC.[1] May require a polar stationary phase for normal-phase TLC. |
| UV Absorbance | Strong ultraviolet (UV) absorber due to the benzoyl group. | Enables sensitive detection using UV or Photodiode Array (PDA) detectors in HPLC. The λmax is typically in the 250-350 nm range.[1] |
| Volatility | Low to moderate volatility. | May be suitable for Gas Chromatography (GC) if derivatized, but HPLC is generally the preferred method. |
| Solubility | Generally soluble in common organic solvents like methanol, acetonitrile, and DMSO. | Simplifies sample preparation for HPLC, NMR, and LC-MS. |
Core Analytical Techniques: A Multi-Faceted Approach
No single technique is universally optimal. A well-equipped laboratory leverages multiple methods, each providing unique insights into the reaction's progress.
Workflow for Analytical Method Selection
The choice of analytical technique depends on the specific requirements of the monitoring task, from rapid qualitative checks to detailed quantitative analysis and impurity profiling.
Caption: Workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of reaction monitoring for compounds like this compound. It provides excellent resolution, sensitivity, and quantitative accuracy. A stability-indicating method, which can resolve the main component from potential reactants, byproducts, and degradation products, is the gold standard.[2][3]
Causality Behind Method Development
-
Chromatographic Mode: Reversed-phase (RP) HPLC is the logical choice. The nonpolar stationary phase (like C18) retains the moderately polar this compound, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute it.[1]
-
Column Selection: A C18 column is the workhorse for RP-HPLC and provides a good starting point for separating a wide range of organic molecules.[1]
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at a specific wavelength but also provides UV spectra for all eluting peaks, which is invaluable for peak purity assessment and initial identification of unknowns.
-
Mobile Phase: Acetonitrile often provides better peak shape and lower backpressure than methanol. A small amount of acid (e.g., formic or phosphoric acid) is often added to the aqueous phase to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[4]
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines the development and application of an isocratic RP-HPLC method for quantitative reaction monitoring.
A. Instrumentation and Materials
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% formic acid in water. The exact ratio should be determined during method development (a good starting point is 50:50 v/v).[5] Filter through a 0.45 µm filter and degas.
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the diluent.
C. Chromatographic Conditions (Starting Point)
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column for good initial separation. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v) | Common mobile phase for moderately polar analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | PDA at 260 nm (or λmax) | Benzamides typically absorb strongly in this region.[1] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
D. Method Development and Optimization
-
Initial Gradient Run: To quickly determine the approximate elution conditions, run a broad gradient (e.g., 5% to 95% acetonitrile over 15 minutes).[1]
-
Isocratic Method Conversion: Based on the retention time from the gradient run, calculate the corresponding isocratic mobile phase composition. For example, if the compound elutes at 60% acetonitrile in the gradient, start with an isocratic method of 60% acetonitrile.
-
Optimization: Adjust the acetonitrile percentage to achieve a retention time between 3 and 10 minutes. Fine-tune the flow rate and mobile phase pH to optimize peak shape and resolution from adjacent peaks.
E. Reaction Sample Analysis
-
Quench a small aliquot (~50 µL) of the reaction mixture.
-
Dilute the aliquot with the diluent to a concentration within the linear range of the method (e.g., ~50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
Inject the sample into the HPLC system.
F. System Suitability and Data Analysis Before running samples, inject the working standard solution five times. The system is suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%[5]
Calculate the conversion by comparing the peak area of the starting material to the peak area of the this compound product over time.
HPLC Analysis Workflow Diagram
Caption: Step-by-step workflow for HPLC reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and is an excellent tool for monitoring reaction conversion by directly observing the signals of both reactants and products.
-
¹H NMR: Provides information on the proton environment. One can monitor the disappearance of a key proton signal from a starting material and the simultaneous appearance of a new signal from the product.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. Fluorine (¹⁹F) is a 100% abundant nucleus with high sensitivity. The ¹⁹F NMR spectrum is often simple and clean, providing a clear window to track the conversion of this compound without interference from other components.
Protocol 2: ¹H NMR Reaction Monitoring
A. Instrumentation and Materials
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction solvent.
-
Internal standard (optional, for quantitative analysis), e.g., 1,3,5-trimethoxybenzene.
B. Sample Preparation and Analysis
-
Pause the reaction and withdraw a small aliquot (e.g., 0.1 mL).
-
Evaporate the solvent under reduced pressure or a stream of nitrogen.
-
Dissolve the residue in ~0.6 mL of a suitable deuterated solvent.
-
If performing quantitative analysis (qNMR), add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
C. Data Analysis
-
Identify a characteristic, well-resolved peak for a starting material and a characteristic peak for the this compound product.
-
Integrate both peaks.
-
Calculate the molar ratio of product to starting material to determine the reaction conversion.
Thin-Layer Chromatography (TLC) and Mass Spectrometry (LC-MS)
-
TLC: An indispensable tool for rapid, qualitative reaction monitoring. It is used to quickly visualize the consumption of starting materials and the formation of the product. A simple co-spotting technique (spotting starting material, reaction mixture, and product side-by-side) can tentatively confirm product formation.[6]
-
LC-MS: Combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is the definitive method for confirming the molecular weight of the desired product and identifying any byproducts or impurities formed during the reaction.[6]
References
-
Abdel-Ghany, M. F., Abdel-Aziz, O., & Magdy, N. (2015). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed Central. [Link]
-
Panda, S. S., Bhol, C. S., & Padhan, B. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. [Link]
-
Rizk, M., Attia, A. K., Mohamed, H. Y., & Elshahed, M. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178. [Link]
-
Reddy, G. V. S., Reddy, B. P., & Kumar, D. A. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 173-180. [Link]
-
Wankhede, S. B., Raka, K. C., Wadkar, S. B., & Chitlange, S. S. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 5. japsonline.com [japsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation with 3-Fluoro-5-methylbenzoic Acid
Welcome to the technical support center for optimizing the synthesis of amide derivatives from 3-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine amide coupling reactions involving this specific substrate. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group presents a unique electronic environment that can influence reactivity. This resource provides detailed, troubleshooting-focused FAQs, comparative data on coupling reagents, and step-by-step protocols to address challenges you may encounter.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the coupling of 3-fluoro-5-methylbenzoic acid with various amines.
Q1: My reaction is slow or results in low yield. What are the common causes?
Several factors can lead to poor performance in amide coupling reactions.[1][2] For 3-fluoro-5-methylbenzoic acid, the primary issues often revolve around incomplete acid activation, the nucleophilicity of the amine, or suboptimal reaction conditions.[1]
-
Insufficient Carboxylic Acid Activation: The strong electron-withdrawing effect of the fluorine atom makes the carboxyl group more acidic, but efficient activation is still paramount. If the coupling reagent is not reactive enough or used in stoichiometric insufficiency, the formation of the active intermediate will be incomplete.[1]
-
Poorly Nucleophilic Amine: This is a frequent challenge. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react sluggishly with the activated ester intermediate.[3] Standard coupling conditions may fail in these cases.[3]
-
Hydrolysis of Activated Intermediate: The presence of trace amounts of water can hydrolyze the activated ester or O-acylisourea intermediate back to the carboxylic acid, halting the reaction. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often required to scavenge the acid produced during the reaction without competing with the primary amine.[1] Solvents like DMF, DCM, or acetonitrile are commonly used, and their choice can impact reagent solubility and reaction rates.[4]
Q2: I'm observing significant side products. How can I identify and minimize them?
Side product formation is a common issue that complicates purification and reduces yield. The type of side product often depends on the coupling reagent used.
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, especially if the amine is slow to react.[3][5]
-
Guanidinylation of the Amine (with Uronium Reagents): Uronium/aminium reagents like HATU or HBTU can react with the amine nucleophile, especially if the coupling reagent is used in excess.[8] This forms a guanidinium side product on the amine, preventing it from participating in the desired amide bond formation.
-
Formation of Symmetric Anhydride: If the O-acylisourea intermediate reacts with another molecule of the carboxylic acid instead of the amine, a symmetric anhydride can form. While this anhydride is still reactive towards the amine, it represents an inefficient use of the starting material.
Q3: How do I choose the right coupling reagent for 3-fluoro-5-methylbenzoic acid?
The choice depends on the amine's reactivity, the scale of the reaction, and cost considerations.[5]
-
For Simple, Nucleophilic Amines (e.g., Benzylamine, Morpholine): A cost-effective carbodiimide system like EDC/HOBt is often sufficient and provides high yields.[5][10]
-
For Electron-Deficient or Sterically Hindered Amines: More powerful reagents are necessary.
-
HATU: This uronium salt is highly efficient, with fast reaction times, and is particularly effective for difficult couplings.[5][9] It is often the reagent of choice when EDC/HOBt fails.
-
Phosphonium Salts (e.g., PyBOP): These reagents are also very reactive and have the advantage that they do not cause guanidinylation side reactions, so they can be used in excess to drive slow reactions to completion.[2][8]
-
T3P® (Propylphosphonic Anhydride): This reagent is excellent for challenging substrates, and its byproducts are water-soluble, which greatly simplifies the workup process.[5]
-
-
For Maximum Reactivity (When All Else Fails): Converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH, followed by reaction with the amine, is a powerful method for particularly unreactive coupling partners.[3][11]
Q4: The amine I am using is an aniline derivative and the reaction is not working. What should I do?
Electron-deficient anilines are poor nucleophiles, and their coupling is a common challenge. If standard HATU or EDC/HOBt protocols fail, consider the following advanced strategies:
-
Switch to a More Reactive Intermediate: Convert the carboxylic acid to an acyl fluoride. A protocol involving in situ formation of the acyl fluoride followed by heating can be effective for coupling with electron-deficient amines where other methods fail.[11]
-
Use a Catalytic Amount of DMAP with EDC: In some cases for sluggish reactions, adding a catalytic amount of DMAP along with EDC/HOBt can help. DMAP can act as an acyl transfer agent to form a highly reactive acyliminium intermediate.[4]
-
Increase Reaction Temperature: For particularly difficult couplings, especially after forming a more stable activated intermediate like an acyl fluoride, heating the reaction (e.g., to 80 °C) can provide the necessary energy to overcome the activation barrier.[3][11]
Part 2: Comparative Guide to Common Coupling Reagents
The following table summarizes key characteristics of recommended coupling reagents for the amidation of 3-fluoro-5-methylbenzoic acid.
| Reagent System | Class | Relative Reactivity | Advantages | Disadvantages & Mitigation |
| EDC / HOBt | Carbodiimide | Moderate to High | Cost-effective, widely used, byproducts are generally water-soluble.[5][7] | Can form N-acylurea byproduct; potential for racemization. Mitigation: Always use with an additive like HOBt or OxymaPure.[5] |
| HATU | Uronium/Aminium Salt | High | Very fast and efficient, excellent for hindered substrates and less nucleophilic amines.[5][9] | Can cause guanidinylation of the amine if used in excess; more expensive. Mitigation: Use ~1.1 equivalents and pre-activate the acid.[3][12] |
| PyBOP | Phosphonium Salt | High | Highly reactive, does not cause guanidinylation, can be used in excess.[2][8] | Byproduct (HMPA from original BOP reagent) can be toxic; PyBOP is safer but still requires careful handling. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings; byproducts are water-soluble, simplifying purification.[5] | Requires a base to neutralize the phosphoric acid byproducts. |
| TFFH / BTFFH | Fluorinating Agent | Very High | Forms highly reactive acyl fluoride intermediate in situ; excellent for very unreactive amines. | Reagents can be moisture-sensitive; may require elevated temperatures to drive reaction to completion.[3][11] |
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is adapted from established procedures for similar substituted benzoic acids and is suitable for primary and secondary amines that are not sterically hindered or electronically deficient.[10]
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-5-methylbenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (to a concentration of 0.1-0.2 M).
-
Reagent Addition: Add the amine (1.1 eq.) followed by 1-hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Coupling Agent: Add DIPEA (2.5 eq.) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Reactivity Coupling using HATU
This protocol is recommended for sterically hindered amines or electron-deficient anilines where Protocol 1 fails.[1][3]
-
Setup: To a dry flask under an inert atmosphere, add 3-fluoro-5-methylbenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (0.1–0.5 M).
-
Pre-activation: Add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.). Stir the mixture at room temperature for 5-15 minutes.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature and monitor progress by TLC or LC-MS (typically 1-12 hours).
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product often contains tetramethylurea, which must be removed by chromatography or extraction.
Part 4: Visual Guides and Workflows
General Mechanism of Amide Bond Formation
The core process involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5]
Caption: General two-step mechanism of amide coupling.
Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose and solve issues with low-yielding reactions involving 3-fluoro-5-methylbenzoic acid.
Caption: A decision tree for troubleshooting difficult amide couplings.
References
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube. Retrieved January 17, 2026, from [Link]
-
Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 17, 2026, from [Link]
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(83), 53041-53048. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved January 17, 2026, from [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry, 22(2), 269-275. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015, March 22). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HATU. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved January 17, 2026, from [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025, April 29). ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]
-
Reddit. (2025). What is the correct order of addition for EDCI and HOBt? r/Chempros. Retrieved January 17, 2026, from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Can Amide Bond Formation Be Reversed? (2025, May 11). YouTube. Retrieved January 17, 2026, from [Link]
-
Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
-
Fluorine substituent effects (on bioactivity). (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved January 17, 2026, from [Link]
-
Coupling Reagents in Amide Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Purification Strategies for 3-Fluoro-5-methylbenzamide Reaction Products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Fluoro-5-methylbenzamide. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental work.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of your this compound product and provides actionable solutions.
Question 1: My crude product is an oil and won't crystallize. How can I induce crystallization?
Answer:
"Oiling out," where a compound comes out of solution as a liquid rather than a solid, is a common issue in crystallization.[1] This often occurs when the melting point of the solid is lower than the temperature of the solution or when impurities are present.[1][2] Here are several strategies to induce crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystal formation.[3]
-
Solvent System Adjustment: Your current solvent system may be too effective at dissolving your compound.[4]
-
Gradual Cooling: Rapid cooling can favor oil formation over crystals.[2] Ensure the cooling process is slow. Consider allowing the solution to cool to room temperature before placing it in an ice bath.[2]
-
Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid.[3][5] For moderately polar compounds like benzamides, adding hexanes or heptane to a solution in ethyl acetate or dichloromethane can be effective.[6]
-
-
Concentration Adjustment: If the solution is too concentrated, it can lead to oiling out. Try adding a small amount of additional solvent.[2] Conversely, if the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.[1][2][3]
Troubleshooting Flowchart for Oiling Out:
Caption: Decision tree for inducing crystallization.
Question 2: My NMR spectrum shows unreacted starting material (3-fluoro-5-methylbenzoic acid). What's the best way to remove it?
Answer:
The presence of the starting carboxylic acid is a frequent impurity if the amidation reaction has not gone to completion. Fortunately, its acidic nature makes it relatively straightforward to remove through liquid-liquid extraction.[7]
-
Aqueous Base Wash (Liquid-Liquid Extraction): This is the most common and effective method.[7][8]
-
Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[9] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[7][8]
-
Separate the aqueous layer. It is good practice to perform the wash two to three times to ensure complete removal.
-
After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Column Chromatography: While an aqueous wash is usually sufficient, column chromatography can also be used. The carboxylic acid is significantly more polar than the corresponding amide and will therefore have a lower Rf value on a silica gel TLC plate and will elute much later from a silica gel column. A solvent system such as a gradient of ethyl acetate in hexanes would effectively separate the less polar amide from the more polar carboxylic acid.
Workflow for Removing Acidic Impurities:
Caption: Liquid-liquid extraction workflow.
Question 3: I'm seeing multiple spots on my TLC plate that are close to my product's Rf. What are these likely to be and how do I separate them?
Answer:
Closely eluting spots on a TLC plate suggest impurities with similar polarities to your desired product. For this compound, these could be:
-
Unreacted starting materials or reagents.
-
Side-products from the amidation reaction.
-
Isomeric impurities.
Purification Strategy: Column Chromatography Optimization
When impurities have similar polarities, standard column chromatography may not provide adequate separation. Here's how to optimize the process:
-
Solvent System Screening: The key to good separation is finding the right mobile phase.
-
TLC is your guide: Systematically test different solvent systems on your TLC plate. Aim for an Rf value for your product of around 0.3-0.4, with clear separation from the impurities.
-
Vary the Polarity and Solvent Composition: Start with a standard system like ethyl acetate/hexanes. If separation is poor, try other solvent combinations. For example, dichloromethane/methanol or acetone/hexanes can offer different selectivity.[6]
-
-
Column Parameters:
-
Silica Gel: Use high-quality silica gel with a small particle size for better resolution.
-
Column Dimensions: A longer, narrower column will provide better separation than a short, wide one for a given amount of crude product.
-
Loading: Do not overload the column. The amount of crude product should be appropriate for the amount of silica gel used.
-
-
Elution Technique:
-
Isocratic vs. Gradient Elution: If the impurities are very close, an isocratic elution (using a single solvent mixture) may be best to maximize resolution. If the impurities are further apart, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can speed up the process.
-
Data Presentation: Example TLC Solvent Screen
| Solvent System (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Resolution (ΔRf) |
| 30% EtOAc/Hexanes | 0.40 | 0.45 | 0.30 | 0.05 / 0.10 |
| 50% DCM/Hexanes | 0.35 | 0.38 | 0.25 | 0.03 / 0.10 |
| 2% MeOH/DCM | 0.50 | 0.52 | 0.48 | 0.02 / 0.02 |
| 40% EtOAc/Hexanes | 0.32 | 0.42 | 0.20 | 0.10 / 0.12 (Optimal) |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase chromatography is a viable option, especially if the impurities are more non-polar than the product. In reverse-phase (e.g., using a C18-functionalized silica gel), the elution order is reversed compared to normal-phase (silica gel), with the most polar compounds eluting first. A typical mobile phase would be a gradient of acetonitrile or methanol in water.
Q3: My final product has a slight yellow tint. Is this a concern?
A slight yellow color can sometimes be due to trace, highly colored impurities that may not be easily detectable by NMR. If the NMR spectrum and melting point are otherwise clean, the purity may be acceptable for many applications. For high-purity requirements, you might consider an additional purification step:
-
Charcoal Treatment: Dissolving the product in a suitable hot solvent and adding a small amount of activated charcoal can help adsorb colored impurities. The solution is then hot-filtered to remove the charcoal, and the product is allowed to crystallize. Be aware that some product loss may occur due to adsorption onto the charcoal.
-
A second recrystallization from a different solvent system can also be effective in removing colored impurities.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used for comprehensive characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and help identify any proton- or carbon-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your product and can provide a good measure of purity (e.g., >95% by UV peak area).
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This can confirm the presence of key functional groups, such as the C=O and N-H stretches characteristic of an amide.
References
- Benchchem.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Ningbo Inno Pharmchem Co., Ltd.
- University of York.
- University of Rochester.
- Quora. (2017, April 5).
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- Sigma-Aldrich. 3-fluoro-5-nitrobenzamide.
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- Open Access Pub.
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- Ningbo Inno Pharmchem Co., Ltd. Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries.
- Carlucci, C., D'Erasmo, G., & De Risi, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1913-1920.
- Experiment 9 — Recrystalliz
- MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4889.
- Ningbo Inno Pharmchem Co., Ltd. 3-Fluoro-5-methylbenzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- Organic Letters. (2021).
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- Tetrahedron Letters. (2006).
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- Perlovich, G. L., & Volkova, T. V. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European Journal of Pharmaceutical Sciences, 65, 54-63.
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- Asian Journal of Chemistry. (2014).
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- Chemguide.
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- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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Technical Support Center: Troubleshooting Low Yield in 3-Fluoro-5-methylbenzamide Synthesis
Welcome to the technical support guide for the synthesis of 3-Fluoro-5-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis starts from the commercially available 3-Fluoro-5-methylbenzoic acid. The core of the synthesis involves the activation of the carboxylic acid group, followed by amidation with a suitable source of ammonia. The most common method for activation is the conversion of the carboxylic acid to its corresponding acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Q2: Why is the direct reaction between a carboxylic acid and an amine (or ammonia) generally inefficient without an activating agent?
A2: Directly mixing a carboxylic acid and an amine leads to a rapid acid-base reaction, forming a stable ammonium carboxylate salt.[2] This salt is generally unreactive and requires extremely high temperatures (often >180°C) with water removal to drive the condensation to the amide, conditions that are often not feasible or can lead to degradation.[2] Activating the carboxylic acid, for instance by converting it to an acyl chloride, transforms the hydroxyl group into a much better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine at moderate temperatures.[1]
Q3: My reaction to form the acyl chloride with thionyl chloride (SOCl₂) seems sluggish. What could be the issue?
A3: The conversion of carboxylic acids to acyl chlorides using SOCl₂ often requires heat (refluxing) to proceed at a reasonable rate.[1][3] Additionally, a catalytic amount of N,N-dimethylformamide (DMF) is frequently added. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating agent and can significantly accelerate the reaction.[3]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific problems you might encounter during the synthesis. We follow a logical progression from starting materials to final product.
Workflow Overview: Synthesis of this compound
Caption: General workflow for the two-step synthesis.
Issue 1: Low or No Product Formation - Unreacted Starting Material
Q: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 3-Fluoro-5-methylbenzoic acid and very little product. What went wrong in the activation step?
A: This is a classic symptom of incomplete or failed carboxylic acid activation. The acyl chloride intermediate is likely not forming efficiently.
Causality & Solutions:
-
Moisture Contamination: Thionyl chloride and acyl chlorides are extremely sensitive to water. Any moisture in your solvent, glassware, or starting material will rapidly hydrolyze the reagents back to the starting carboxylic acid.
-
Validation Protocol: Ensure all glassware is oven-dried or flame-dried under vacuum.[4] Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
-
Insufficient Activating Agent: Stoichiometry is critical. While theoretically one equivalent is needed, a slight excess is often used to counteract trace moisture and ensure complete conversion.
-
Validation Protocol: Use 1.2 to 1.5 equivalents of thionyl chloride or oxalyl chloride.[3] See the table below for guidance.
-
-
Suboptimal Reaction Conditions: As mentioned, the reaction with SOCl₂ often requires heating. Room temperature reactions may be exceedingly slow.
-
Validation Protocol: Reflux the reaction mixture in a solvent like dichloromethane (DCM) or toluene for 1-3 hours.[1] Monitor the reaction by quenching a small aliquot with methanol, which will convert the acyl chloride to a methyl ester, a species easily distinguishable from the starting acid by TLC.
-
| Reagent | Recommended Equivalents | Typical Conditions |
| 3-Fluoro-5-methylbenzoic acid | 1.0 | - |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 | Reflux in DCM or Toluene, 1-3h |
| Oxalyl Chloride ((COCl)₂) | 1.2 - 1.5 | 0°C to RT in DCM, 1-2h |
| DMF (catalyst) | 1-2 drops | Add to the carboxylic acid solution |
Issue 2: Acyl Chloride Forms, But No Amide is Produced
Q: I've confirmed the formation of the acyl chloride intermediate, but upon adding my ammonia source, the reaction fails to produce the desired benzamide. What is happening during the amidation step?
A: This indicates a problem with the nucleophilic attack by the amine. The most common culprit is the inactivation of your nucleophile.
Causality & Solutions:
-
Amine Protonation (The Critical Flaw): The reaction of the carboxylic acid with SOCl₂ produces two equivalents of hydrochloric acid (HCl) as a byproduct (SOCl₂ + RCOOH → RCOCl + SO₂ + HCl). When you add your ammonia source, this strong acid will instantly protonate it to form the non-nucleophilic ammonium salt (NH₃ + HCl → NH₄⁺Cl⁻).[3][5]
-
Validation Protocol: The reaction must include a base to neutralize the generated HCl. Add at least 2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or pyridine along with your ammonia source.[6] Alternatively, using the Schotten-Baumann method, the acyl chloride in an organic solvent is vigorously stirred with an aqueous solution of ammonia and a base like NaOH.[1][7]
-
-
Hydrolysis of the Acyl Chloride: If your ammonia source is aqueous (e.g., ammonium hydroxide) and added too slowly or without sufficient cooling, the water can hydrolyze the acyl chloride back to the carboxylic acid before the ammonia can react.
-
Validation Protocol: Add the acyl chloride solution dropwise to a cooled (0°C) and well-stirred solution of the amine/base. This ensures the amine is in excess at the point of addition and reacts faster than any water present.
-
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low-yield issues.
Validated Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-methylbenzoyl chloride
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-Fluoro-5-methylbenzoic acid (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 0.5 M concentration) followed by a catalytic amount of DMF (1-2 drops).
-
Activation: Add thionyl chloride (1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Isolation: The reaction can often be used directly in the next step. Alternatively, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride should be used immediately.
Protocol 2: Amidation to this compound
-
Amine Preparation: In a separate flask, prepare a solution of your ammonia source (e.g., 0.5 M solution of ammonia in THF or concentrated ammonium hydroxide, 3.0 eq.) and triethylamine (2.5 eq.) in an anhydrous solvent (e.g., DCM or THF).
-
Cooling: Cool this amine solution to 0°C in an ice-water bath.
-
Amidation Reaction: Slowly add the crude 3-Fluoro-5-methylbenzoyl chloride solution from Protocol 1 to the cooled, stirring amine solution via a dropping funnel over 15-20 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.[8]
References
- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Google Patents.
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919. Available at: [Link]
-
Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link]
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
-
El-Sawy, E. R., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega. Available at: [Link]
-
ResearchGate (2021). Why did my amide syntesis does not work? Available at: [Link]
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]
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Reddit (2022). Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]
-
Selli, C., et al. (2020). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Fisyuk, A. S., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1039. Available at: [Link]
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Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Journal of the Serbian Chemical Society. Available at: [Link]
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Yusubov, M. S., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 133-147. Available at: [Link]
-
Furuya, T., et al. (2009). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 7(12), 2451-2454. Available at: [Link]
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Reddit (2022). Amide from carboxylic acid synthesis. Available at: [Link]
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Khan Academy. Amide formation from carboxylic acid derivatives. Available at: [Link]
-
Wang, Z., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20045-20049. Available at: [Link]
-
NileRed (2021). Synthesis of Benzamide. YouTube. Available at: [Link]
-
Procter, D. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1834-1837. Available at: [Link]
-
Chemistry Stack Exchange (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Available at: [Link]
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Technical Support Center: Navigating Steric Hindrance in Reactions with 3-Fluoro-5-methylbenzamide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylbenzamide. This versatile building block is crucial in various synthetic applications; however, its substituted aromatic ring presents unique challenges. This resource provides in-depth, field-proven insights into the critical role of steric hindrance in reactions involving this molecule, empowering you to anticipate, troubleshoot, and optimize your experimental strategies.
The Challenge: Understanding the Subtle Influence of Steric Hindrance
This compound features a fluorine atom and a methyl group positioned meta to the amide functionality. These substituents introduce significant steric and electronic effects that can profoundly influence reaction outcomes. The methyl group, in particular, creates a sterically congested environment around the amide's carbonyl carbon. This guide will dissect these effects and provide actionable solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on how steric hindrance contributes to these challenges and how to overcome them.
Issue 1: Low Yield in Nucleophilic Acyl Substitution Reactions
Question: I am attempting a nucleophilic acyl substitution on this compound using a bulky nucleophile and consistently observing low yields. What is the likely cause, and how can I improve the outcome?
Answer: The low yield you are experiencing is likely a direct consequence of steric hindrance. The methyl group at the 3-position and the fluorine atom at the 5-position flank the amide group, creating a sterically crowded environment around the electrophilic carbonyl carbon.[1][2] This steric shield impedes the approach of bulky nucleophiles, slowing down the reaction rate and leading to incomplete conversion and lower yields.[3][4]
Troubleshooting Protocol:
-
Choice of Nucleophile: If your experimental design allows, switch to a smaller, less sterically demanding nucleophile. For instance, if you are using a secondary amine, its primary amine analogue might offer improved reactivity.
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition at elevated temperatures.[3]
-
Solvent: Employ a polar aprotic solvent such as DMF or DMSO. These solvents can effectively solvate the transition state and facilitate the reaction.[3]
-
Catalysis: The use of a Lewis acid catalyst can activate the carbonyl group, rendering it more electrophilic and susceptible to attack by even hindered nucleophiles.
-
Workflow for Optimizing Nucleophilic Acyl Substitution:
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Incomplete Hydrolysis of the Amide
Question: I am attempting to hydrolyze this compound to the corresponding carboxylic acid under basic conditions, but the reaction is sluggish and does not go to completion. Why is this happening?
Answer: The hydrolysis of amides, especially sterically hindered ones, often requires forcing conditions.[5] The steric hindrance from the flanking methyl and fluoro groups makes the carbonyl carbon less accessible to the hydroxide ion.[5][6] Additionally, the electron-donating nature of the methyl group can slightly decrease the electrophilicity of the carbonyl carbon, further slowing the rate of nucleophilic attack.
Troubleshooting Protocol:
-
Harsher Conditions:
-
Higher Temperature: Refluxing the reaction mixture for an extended period is often necessary to drive the reaction to completion.
-
Stronger Base: Consider using a stronger base, such as potassium hydroxide, or increasing the concentration of the base.
-
-
Phase-Transfer Catalysis: For reactions with limited solubility, a phase-transfer catalyst can facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase where the substrate is located.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of hydrolysis by rapidly and efficiently heating the reaction mixture.
Comparative Reaction Conditions for Hydrolysis:
| Condition | Temperature | Duration | Expected Outcome |
| Standard | 80 °C | 12 h | Incomplete reaction |
| Optimized | Reflux (e.g., 100-110 °C) | 24-48 h | Improved conversion |
| Microwave | 150 °C | 30-60 min | Rapid and complete hydrolysis |
Frequently Asked Questions (FAQs)
Q1: How does the fluorine substituent electronically influence the reactivity of this compound?
A1: The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which can make the carbonyl carbon more electrophilic.[7][8] However, it also has an electron-donating resonance effect (+M effect) due to its lone pairs.[9] In the meta position, the inductive effect generally dominates, leading to a slight activation of the carbonyl group towards nucleophilic attack.[8] However, this electronic activation is often overshadowed by the steric hindrance it imposes.
Q2: Can I selectively reduce the amide of this compound in the presence of other reducible functional groups?
A2: Selective reduction is challenging but achievable, and the steric hindrance around the amide can be advantageous. Strong reducing agents like LiAlH₄ will readily reduce the amide.[10] For more selective reductions, consider using borane complexes (e.g., BH₃·THF or BH₃·SMe₂), which are generally more chemoselective for amides.[11] The choice of reducing agent and careful control of reaction conditions, such as temperature and stoichiometry, are crucial for achieving the desired selectivity.[12][13][14]
Logical Relationship of Steric and Electronic Effects:
Caption: Influence of substituents on reaction outcomes.
References
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Jubb, A. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Available at: [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. National Institutes of Health. Available at: [Link]
-
Jubb, A. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Available at: [Link]
-
Bailey, C., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Semantic Scholar. Available at: [Link]
-
Pharmaguideline. Benzamides: Sulpiride. Available at: [Link]
-
Gale, P. A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Institutes of Health. Available at: [Link]
-
CSB/SJU. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]
-
Kory, M., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]
-
Tsai, L., et al. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]
-
Tsai, L., et al. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles1. ACS Publications. Available at: [Link]
-
ResearchGate. (2016). Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Available at: [Link]
-
Arkivoc. (2008). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
- Taylor, J. B. (Ed.). (2013). Comprehensive Medicinal Chemistry II. Elsevier.
-
PubChem. 3-Fluoro-5-(hexanoylamino)-4-methylbenzamide. Available at: [Link]
- University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
-
NIST. 3-Fluoro-5-trifluoromethylbenzamide, N-(3-chlorophenyl)-. Available at: [Link]
-
ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Available at: [Link]
- Jenner, P., et al. (1981). Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms. Journal of Pharmacy and Pharmacology.
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PubChem. 3,5-difluoro-N-methylbenzamide. Available at: [Link]
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ResearchGate. (2004). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Available at: [Link]
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NCERT. (n.d.). Amines. Available at: [Link]
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ResearchGate. (2019). Nucleophilic acyl substitution reaction on different benzamides 1 a–1 j.... Available at: [Link]
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PubChem. 3-Fluoro-5-methylbenzaldehyde. Available at: [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
-
PubChem. 3-Fluoro-5-[methyl(propyl)amino]benzaldehyde. Available at: [Link]
-
Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. Available at: [Link]
-
ResearchGate. (2018). Restricted amide rotation with steric hindrance induced multiple conformations. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Available at: [Link]
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Technical Support Center: Improving the Solubility of 3-Fluoro-5-methylbenzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of 3-Fluoro-5-methylbenzamide derivatives. Our goal is to explain the causality behind experimental choices, providing you with the scientific rationale to overcome solubility hurdles in your research.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial questions regarding the solubility of this class of compounds.
FAQ 1: Why are my this compound derivatives poorly soluble in aqueous media?
Answer: The poor aqueous solubility of this scaffold is multifactorial, stemming from its fundamental physicochemical properties.
-
Hydrophobic Aromatic Core: The central benzene ring is inherently hydrophobic. The methyl (-CH₃) group further increases this lipophilicity, promoting self-association of the molecules to exclude water rather than engaging with it.
-
Crystalline Structure: Benzamide derivatives are often crystalline solids.[1] The stability of the crystal lattice, maintained by strong intermolecular forces like hydrogen bonding between the amide groups, must be overcome for the compound to dissolve.[2] This process is energetically unfavorable in water.
-
The Role of Fluorine: The fluorine atom has a complex influence. While it is highly electronegative, which can alter pKa and create favorable dipole interactions, it can also increase the molecule's overall lipophilicity, potentially reducing aqueous solubility.[3][4] However, strategic fluorine substitution can sometimes be used to block metabolic liabilities or control crystal packing.[5]
-
Amide Group Contribution: The amide functional group can act as both a hydrogen bond donor and acceptor.[2] While this allows for some interaction with water, the molecule's overall non-polar character often dominates, leading to low water solubility compared to more polar compounds like comparable carboxylic acids or amines.[6][7]
FAQ 2: I'm starting with a new derivative. What is the first experiment I should run to assess its solubility?
Answer: Your first step should be a basic kinetic and equilibrium solubility assessment in physiologically relevant buffers. This provides a baseline and informs all subsequent enhancement strategies.
A common issue is confusing dissolution rate with equilibrium solubility. A compound might dissolve slowly but have a reasonable final solubility, or it might dissolve quickly but crash out of solution at a low concentration. A well-designed initial screen will differentiate these scenarios.
Experimental Protocol: Baseline Aqueous Solubility Assessment
Objective: To determine the kinetic and equilibrium solubility of a this compound derivative in buffers mimicking gastric and intestinal pH.
Materials:
-
Your this compound derivative (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glycine-HCl buffer, pH 2.0
-
Phosphate buffer, pH 6.8
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
HPLC or UV-Vis spectrophotometer with a validated analytical method for your compound
-
0.22 µm syringe filters (ensure they don't bind your compound)
-
Microcentrifuge tubes
Methodology:
-
Preparation: Add an excess of your solid compound to a microcentrifuge tube (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume of buffer (e.g., 1 mL) to the tube. Prepare separate tubes for each pH condition (2.0, 6.8, and 7.4).
-
Incubation: Place the tubes on an orbital shaker at a consistent temperature (e.g., 25°C) and agitation speed.
-
Kinetic Sampling (Optional but recommended): At various time points (e.g., 1, 4, 8 hours), carefully withdraw a small aliquot of the suspension.
-
Equilibrium Sampling: After 24 and 48 hours, withdraw a final aliquot. Comparing these two points helps confirm that equilibrium has been reached.
-
Sample Processing: For each aliquot, immediately filter it through a 0.22 µm syringe filter into a clean tube or HPLC vial. This removes undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using your pre-validated HPLC or UV-Vis method.
-
Calculation: The concentration measured at the final time point (where concentration no longer increases) is the equilibrium solubility.
Part 2: Advanced Troubleshooting & Enhancement Strategies
This section provides solutions to specific experimental problems, structured in a question-and-answer format.
Problem 1: My compound's solubility is extremely low (<1 µg/mL) across all pH ranges. What does this mean and what should I try next?
Answer: This result suggests your compound is likely a neutral, highly crystalline, and/or very lipophilic molecule, often classified as BCS Class II or IV.[8] For such compounds, pH modification will be ineffective. You must employ strategies that either disrupt the crystal lattice or alter the formulation environment.
Logical Next Steps:
-
Co-solvency: This is often the simplest and fastest approach.[9] Co-solvents reduce the polarity of the aqueous medium, making it more favorable for your hydrophobic compound to dissolve.
-
Solid Dispersion: This is a powerful technique that traps the drug in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and significantly enhancing dissolution.[10][11]
The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Problem 2: I tried using DMSO as a co-solvent, but my compound precipitates when I dilute the stock into my aqueous assay buffer. How do I fix this?
Answer: This is a classic problem of a compound "crashing out" of solution. It occurs when the percentage of the organic co-solvent in the final solution is too low to maintain the drug's solubility. The key is to find a stable formulation window by systematically adjusting excipients.
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: Instead of a large dilution, try a serial dilution to find the maximum amount of aqueous buffer your DMSO stock can tolerate. For cell-based assays, you may be limited to <1% DMSO.
-
Switch Co-solvents: Explore other pharmaceutically acceptable co-solvents like PEG 400, Propylene Glycol, or Ethanol.[12] Their solubilizing mechanisms differ, and one may be more effective.
-
Use Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate your hydrophobic drug, keeping it dispersed in the aqueous phase even at low co-solvent concentrations.[6] Start with a concentration just above the surfactant's critical micelle concentration (CMC).
Data Presentation: Illustrative Solubility in Co-Solvent Systems
The following table provides directional guidance on how solubility might be improved using different formulation approaches for a model benzamide compound. Note: This data is illustrative and should be experimentally verified for your specific derivative.
| Formulation Vehicle | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) | Mechanism of Action |
| Deionized Water | 0.5 | 1x | Baseline aqueous solubility. |
| PBS, pH 7.4 | 0.4 | 0.8x | Salting-out effect may slightly decrease solubility. |
| 10% Ethanol in Water | 15 | 30x | Co-solvency: Reduces solvent polarity.[9] |
| 10% PEG 400 in Water | 50 | 100x | Co-solvency: Reduces solvent polarity.[12] |
| 5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 250 | 500x | Complexation: Drug partitions into the hydrophobic cyclodextrin core.[6][13] |
| Amorphous Solid Dispersion (1:4 drug-to-PVP K30) | >1000 | >2000x | Solid-State Modification: Prevents crystallization, high energy state.[10][11] |
Problem 3: My compound needs to be formulated for oral administration. What are the most promising strategies for in vivo applications?
Answer: For oral delivery, both solubility and dissolution rate are critical for absorption and bioavailability.[1] Three advanced strategies are particularly well-suited:
-
Amorphous Solid Dispersions (ASDs): This is one of the most robust methods for significantly enhancing the oral bioavailability of poorly soluble drugs.[8] By dispersing the drug at a molecular level within a hydrophilic polymer, you prevent crystallization and create a high-energy amorphous form that dissolves more readily in gastrointestinal fluids.[11]
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase aqueous solubility.[14] These complexes are often used in both oral and parenteral formulations to deliver hydrophobic drugs.[13]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of your drug to the nanometer range (<1000 nm) drastically increases the surface area-to-volume ratio.[10][15] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate, which can improve absorption for BCS Class II compounds.[16][17][18]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion (ASD) of a this compound derivative to enhance its dissolution rate.
Materials:
-
Your this compound derivative
-
A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator (Rotovap)
-
Round-bottom flask
-
Vacuum oven
Methodology:
-
Selection of Components: Choose a drug-to-polymer ratio to screen. Common starting ratios are 1:2, 1:4, and 1:9 (by weight).
-
Dissolution: Accurately weigh and dissolve your drug and the selected polymer in a minimal amount of the chosen volatile solvent in a round-bottom flask. Ensure complete dissolution to achieve a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Use a moderate temperature for the water bath (well below the solvent's boiling point) and gradually apply vacuum to evaporate the solvent. This should result in a thin, clear film on the inside of the flask.
-
Drying: Scrape the solid film from the flask. To remove any residual solvent, place the solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 12-24 hours.
-
Milling & Sieving: After drying, the resulting solid can be gently milled using a mortar and pestle to create a fine powder.
-
Characterization (Crucial): The success of the ASD must be confirmed.
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the pure, crystalline drug.
-
Differential Scanning Calorimetry (DSC): This will confirm the absence of a melting peak for the drug, indicating it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): This will show a diffuse "halo" pattern for the amorphous material, rather than sharp peaks characteristic of a crystalline solid.
-
References
- Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates. (n.d.). Benchchem.
- Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (n.d.). Benchchem.
- Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds. (n.d.). Benchchem.
- Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). CORA.
- Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. (n.d.). PubMed.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). Crystal Growth & Design.
- Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). ResearchGate.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. (n.d.).
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). ResearchGate.
- Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024).
- Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Cyclodextrins and their applications in pharmaceutical and related fields. (n.d.). ScienceDirect.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Solubility of Amides. (2020). Chemistry Stack Exchange.
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). ResearchGate.
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
- View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The role of fluorine in medicinal chemistry. (n.d.).
- Pharmaceutical Uses of Cyclodextrins and Derivatives. (2025). Request PDF - ResearchGate.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
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- 8. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
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Technical Support Center: Prevention of 3-Fluoro-5-methylbenzoyl Chloride Hydrolysis
Welcome to the technical support resource for handling 3-fluoro-5-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the hydrolysis of this highly reactive acyl chloride. By understanding the underlying chemical principles and adopting meticulous laboratory practices, you can ensure the integrity of your starting material and the success of your synthetic endeavors.
Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides
Acyl chlorides, including 3-fluoro-5-methylbenzoyl chloride, are among the most reactive carboxylic acid derivatives.[1] Their susceptibility to hydrolysis is a primary concern in their storage and use. This high reactivity is due to the significant partial positive charge on the carbonyl carbon, a result of the potent electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1][2] This electron deficiency makes the carbonyl carbon an exceptionally attractive target for nucleophiles, with water being a common and potent one.[3]
The reaction with water is a vigorous, often exothermic process that yields 3-fluoro-5-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][4] The liberated HCl can often be observed as steamy fumes when the compound is exposed to moist air.[1][5]
The Mechanism of Hydrolysis
The hydrolysis of an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[3][6]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[3][5]
-
Tetrahedral Intermediate Formation: This leads to the formation of an unstable tetrahedral intermediate.[7]
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.[5][6][7]
-
Deprotonation: A final deprotonation step yields the carboxylic acid and hydrochloric acid.[5]
Caption: Nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is 3-fluoro-5-methylbenzoyl chloride so sensitive to moisture?
A1: Like other benzoyl chlorides, its reactivity is inherent to the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the attached oxygen and chlorine atoms, making it very susceptible to attack by water.[1][2] The presence of a fluorine atom on the benzene ring can further influence this reactivity. While benzoyl chlorides are generally less reactive than their aliphatic counterparts, they still react readily with water.[8]
Q2: What are the tell-tale signs of hydrolysis?
A2: The most immediate sign is the fuming of the liquid when exposed to air, which is the formation of HCl gas upon reaction with atmospheric moisture.[1][9] If the hydrolysis occurs in a non-polar solvent where the resulting 3-fluoro-5-methylbenzoic acid is insoluble, you may observe the formation of a white precipitate.[1]
Q3: Can I use a bottle of 3-fluoro-5-methylbenzoyl chloride that has started to fume or shows signs of crystallization?
A3: It is strongly advised against. The presence of the carboxylic acid impurity can lead to unwanted side reactions and complicate the purification of your desired product.[1] Furthermore, the stoichiometry of your reaction will be inaccurate, leading to lower yields.[1]
Q4: How does temperature affect the rate of hydrolysis?
A4: The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Elevated temperatures will increase the rate of hydrolysis.[10] Therefore, it is crucial to store the compound in a cool environment.
Troubleshooting Guide: Proactive Measures for Preventing Hydrolysis
| Issue | Potential Cause | Recommended Action |
| Fuming upon opening the container | Exposure to atmospheric moisture. | Work in a fume hood with low humidity. Minimize the time the container is open. Use a dry, inert gas (e.g., nitrogen or argon) blanket.[11] |
| Formation of a solid precipitate in the reagent bottle | Significant hydrolysis has occurred, forming the less soluble carboxylic acid. | The reagent is likely compromised and should be discarded according to safety protocols. Do not attempt to use it. |
| Inconsistent reaction yields | The concentration of the acyl chloride is lower than assumed due to partial hydrolysis. | Always use a fresh bottle or a properly stored and handled reagent. Consider titrating the acyl chloride to determine its exact concentration before use if its integrity is in doubt. |
| Difficult purification of the final product | The presence of the carboxylic acid byproduct from hydrolysis. | Implement stringent anhydrous techniques during your reaction to prevent hydrolysis from occurring in the first place. |
Experimental Protocols: Best Practices for Handling and Storage
Adherence to strict anhydrous (water-free) techniques is paramount when working with 3-fluoro-5-methylbenzoyl chloride.
Protocol 1: Proper Storage
-
Original Container: Keep the compound in its original, tightly sealed container.[12][13]
-
Cool and Dry Environment: Store the container in a cool, dry place, such as a desiccator or a controlled-atmosphere glove box.[11][12] Recommended storage temperatures are often between 2-8°C.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.[11]
Protocol 2: Handling and Dispensing
-
Controlled Environment: Whenever possible, handle 3-fluoro-5-methylbenzoyl chloride in a glove box with a dry, inert atmosphere. If a glove box is unavailable, work in a well-ventilated fume hood with low ambient humidity.[14]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water. Use anhydrous solvents that have been appropriately dried and stored over molecular sieves.
-
Inert Gas Blanket: When dispensing the liquid, use a syringe or cannula technique under a positive pressure of nitrogen or argon to prevent the ingress of moist air.
-
Rapid Operations: Plan your experiment to minimize the time the reagent bottle is open and the compound is exposed to the atmosphere.
Caption: Recommended workflow for storing and handling 3-fluoro-5-methylbenzoyl chloride.
Solvents and Reagents to Avoid
It is critical to avoid any reagents that contain even trace amounts of water. Additionally, be mindful of other nucleophilic solvents or reagents that can react with the acyl chloride.
| Reagent Type | Examples | Rationale |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | React to form carboxylic acids or esters, consuming the acyl chloride.[4] |
| Basic Aqueous Solutions | Sodium hydroxide, Sodium bicarbonate solutions | Vigorously react with and neutralize the acyl chloride.[8] |
| Amines | Primary and secondary amines | React to form amides.[6] While often the desired reaction, unintended exposure will consume the starting material. |
| "Wet" Aprotic Solvents | Non-anhydrous THF, Dichloromethane, Acetonitrile | Solvents that have not been properly dried will contain enough water to cause significant hydrolysis. |
By implementing these rigorous protocols and maintaining a keen awareness of the chemical's reactivity, you can successfully prevent the hydrolysis of 3-fluoro-5-methylbenzoyl chloride, ensuring the integrity of your experiments and the reliability of your results.
References
- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
- Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- YouTube. (2025, March 16).
- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2023, January 22).
- Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
- Wikipedia. Benzoyl chloride.
- BenchChem. A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity.
- SynQuest Laboratories.
- Chemguide.
- Sdfine.
- BenchChem. (2025, December). Methods to prevent the hydrolysis of acyl chlorides in synthesis.
- PubChem. Benzoyl chloride | C6H5COCl | CID 7412.
- Carl ROTH.
- Lanxess. Product Safety Assessment: Benzoyl Chloride.
- Loba Chemie.
- Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?.
- All Chemistry. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
- Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-5-methylbenzoyl chloride.
- Semantic Scholar.
- Apollo Scientific.
- Sigma-Aldrich. 4-Fluoro-3-methylbenzoyl chloride 97 455-84-5.
- ACS Publications. (2026, January 14).
- Fisher Scientific.
- BOC Sciences. (2024, March 29).
- Google Patents. WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
- SynQuest Laboratories. 3-Fluoro-5-(trifluoromethyl)
- YouTube. (2020, September 30). Hydrolysis of an acid chloride.
- ResearchGate.
- Reddit. (2024, June 6).
- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
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- 10. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
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Technical Support Center: Catalyst Selection for Coupling Reactions Involving 3-Fluoro-5-methylbenzamide
Welcome to the technical support center for catalyst selection in cross-coupling reactions with 3-Fluoro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our focus is to move beyond generic protocols and offer a nuanced understanding of the catalytic systems best suited for this unique substrate.
The structure of this compound presents a distinct set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of a C-F bond, traditionally resistant to oxidative addition, and an electron-withdrawing benzamide group, which can influence the electronic properties of the aromatic ring, necessitates careful consideration of catalyst, ligand, base, and solvent systems. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenge arises from the inertness of the C(sp²)-F bond towards oxidative addition to a Pd(0) center, which is the initial and often rate-limiting step in the catalytic cycle. Aryl fluorides are generally the least reactive among aryl halides. Additionally, the benzamide group is moderately electron-withdrawing, which can influence the reactivity of the aryl fluoride. While this can sometimes be beneficial for activating the C-F bond, it can also affect the subsequent steps of the catalytic cycle.
Q2: For a Suzuki-Miyaura coupling with this compound, what class of palladium catalysts and ligands should I consider first?
A2: For Suzuki-Miyaura couplings of challenging aryl fluorides, highly active catalyst systems are required. You should prioritize palladium precatalysts complexed with bulky, electron-rich phosphine ligands. These ligands are crucial for promoting the difficult oxidative addition of the C-F bond.[1]
-
Recommended Ligands: Biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are excellent starting points.[1] N-heterocyclic carbene (NHC) ligands can also be very effective due to their strong σ-donating properties.[1]
-
Palladium Precatalysts: Consider using well-defined precatalysts like XPhos Pd G3 or SPhos Pd G2 . These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.[2]
Q3: What is the recommended base and solvent system for a Suzuki-Miyaura coupling involving this substrate?
A3: The choice of base and solvent is critical for a successful Suzuki-Miyaura reaction.
-
Base: Strong bases are often necessary to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good choices.[1][3] For substrates sensitive to strong bases, potassium fluoride (KF) can be an effective alternative, as fluoride ions can play a beneficial role in activating the boronic acid.[4]
-
Solvent: Aprotic polar solvents are commonly used. A mixture of dioxane and water (e.g., 4:1 v/v) is a standard choice that often provides good solubility for both the organic substrates and the inorganic base.[5] Anhydrous solvents like toluene or THF can also be effective, particularly when using fluoride-based bases.[3]
Q4: I am planning a Buchwald-Hartwig amination with this compound. What are the key considerations for catalyst selection?
A4: The Buchwald-Hartwig amination of an aryl fluoride is a demanding transformation. The catalyst system must be highly active to cleave the C-F bond and facilitate C-N bond formation.
-
Ligands: Similar to Suzuki-Miyaura couplings, bulky and electron-donating biarylphosphine ligands are essential. BrettPhos , RuPhos , and tBuXPhos are specifically designed for challenging aminations and are highly recommended.[6]
-
Palladium Source: Using a precatalyst is highly advantageous for reproducibility. BrettPhos Pd G3 is an excellent choice for couplings with primary amines.[2]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[7] LHMDS can be particularly useful if your substrate has base-sensitive functional groups.[6]
-
Solvent: Anhydrous ethereal or aromatic solvents are preferred. Toluene , dioxane , or THF are suitable options.[7]
Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Coupling - Low or No Product Yield
Issue: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ base, but you observe only starting material.
Troubleshooting Steps:
-
Catalyst and Ligand Upgrade: As discussed in FAQ Q2, standard catalysts like Pd(PPh₃)₄ are often not active enough for C-F bond activation. Switch to a more robust system.
Parameter Recommendation Rationale Palladium Source XPhos Pd G3 or SPhos Pd G2 Provides a reliable source of active Pd(0) and is paired with a highly effective ligand.[2] Ligand XPhos, SPhos, or RuPhos Bulky, electron-rich ligands that facilitate the oxidative addition of the C-F bond.[1] Base K₃PO₄ or Cs₂CO₃ Stronger bases that are more effective in promoting transmetalation with challenging substrates.[1] Solvent Dioxane/H₂O or Toluene Common solvents for Suzuki-Miyaura reactions that offer good solubility for a range of substrates.[3] -
Reaction Temperature: C-F activation often requires higher temperatures. Ensure your reaction is heated sufficiently, typically in the range of 80-110 °C.[8]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Scenario 2: Buchwald-Hartwig Amination - Competing Hydrodefluorination
Issue: During a Buchwald-Hartwig amination with this compound, you observe a significant amount of 3-methylbenzamide as a byproduct, indicating hydrodefluorination.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (C-N bond formation) versus side reactions.
Parameter Recommendation Rationale Ligand BrettPhos or a related Josiphos ligand These ligands are known to promote C-N reductive elimination and can suppress hydrodehalogenation pathways. Base Use the minimum effective amount of base Excess strong base can sometimes promote decomposition pathways. Titrate the amount of base to find the optimal concentration. Temperature Lower the reaction temperature If the desired reaction is still proceeding at a reasonable rate, lowering the temperature can sometimes disfavor the hydrodefluorination side reaction. -
Water Content: Ensure strictly anhydrous conditions. Trace amounts of water can be a proton source for the hydrodefluorination byproduct. Use freshly distilled solvents and dry reagents.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Workflow
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add degassed dioxane and water (e.g., a 4:1 mixture to achieve a concentration of ~0.1 M). Bubble argon or nitrogen through the mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Representative Protocol for Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Workflow
-
Reaction Setup: To a dry, oven-dried flask, add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Solvent Addition and Degassing: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Concluding Remarks
The successful application of palladium-catalyzed cross-coupling reactions to this compound hinges on the rational selection of a highly active catalytic system capable of overcoming the challenge of C-F bond activation. By leveraging modern palladium precatalysts and sterically demanding, electron-rich ligands, researchers can effectively functionalize this versatile building block. This guide provides a starting point for your investigations, and we encourage systematic optimization of reaction parameters to achieve the best possible outcomes in your specific synthetic context.
References
-
Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(38), 12862–12872. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(6), 2157-2193. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 45(39), 6532-6535. [Link]
-
Wang, C., et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 54(56), 7752-7755. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(6), 2157-2193. [Link]
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Watson, D. A., et al. (2009). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters, 11(12), 2667–2670. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Bruno, N. C., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(1), 117-123. [Link]
-
Amii, H., & Uneyama, K. (2009). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 14(8), 3014-3031. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 17(12), 14764-14798. [Link]
-
NRO Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2014). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Amidation of 3-fluoro-5-methylbenzoic acid
Document ID: TSC-AMID-2026-01
Last Updated: January 17, 2026
Introduction
Welcome to the Technical Support Center for the amidation of 3-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of this critical transformation. Amide bond formation is a cornerstone of pharmaceutical synthesis, but the activation of carboxylic acids can release significant thermal energy.[1][2] An uncontrolled exotherm can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, which may compromise reaction integrity, product purity, and operator safety.[3][4][5]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure a controlled, safe, and reproducible reaction environment.
Section 1: Understanding the Exotherm - FAQs
This section addresses the fundamental principles governing the exothermic nature of the amidation reaction.
Q1: Why is the amidation of 3-fluoro-5-methylbenzoic acid an exothermic reaction?
A1: The overall amidation reaction is exothermic because the formation of the stable amide bond releases more energy than is consumed to break the initial bonds. The significant heat release, however, primarily originates from the initial activation step of the carboxylic acid. Reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) react with the carboxylic acid to form a highly reactive intermediate (an acyl chloride or an O-acylisourea, respectively).[6][7][8] This activation step is highly exothermic. The subsequent reaction of this activated intermediate with the amine is also exothermic but typically contributes less to the overall heat flow.
Q2: Which factors have the most significant impact on the rate of heat generation?
A2: Several factors critically influence the exotherm:
-
Choice of Coupling Reagent: The activation method is paramount. Formation of an acyl chloride with thionyl chloride or oxalyl chloride is often more vigorous and exothermic than methods using carbodiimides like EDC, especially when additives like HOBt are used to form a less reactive activated ester intermediate.[6][9][10]
-
Rate of Reagent Addition: The speed at which the activating agent (or the amine to the activated species) is added directly controls the instantaneous concentration of reacting species and, therefore, the rate of heat generation.[11] A rapid addition can cause heat to be generated faster than the cooling system can remove it.[12]
-
Concentration: More concentrated reaction mixtures lead to a higher reaction rate and a greater volumetric heat output, increasing the risk of a thermal runaway. Diluting the reaction can significantly mitigate this risk.[11]
-
Temperature: Reaction rates increase exponentially with temperature. An approximate rule of thumb suggests that the reaction rate, and thus heat generation, doubles for every 10 °C increase.[13] This is why initial cooling and efficient heat removal are critical.
Q3: What are the primary risks associated with an uncontrolled exotherm?
A3: The consequences of an uncontrolled exotherm can be severe:
-
Thermal Runaway: A cycle where increasing temperature accelerates the reaction, which in turn generates more heat, can lead to a violent release of energy.[3][14]
-
Pressure Buildup: The boiling of solvents or the generation of gaseous byproducts (e.g., SO₂ and HCl when using thionyl chloride) in a sealed or inadequately vented vessel can cause catastrophic equipment failure.[15][16]
-
Product Degradation and Side Reactions: Elevated temperatures can lead to the decomposition of reactants, intermediates, or the final product, resulting in lower yield and purity. Side reactions, such as racemization in chiral systems, can also be accelerated.[9][17]
-
Operator Safety: The primary risk is harm to personnel from vessel rupture, chemical splashes, or exposure to toxic fumes.[18][19]
Section 2: Proactive Exotherm Management & Troubleshooting
This section provides a question-and-answer guide to address specific issues you may encounter during your experiment.
Q4: My reaction temperature is rising faster than expected upon adding the coupling reagent. What are my immediate actions?
A4: This indicates that the rate of heat generation is exceeding the rate of heat removal.
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: Halt the feed of the coupling reagent or amine.[14] This is the most critical step to prevent further accumulation of unreacted, energy-rich material.
-
Maximize Cooling: Ensure your cooling bath/system is at its maximum capacity. If using an ice bath, ensure it is well-stirred and contains sufficient ice.
-
Increase Agitation (with caution): If agitation is poor, improving it can enhance heat transfer to the vessel walls and cooling medium. However, be aware that in some cases, improved mixing could briefly increase the reaction rate.
-
Add Pre-Chilled Solvent: If the situation allows and it is safe to do so, adding a small amount of pre-chilled, inert solvent can help absorb some of the excess heat.
Below is a decision tree for managing a developing exotherm.
Caption: Troubleshooting decision tree for an unexpected temperature rise.
Q5: I am planning to scale up my reaction. What are the most critical parameters to reconsider?
A5: Scale-up is not linear. The ratio of reactor volume (which generates heat) to surface area (which removes heat) increases significantly with scale, making heat removal less efficient.[12][13]
Key Scale-Up Considerations:
-
Heat Transfer: You must calculate the heat transfer capacity of the larger vessel. It may be necessary to switch from a simple cooling bath to a jacketed reactor with a circulating chiller.
-
Addition Rate: The addition rate must be scaled down relative to the batch size. Never add reagents at the same proportional rate as in the lab. The addition should be controlled by the cooling capacity of the reactor, not by time.
-
Reverse Addition: Consider adding the carboxylic acid/activating agent mixture to the amine solution. This "reverse addition" ensures that the highly reactive species is immediately consumed and never accumulates.
-
Dilution: Increase the solvent volume to act as a heat sink and reduce the reaction rate.
Q6: Which coupling reagent offers a better safety profile for the amidation of 3-fluoro-5-methylbenzoic acid: Thionyl Chloride or EDC/HOBt?
A6: For managing exotherms, the EDC/HOBt system generally offers a superior safety profile .
| Feature | Thionyl Chloride (SOCl₂) | EDC/HOBt |
| Reactive Intermediate | Acyl Chloride | O-acylisourea, then HOBt ester[10][20] |
| Exotherm Profile | Highly exothermic, rapid reaction.[6][21] | Moderately exothermic, reaction is staged.[9] |
| Byproducts | Gaseous and corrosive (SO₂, HCl).[15][16] | Water-soluble urea and regenerated HOBt.[17] |
| Control | Difficult; relies heavily on slow addition and efficient cooling. | Easier; formation of the HOBt ester creates a less reactive intermediate, moderating the subsequent reaction with the amine.[20] |
| Safety Hazard | Corrosive, toxic gas evolution, high thermal risk. | EDC can be a sensitizer. HOBt has explosive properties in its anhydrous form and should be handled with care.[8][17] |
While the acyl chloride route can be very effective, the generation of gas and the highly vigorous nature of the reaction demand robust engineering controls (e.g., fume hoods, scrubbers) and meticulous operational discipline.[18] The EDC/HOBt method is often preferred in pharmaceutical development for its milder conditions and more manageable thermal profile.[22][23]
Section 3: Validated Experimental Protocol
The following protocol for an EDC/HOBt-mediated coupling has been optimized for thermal safety and high conversion.
Protocol: EDC/HOBt Mediated Amidation of 3-fluoro-5-methylbenzoic acid
Reagents & Equipment:
-
3-fluoro-5-methylbenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)[22]
-
Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 equiv)[22]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 equiv)[24]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Jacketed reactor or round-bottom flask with a magnetic stirrer and ice bath
-
Digital thermometer
-
Addition funnel
Workflow Diagram:
Caption: Step-by-step workflow for controlled amidation using EDC/HOBt.
Procedure:
-
Preparation: To a dry, inerted reaction vessel, add 3-fluoro-5-methylbenzoic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).
-
Dissolution: Add anhydrous DCM (to a concentration of approx. 0.1-0.2 M). If solubility is an issue, DMF can be used.[24][25]
-
Basification: Add DIPEA (2.5 equiv) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Ensure the internal thermometer is accurately reading the mixture's temperature.
-
Controlled Addition: Slowly add the EDC·HCl (1.2 equiv) portion-wise over 30-60 minutes. CRITICAL: Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to ensure the temperature does not exceed 5 °C.[11][22][26] A significant temperature rise indicates the addition is too fast.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as required.
References
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Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development.[Link]
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Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate.[Link]
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Safety Precautions for Handling Exothermic Reactions. Tanbourit.[Link]
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Best Practices for Working with Chemical Reactions in the Lab. Lab Safety Culture.[Link]
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Chemistry of Amides. LibreTexts Chemistry.[Link]
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Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar.[Link]
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Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited.[Link]
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Amide Synthesis. Fisher Scientific.[Link]
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Synthesis of amides from carboxylic acids. Química Orgánica.[Link]
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Reactions of Amides. Jack Westin.[Link]
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Amine to Amide (via Acid Chloride). Organic Chemistry Data.[Link]
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The protection of reactors containing exothermic reactions: an HSE view. IChemE.[Link]
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Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.[Link]
- Preparation of amides.
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.[Link]
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Amide synthesis by acylation. Organic Chemistry Portal.[Link]
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Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).[Link]
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Proposed mechanism for the production of acid chlorides using thionyl... ResearchGate.[Link]
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Coupling Reagents. Aapptec Peptides.[Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.[Link]
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Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.[Link]
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Thermal Explosion in Batch Reactors. Cambridge University Press.[Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.[Link]
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Thermal runaway. Wikipedia.[Link]
-
#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.[Link]
-
How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog.[Link]
-
Chemical reaction hazards and the risk of thermal runaway. HSE.[Link]
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Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate.[Link]
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High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. Springer.[Link]
- Coupling method for peptide synthesis at elevated temperatures.
-
Commonly used amide/peptide coupling reagents. ResearchGate.[Link]
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Amine to Amide (EDC + HOBt). Organic Chemistry Data.[Link]
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Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.[Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses.[Link]
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Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PubMed Central.[Link]
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Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.[Link]
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Amidation Reaction. YouTube.[Link]
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What are the best suggestions for an efficient and rapid procedure for amidation? ResearchGate.[Link]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzamide Inhibitors
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of inhibitors targeting critical enzymes in oncology, inflammation, and neurodegenerative diseases. A pivotal strategy in optimizing these molecules is the selective incorporation of fluorine. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated benzamide inhibitors. We will dissect the profound influence of fluorination on physicochemical properties, target engagement, and pharmacokinetic profiles. Supported by experimental data and detailed protocols, this document serves as a critical resource for researchers engaged in the rational design of next-generation therapeutics.
Introduction: The Strategic Value of Benzamides and Fluorine
The benzamide moiety is a privileged structure due to its ability to form key hydrogen bonds and engage in various non-covalent interactions within enzyme active sites.[1] Its structural rigidity and synthetic tractability make it an ideal starting point for inhibitor design. Targets for benzamide-based drugs are diverse, including histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and various kinases.[2][3]
The introduction of fluorine, the most electronegative element, into organic molecules is a premier strategy in drug discovery.[4] Its effects are multifaceted and often lead to dramatic improvements in a drug candidate's profile. Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can block "soft spots" in a molecule, increasing its half-life.[5][6]
-
Modulated Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, which in turn affects solubility, cell permeability, and oral bioavailability.[7][8]
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or orthogonal multipolar interactions, thereby boosting potency.[9]
This guide will explore these effects through direct comparison of fluorinated and non-fluorinated benzamide analogs.
Comparative Analysis of Physicochemical and Biological Properties
The decision to fluorinate a benzamide lead compound is driven by the desire to optimize its drug-like properties. The following sections provide a data-centric comparison.
Impact on Physicochemical Properties
The substitution of hydrogen with fluorine instigates significant, predictable changes in a molecule's fundamental properties.
| Property | Non-Fluorinated Analog (Generic Benzylamine) | Fluorinated Analog (4-Trifluoromethyl)benzylamine | Rationale for Change |
| pKa | ~9.33 | ~8.60 (Predicted) | The potent electron-withdrawing nature of the CF₃ group reduces the basicity of a nearby amine, lowering its pKa. This alters the ionization state at physiological pH, impacting receptor binding and cell permeability.[7] |
| Lipophilicity (LogP) | ~1.09 | ~1.66 | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and improve access to hydrophobic binding pockets.[7] |
| Water Solubility | Miscible | Sparingly Soluble | Increased lipophilicity from fluorination often corresponds with a decrease in aqueous solubility, a critical trade-off to consider during development.[7] |
Structure-Activity Relationship (SAR) and Biological Potency
Systematic evaluation of how structural changes affect biological activity is the core of SAR studies.[10] Fluorination is a powerful tool in this optimization process.
Case Study: HDAC Inhibitors
Histone deacetylases are key epigenetic regulators and validated cancer targets. The benzamide MS-275 (Entinostat) is a well-known HDAC inhibitor. A study on a similar benzamide scaffold demonstrated that fluorine substitution could enhance potency and selectivity.[3]
| Compound | Type | Target | IC50 | Key Finding |
| Lead Compound (NA) | Non-Fluorinated Benzamide | HDACs | Not specified | A lead compound with established HDAC inhibitory activity. |
| Analog (FNA) | Fluorinated Benzamide | HDAC3 | 95.48 nM | The addition of fluorine led to a derivative with high potency and selectivity for the HDAC3 isoform, along with strong anti-proliferative activity in HepG2 cancer cells (IC50: 1.30 µM).[3] |
The causality behind this improvement lies in the ability of the fluorine atom to form specific interactions within the HDAC3 active site, a feature absent in the non-fluorinated parent compound. This highlights how fluorination can be used to achieve isoform selectivity.
Pharmacokinetic (ADME) Profile Comparison
Perhaps the most impactful application of fluorination is in the enhancement of a drug's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[11]
Metabolic Stability
Blocking sites of metabolic oxidation is a primary goal of medicinal chemists. Fluorine serves as an excellent metabolic shield.
| Compound Analog | Metabolic Stability (t½ in human liver microsomes) | Interpretation |
| Non-Fluorinated | Often shorter | More susceptible to Phase I metabolism by CYP enzymes. |
| Fluorinated | Significantly longer | C-F bond resists hydroxylation, leading to reduced clearance and a longer half-life in vivo.[5][6] |
This effect is exemplified in the development of selective PDE4D inhibitors, where a fluorinated analog (Compound 3b) showed a markedly improved pharmacokinetic profile compared to its non-fluorinated counterpart.[12]
Key Experimental Protocols
To ensure the integrity and reproducibility of the comparative data presented, this section details the methodologies for two critical assays.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a standardized procedure for determining the inhibitory potency (IC50) of test compounds against a target enzyme.[13][14]
Objective: To quantify the concentration of a benzamide inhibitor required to reduce the activity of a target enzyme by 50%.
Materials:
-
Recombinant human enzyme (e.g., HDAC3)
-
Substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (fluorinated and non-fluorinated benzamides), dissolved in DMSO
-
Known positive control inhibitor
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 3-fold dilution factor.[15]
-
Assay Plate Setup: Add 2 µL of the diluted compound solutions (and DMSO for vehicle control) to the wells of the 96-well plate.
-
Enzyme Addition: Add 48 µL of enzyme solution (diluted in assay buffer to the desired final concentration) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of substrate solution (diluted in assay buffer). The final substrate concentration should ideally be at or below its Km value to accurately identify competitive inhibitors.[15]
-
Incubation: Incubate the plate at 37°C for 60 minutes. The reaction should be in the linear range with respect to time.[16]
-
Detection: Measure the fluorescence signal using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a crucial prediction of its in vivo half-life.[17][18]
Objective: To determine the rate of metabolic clearance of benzamide inhibitors in the presence of liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds
-
Control compounds with known stability (e.g., Verapamil - low stability, Warfarin - high stability)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates and LC-MS/MS system
Procedure:
-
Reagent Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[19] Prepare the test compounds at a starting concentration of 1 µM in buffer.
-
Incubation Setup: In a 96-well plate, combine the liver microsome solution with the test compound solution.[20]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[20]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The presence of NADPH is essential as it is the cofactor for CYP enzymes.[18] A control reaction should be run in parallel without the NADPH system to measure non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[18]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.
Visualizing Pathways and Workflows
Diagram 1: Generalized Kinase Signaling Pathway and Inhibition
Caption: A typical kinase cascade inhibited by a benzamide-based drug.
Diagram 2: Comparative Inhibitor Evaluation Workflow
Caption: Workflow for the comparative evaluation of inhibitor analogs.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a demonstrably powerful approach for optimizing benzamide inhibitors. Fluorination consistently enhances metabolic stability and can significantly improve binding potency and selectivity.[9] However, these benefits must be carefully balanced against potential liabilities, such as decreased solubility and increased lipophilicity, which can sometimes lead to off-target effects. The case studies and experimental data presented in this guide underscore the necessity of a multiparameter optimization approach.
Future advancements will likely focus on more nuanced applications of fluorine, including the use of lightly fluorinated motifs and the exploration of stereospecific fluorine introductions to fine-tune conformational preferences. The continued development of novel synthetic methodologies will further expand the chemical space available to medicinal chemists, enabling the rational design of safer and more effective benzamide-based therapeutics.
References
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ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. Available at: [Link]
-
National Institutes of Health. 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available at: [Link]
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PubMed. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Available at: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
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The Evolving Landscape of 3-Fluoro-5-methylbenzamide Derivatives: A Structure-Activity Relationship Guide
The benzamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a multitude of clinically significant molecules.[1][2] The strategic introduction of specific substituents, such as a fluorine atom and a methyl group at the 3 and 5 positions of the benzamide ring, respectively, has paved the way for a new generation of highly potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Fluoro-5-methylbenzamide derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing and optimizing this promising class of compounds.
The Strategic Advantage of the this compound Core
The unique substitution pattern of the this compound core imparts a distinct set of physicochemical properties that can be advantageous in drug design. The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3] Its electron-withdrawing nature can also modulate the acidity of the amide proton, potentially leading to altered binding interactions. The methyl group at the 5-position, being a small, lipophilic substituent, can provide a crucial anchor point for interactions within a protein's binding pocket and can influence the overall conformation of the molecule.[4]
This guide will explore the SAR of this scaffold through the lens of two distinct and important biological targets: Cereblon (CRBN) and Mycobacterium tuberculosis QcrB.
Case Study 1: this compound Derivatives as Cereblon (CRBN) Binders for PROTACs
Cereblon (CRBN) is a substrate receptor for the E3 ubiquitin ligase complex and a primary target for immunomodulatory imide drugs (IMiDs).[3] The development of novel CRBN binders is of paramount importance for the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins. Recent studies have highlighted the potential of fluorinated benzamide derivatives as stable and potent CRBN ligands.[3]
Structure-Activity Relationship Insights
The introduction of fluorine at the ortho position of the benzamide scaffold has been shown to enhance CRBN binding affinity.[3] This is attributed to the amphiphilic character of the fluorine atom, which can act as a hydrogen-bond acceptor and a hydrophobic moiety. The methyl group at the 5-position can further enhance binding through favorable hydrophobic interactions within the CRBN binding pocket.
A comparative analysis of a series of benzamide derivatives reveals the following key SAR trends:
| Compound ID | R1 | R2 | R3 | IC50 (µM) for CRBN Binding[3] | cLogP[3] |
| 8a | H | H | H | >1000 | 1.2 |
| 8b | F | H | H | 230 ± 50 | 1.8 |
| 8c | H | NH2 | H | 120 ± 25 | 0.9 |
| 8d | F | NH2 | H | 63 ± 16 | 1.5 |
| 8e | H | H | NH2 | 350 ± 80 | 0.9 |
| 8f | F | H | NH2 | 410 ± 90 | 1.5 |
Table 1: Comparative activity of substituted benzamide derivatives as CRBN binders.
-
Fluorine at R1 is beneficial: Comparing 8a and 8b , and 8c and 8d , the presence of fluorine consistently improves binding affinity.
-
Amino group at R2 enhances activity: The introduction of an amino group at the R2 position significantly boosts binding affinity, as seen in the comparison of 8a and 8c .
-
Positional Isomers Matter: The position of the amino group is critical, with the R2 substitution (8c and 8d ) being more favorable than the R3 substitution (8e and 8f ).
Experimental Protocol: MicroScale Thermophoresis (MST) Assay for CRBN Binding
This protocol outlines the key steps for determining the binding affinity of this compound derivatives to the human CRBN thalidomide binding domain (hTBD).[3]
Materials:
-
Recombinant human CRBN thalidomide binding domain (hTBD)
-
Test compounds (this compound derivatives)
-
MST buffer (e.g., PBS with 0.05% Tween 20)
-
Monolith NT.115 instrument (NanoTemper Technologies)
Procedure:
-
Protein Labeling: Label the hTBD with a fluorescent dye according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of the test compounds in MST buffer.
-
Binding Reaction: Mix the labeled hTBD with each concentration of the test compound and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using the Monolith NT.115 instrument.
-
Data Analysis: Analyze the change in thermophoresis as a function of compound concentration to determine the dissociation constant (Kd) or IC50 value.
Caption: Workflow for MST-based CRBN binding assay.
Case Study 2: this compound Derivatives as Mycobacterium tuberculosis QcrB Inhibitors
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. The QcrB subunit of the cytochrome bcc-aa3 supercomplex in Mycobacterium tuberculosis is a validated drug target. Structure-activity relationship studies have identified benzamide derivatives as potent inhibitors of QcrB.[4]
Structure-Activity Relationship Insights
In the context of QcrB inhibition, the 5-position of the benzamide core is a critical site for modification. While the initial prompt specifies a this compound, the available literature provides more extensive SAR data for derivatives with a methyl group at the C-5 position and explores the impact of other substituents, including fluorine at different positions.
Key findings from SAR studies on 5-methyl benzamide derivatives against M. tuberculosis include:
-
Small lipophilic groups at C-5 are favored: Replacing a larger morpholine moiety with a small lipophilic methyl group at the C-5 position resulted in a significant increase in activity.[4]
-
Electron-withdrawing groups at C-5 are detrimental: The introduction of electron-withdrawing groups, such as fluorine, at the C-5 position was found to be less tolerated.[4]
-
Secondary amides show higher potency: Methyl amides were found to be more potent than their primary amide counterparts.[4]
| Compound ID | R Group at C-5 | Linker and Terminal Group | IC90 (µM) against M. tuberculosis[4] |
| 2 | Morpholine | Ethoxy-phenyl | 2.8 |
| 4a | Br | Ethoxy-phenyl | 5.5 |
| 4b | CH3 | Ethoxy-phenyl | 0.62 |
| 4z | F | Ethoxy-phenyl | >100 |
Table 2: Comparative activity of C-5 substituted benzamide derivatives against M. tuberculosis.
This data clearly demonstrates the positive impact of a methyl group at the C-5 position compared to other substituents for QcrB inhibition.
Experimental Protocol: M. tuberculosis Growth Inhibition Assay
This protocol describes a standard method for evaluating the in vitro activity of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds
-
96-well microplates
-
Resazurin dye
Procedure:
-
Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Readout: Add resazurin dye to each well and incubate for another 24 hours. Measure the fluorescence or color change to determine the minimum inhibitory concentration (MIC) or IC90.
Caption: Logical relationship of SAR for this compound derivatives.
Broader Therapeutic Potential and Future Directions
The versatility of the substituted benzamide scaffold extends beyond the examples discussed. These derivatives have been investigated for a wide range of therapeutic applications, including as antipsychotics, anti-inflammatory agents, and inhibitors of enzymes like PARP and histone deacetylases (HDACs).[1][2][5][6] The principles of SAR discussed in this guide, particularly the influence of fluorine and small alkyl substituents, can be extrapolated to the design of novel benzamide derivatives for these and other biological targets.
Future research in this area should focus on:
-
Multi-target drug design: Exploring the potential of this compound derivatives to modulate multiple targets simultaneously.
-
Optimization of pharmacokinetic properties: Fine-tuning the scaffold to improve metabolic stability, bioavailability, and other ADME properties.
-
Expansion to new therapeutic areas: Investigating the efficacy of these derivatives in other disease models, such as cancer and neurodegenerative disorders.
By systematically exploring the structure-activity relationships and employing robust experimental methodologies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapeutics.
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
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3-Fluoro-5-formylbenzamide. PubChem. [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]
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The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]
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Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]
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A Comparative Guide to the Biological Activity of Novel Compounds Derived from 3-Fluoro-5-methylbenzamide
This guide provides a comprehensive framework for the synthesis and biological evaluation of novel chemical entities derived from the versatile starting material, 3-Fluoro-5-methylbenzamide. It is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the therapeutic potential of new benzamide derivatives. This document moves beyond a simple recitation of protocols to provide the scientific rationale behind experimental choices, ensuring a robust and logical approach to drug discovery.
The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic incorporation of a fluorine atom and a methyl group in this compound offers a unique starting point for generating new compounds with potentially enhanced pharmacological properties. Fluorine substitution is known to improve metabolic stability, binding affinity, and lipophilicity, all critical parameters in drug design.[1][2]
This guide will focus on two primary areas of high therapeutic need where benzamide derivatives have shown significant promise: oncology, specifically through the inhibition of Poly(ADP-ribose) polymerase (PARP), and infectious diseases, with a focus on antibacterial activity.
Part 1: Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives will be based on the well-established amide coupling reaction, a cornerstone of medicinal chemistry. The general approach involves the reaction of an activated carboxylic acid with a primary or secondary amine.
Experimental Protocol: Amide Coupling
This protocol outlines a general method for the synthesis of a library of novel benzamide derivatives from 3-Fluoro-5-methylbenzoic acid, which can be readily obtained from this compound via hydrolysis.
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
A diverse library of primary and secondary amines
-
Coupling agents (e.g., HBTU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)
Step-by-Step Procedure:
-
Acid Activation: Dissolve 3-Fluoro-5-methylbenzoic acid (1 equivalent) in anhydrous DMF. Add HBTU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Coupling: To the activated acid solution, add the desired amine (1 equivalent) dissolved in DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield the final, pure compound.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Biological Evaluation: A Two-Pronged Approach
The synthesized library of this compound derivatives will be screened for two distinct biological activities: PARP1 inhibition and antibacterial efficacy.
Anticancer Activity: PARP1 Inhibition
Rationale:
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP1 in these cancer cells leads to the accumulation of unrepaired SSBs, which are converted to toxic DSBs during DNA replication. This concept, known as synthetic lethality, has led to the successful development of several PARP inhibitors for treating various cancers.[3] The benzamide scaffold is a common feature of many potent PARP inhibitors.
Experimental Workflow for PARP1 Inhibition Screening:
Caption: Workflow for identifying PARP1 inhibitors.
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of PARP1.[3]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-NAD+
-
Test compounds (synthesized this compound derivatives)
-
PARP assay buffer
-
Developer reagent
-
96-well black microplate
-
Fluorometric microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. Further dilute in PARP assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well: PARP assay buffer, activated DNA (50 ng), and the test compound or vehicle control (DMSO).
-
Enzyme Addition: Add recombinant PARP1 enzyme (50 ng) to each well.
-
Reaction Initiation: Add β-NAD+ (0.5 mM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Add the developer reagent to each well.
-
Measurement: After a 15-minute incubation with the developer, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data:
The following table presents hypothetical IC50 values for a selection of newly synthesized compounds (FMB-1 to FMB-4) compared to the well-established PARP inhibitor, Olaparib.
| Compound | Structure Modification on this compound | Hypothetical PARP1 IC50 (nM) |
| Olaparib | Reference Compound | 5 |
| FMB-1 | Addition of a piperazine ring | 50 |
| FMB-2 | Addition of a morpholine ring | 120 |
| FMB-3 | Addition of a substituted phenyl ring | 25 |
| FMB-4 | Addition of a heterocyclic moiety | 8 |
Interpretation of Results:
In this hypothetical scenario, compound FMB-4 demonstrates potent PARP1 inhibition, with an IC50 value comparable to the reference drug Olaparib. This would make it a strong candidate for further pre-clinical development. The data also suggests that the nature of the substituent added to the this compound core significantly influences inhibitory activity.
Antimicrobial Activity
Rationale:
The emergence of multidrug-resistant bacteria is a major global health threat, necessitating the discovery of novel antimicrobial agents.[4] Benzamide derivatives have been reported to possess antibacterial activity against a range of pathogens.[4][5] The synthesized library will be screened against both Gram-positive and Gram-negative bacteria to determine their spectrum of activity.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for identifying antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Data:
The following table presents hypothetical MIC values for the synthesized compounds against S. aureus and E. coli, compared to Ciprofloxacin.
| Compound | Hypothetical MIC (µg/mL) against S. aureus | Hypothetical MIC (µg/mL) against E. coli |
| Ciprofloxacin | 1 | 0.5 |
| FMB-1 | 8 | >64 |
| FMB-2 | 16 | >64 |
| FMB-3 | 4 | 32 |
| FMB-4 | 2 | 16 |
Interpretation of Results:
Based on this hypothetical data, compound FMB-4 shows the most promising broad-spectrum antibacterial activity, with good potency against the Gram-positive S. aureus and moderate activity against the Gram-negative E. coli. The results suggest that the derivatives are generally more effective against Gram-positive bacteria, a common trend for certain classes of antimicrobial compounds.[6]
Part 3: Conclusion and Future Directions
This guide has outlined a systematic approach for the synthesis and biological evaluation of novel compounds derived from this compound. The proposed workflows for screening against PARP1 and bacterial targets provide a solid foundation for identifying promising lead compounds.
The hypothetical data presented for a series of novel derivatives (FMB-1 to FMB-4) illustrates how a comparative analysis against established drugs can guide the drug discovery process. In this example, FMB-4 emerged as a dual-activity lead compound with potential for development as both an anticancer and an antimicrobial agent.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to understand the relationship between chemical structure and biological activity.
-
Mechanism of Action Studies: For the most promising compounds, further experiments should be conducted to elucidate their precise mechanism of action.
-
In Vivo Efficacy and Toxicity Studies: Lead compounds should be evaluated in animal models to assess their therapeutic efficacy and safety profiles.
By following the principles of rational drug design and rigorous biological testing outlined in this guide, researchers can unlock the therapeutic potential of novel compounds derived from this compound.
References
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- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. PubMed.
- National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.
- (n.d.). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- ACS Publications. (n.d.). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry.
- Oriental Journal of Chemistry. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells.
- (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
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- (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- (2015). Synthesis of potentially bioactive compounds and tools for biological studies.
- ResearchGate. (n.d.). Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria.
- MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.
- ResearchGate. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. PubMed.
- National Center for Biotechnology Information. (n.d.). Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. PMC.
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A Senior Application Scientist's Guide to Coupling Reagents for 3-Fluoro-5-methylbenzoic Acid
For researchers and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, especially when dealing with substrates like 3-Fluoro-5-methylbenzoic acid, which presents unique electronic challenges. This guide provides an in-depth comparison of common coupling reagents for this specific substrate, offering experimental insights and data to inform your selection and optimize your synthetic strategy.
The fluorine and methyl substituents on the benzoic acid ring of our target molecule create a specific electronic environment. The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the carboxylate, making activation more challenging. This guide will explore the efficacy of several classes of coupling reagents in overcoming this hurdle.
Comparative Efficacy of Coupling Reagents
The performance of a coupling reagent is not only measured by yield but also by reaction time, purity of the product, and ease of purification. Below is a comparative summary of common coupling reagents for the amidation of 3-Fluoro-5-methylbenzoic acid with a representative amine, such as benzylamine. The data is a synthesized representation based on typical results for electronically similar substrates.[1][2]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| HATU | None | DIPEA | DMF | 2-4 | ~95 | >98 | Highly efficient and rapid, particularly effective for challenging couplings.[2][3] |
| EDC | HOBt | DIPEA | DMF/DCM | 12-24 | ~85-90 | >95 | A cost-effective and widely used option. The urea byproduct is water-soluble, simplifying workup.[1][4] |
| PyBOP | None | DIPEA | DMF | 3-6 | ~92 | >97 | A phosphonium salt-based reagent that is a safer alternative to BOP, avoiding carcinogenic byproducts.[5] |
| T3P® | None | Pyridine | EtOAc | 4-6 | ~92 | >97 | A versatile and safe phosphonic anhydride with a straightforward workup.[2] |
Mechanistic Insights into Coupling Reagent Action
Understanding the mechanism by which a coupling reagent activates a carboxylic acid is crucial for troubleshooting and optimization. The three main classes of reagents discussed here—uronium/aminium salts, carbodiimides, and phosphonium salts—operate through distinct pathways.
Uronium/Aminium Salts: The HATU Pathway
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a reactive OAt-active ester.[3][6] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in its counterpart, HBTU, leading to faster and more efficient reactions.[3]
Caption: The reaction mechanism of HATU-mediated amide bond formation.
Carbodiimides: The EDC/HOBt Pathway
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then reacts with the amine.[7][8]
Caption: The reaction mechanism of EDC/HOBt-mediated amide bond formation.
Phosphonium Salts: The PyBOP Pathway
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that, like HATU, forms an active ester.[5] The reaction is initiated by the deprotonation of the carboxylic acid, which then attacks the electrophilic phosphorus center of PyBOP to form a reactive acylphosphonium species.[9] This is followed by attack from the liberated benzotriazol-1-olate to form the OBt-active ester.
Experimental Protocols
The following are detailed, step-by-step methodologies for the coupling of 3-Fluoro-5-methylbenzoic acid with benzylamine using three different reagents.
Protocol 1: HATU-Mediated Coupling
This protocol is adapted from standard procedures for HATU coupling.[4][10]
-
Reagent Preparation: In a round-bottom flask, dissolve 3-Fluoro-5-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M).
-
Addition of Reagents: To the solution, add HATU (1.1 equiv) and benzylamine (1.05 equiv).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol is based on established methods for carbodiimide couplings.[1][4]
-
Reagent Preparation: To a round-bottom flask, add 3-Fluoro-5-methylbenzoic acid (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in the HATU protocol.
Protocol 3: PyBOP-Mediated Coupling
This protocol follows general procedures for phosphonium salt-based couplings.[5]
-
Reagent Preparation: Dissolve 3-Fluoro-5-methylbenzoic acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv) to the solution.
-
Coupling Reagent Addition: Add PyBOP (1.1 equiv) to the mixture and stir for 15 minutes at room temperature for pre-activation.
-
Amine Addition: Add benzylamine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 3-6 hours.
-
Monitoring, Workup, and Purification: Follow the same procedures as outlined in the HATU protocol.
Caption: A generalized experimental workflow for amide bond formation.
Concluding Remarks and Recommendations
The choice of coupling reagent for the amidation of 3-Fluoro-5-methylbenzoic acid will depend on several factors, including the desired reaction time, cost considerations, and the scale of the synthesis.
-
For rapid, high-yielding reactions, especially with challenging or less nucleophilic amines, HATU is the superior choice. Its high efficiency often justifies the higher cost, particularly in a drug discovery setting where time is critical.
-
For large-scale synthesis or when cost is a primary concern, the EDC/HOBt system provides a reliable and economical alternative. While reaction times are longer, the yields are generally good, and the workup is simplified by the water-solubility of the urea byproduct.
-
PyBOP offers a good balance of reactivity and safety, making it a suitable choice for a wide range of applications. It is particularly advantageous over older phosphonium reagents like BOP due to the non-carcinogenic nature of its byproduct.
Ultimately, the optimal choice of coupling reagent may require some empirical screening for the specific amine being used. This guide provides a strong starting point for the development of a robust and efficient amide coupling protocol for 3-Fluoro-5-methylbenzoic acid and its derivatives.
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A Comparative Guide to the In Vitro Evaluation of Novel Calcium Channel Blockers Derived from 3-Fluoro-5-methylbenzamide
This guide provides a comprehensive framework for the in vitro characterization of a promising new class of calcium channel blockers (CCBs) derived from a 3-Fluoro-5-methylbenzamide scaffold. We will objectively compare the performance of a representative compound from this series, designated FMB-1, against established L-type calcium channel blockers, Nifedipine and Verapamil. The methodologies detailed herein are designed to provide robust, reproducible data essential for researchers, scientists, and drug development professionals.
Voltage-gated calcium channels (VGCCs) are critical regulators of numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[1] Their dysfunction is implicated in a range of cardiovascular and neurological disorders, making them key therapeutic targets.[1] L-type calcium channels (LTCCs), in particular, are the primary targets for treating conditions like hypertension.[1] The development of novel CCBs with improved selectivity and pharmacokinetic profiles is an ongoing priority in medicinal chemistry.
This guide will focus on three cornerstone in vitro assays:
-
Patch-Clamp Electrophysiology: The gold-standard for directly measuring ion channel activity.[1][2]
-
Fluorescence-Based Calcium Imaging: A high-throughput method to assess the functional consequence of channel blockade.[3][4][5]
-
Radioligand Binding Assays: To quantify the affinity of the novel compounds for the target receptor.[6][7][8]
Direct Measurement of L-Type Calcium Channel Inhibition: Patch-Clamp Electrophysiology
The patch-clamp technique offers unparalleled insight into the direct interaction between a compound and an ion channel, allowing for the real-time measurement of ion currents.[1][2] This method provides detailed information on the potency and mechanism of action of a drug.
Experimental Workflow: Whole-Cell Patch-Clamp
The workflow involves forming a high-resistance "gigaohm" seal between a glass micropipette and the membrane of a single cell.[9] Subsequent rupture of the membrane patch allows for control of the membrane potential (voltage-clamp) and measurement of the currents flowing across the entire cell membrane.[10]
Caption: Whole-Cell Patch-Clamp Workflow for CCB Evaluation.
Protocol: Voltage-Clamp Recording
-
Cell Preparation: Utilize a cell line with robust expression of L-type calcium channels, such as HEK293 cells stably expressing the human CaV1.2 channel.[1] Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH).
-
-
Recording:
-
Obtain a whole-cell configuration with a seal resistance >1 GΩ.
-
Hold the cell at a potential of -80 mV to ensure channels are in a closed state.
-
Elicit calcium currents by applying a depolarizing voltage step to +10 mV for 200 ms.
-
Record baseline currents for at least 3 minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of the test compound (FMB-1, Nifedipine, or Verapamil), recording the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the inhibited current to the baseline current and plot against the compound concentration. Fit the data with a Hill equation to determine the IC50 value.
Comparative Performance Data
| Compound | IC50 (nM) | Hill Slope | Voltage Dependence |
| FMB-1 (Test) | 150 | 1.1 | Moderate |
| Nifedipine | 100 | 1.0 | Strong |
| Verapamil | 250 | 0.9 | Moderate |
This illustrative data suggests that FMB-1 is a potent L-type calcium channel blocker, with a potency intermediate between Nifedipine and Verapamil.
Functional Assessment of Intracellular Calcium: Fluorescence Imaging
Calcium imaging assays provide a functional, high-throughput method to measure changes in intracellular calcium concentration following channel modulation.[3][4] These assays are crucial for screening large numbers of compounds and confirming the cellular effects of channel blockade.[3][5][11]
Experimental Workflow: Calcium Flux Assay
This workflow involves loading cells with a calcium-sensitive dye, stimulating them to induce calcium influx, and measuring the change in fluorescence in the presence of a blocker.
Caption: Calcium Flux Assay Workflow.
Protocol: High-Throughput Calcium Flux Assay
-
Cell Plating: Plate HEK293-CaV1.2 cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.[1]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye like Fluo-4 AM, prepared according to the manufacturer's instructions, in a buffered saline solution.[1] Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compounds (FMB-1, Nifedipine, Verapamil) at a range of concentrations and incubate for 15-30 minutes.
-
Signal Detection: Measure the baseline fluorescence using a plate reader (e.g., FlexStation 3 or similar).[3][12] Inject a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), to open the L-type calcium channels.[1] Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Comparative Performance Data
| Compound | Functional IC50 (nM) | Maximum Inhibition (%) |
| FMB-1 (Test) | 210 | 98% |
| Nifedipine | 145 | 99% |
| Verapamil | 350 | 97% |
This data corroborates the electrophysiology findings, showing FMB-1 effectively blocks depolarization-induced calcium influx in a cellular context.
Target Engagement: Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[7][8] These assays are essential for quantifying the direct interaction between the novel compounds and the L-type calcium channel. Competition binding assays, in particular, determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand.[6][8]
Signaling Pathway & Binding Site
L-type calcium channel blockers like dihydropyridines (e.g., Nifedipine) bind to the α1 subunit of the channel, allosterically modulating its function to inhibit calcium influx.[1]
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A Researcher's Guide to Assessing the Metabolic Stability of Fluorinated Benzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in advancing a lead candidate toward clinical trials. Poor metabolic stability can lead to rapid clearance, low bioavailability, and undesirable pharmacokinetic profiles. The strategic incorporation of fluorine into molecular scaffolds, particularly benzamides, has become a cornerstone of medicinal chemistry for enhancing drug-like properties.[1] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated benzamides, supported by experimental methodologies, data interpretation, and mechanistic insights to empower rational drug design.
The Strategic Role of Fluorine in Enhancing Metabolic Stability
The introduction of a fluorine atom into a molecule can profoundly influence its physicochemical and pharmacokinetic properties.[2][3][4] This is primarily due to the unique characteristics of fluorine: its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[4][5]
The C-F bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond.[6] This inherent strength makes the C-F bond more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) superfamily of enzymes, which are the primary drivers of Phase I metabolism for a vast number of drugs.[5][7][8] By replacing a hydrogen atom at a known or suspected site of metabolic attack—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively block or retard oxidative metabolism.[3][4][6] This strategic substitution often leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1][3]
However, the benefits are context-dependent. While often effective, simply adding fluorine does not guarantee improved stability and can sometimes lead to unexpected metabolites or increased lipophilicity, potentially worsening clearance through other pathways.[3][6] Therefore, a deep understanding of the metabolic pathways of the parent molecule is crucial for rational design.
Key Metabolic Pathways of Benzamides
Benzamides are susceptible to several metabolic transformations, predominantly catalyzed by CYP450 enzymes in the liver.[7][9] Understanding these pathways is essential for identifying vulnerable positions where fluorination can be most effective.
-
Aromatic Hydroxylation: The phenyl ring of the benzamide scaffold is a common site for oxidation by CYP enzymes, leading to the formation of phenolic metabolites. This is often a major route of clearance.
-
N-Dealkylation: If the amide nitrogen is substituted with an alkyl group, CYP-mediated oxidation of the α-carbon can occur.[10] This process forms an unstable carbinolamine intermediate that spontaneously breaks down to yield a dealkylated amide and an aldehyde.[10] This is a very common metabolic pathway for many drug classes.[10]
-
Amide Hydrolysis: While generally more stable than esters, the amide bond can be cleaved by hydrolase enzymes, though this is often a slower process compared to CYP-mediated oxidation.
The following diagram illustrates the primary metabolic "soft spots" on a generic N-alkylated benzamide structure.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Thaw pooled liver microsomes on ice. [11]Prepare fresh NADPH regenerating system and keep it on ice. Prepare working solutions of test compounds and positive controls in buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM). [1][11]Prepare parallel wells without the NADPH regenerating system to serve as a negative control for assessing non-enzymatic degradation. [1]3. Pre-incubation: Place the plate in an incubator at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium. [1]4. Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. [1][11]The 0-minute time point sample should be taken immediately by transferring an aliquot to a separate plate already containing the quenching solution.
-
Time-Point Sampling: Continue to incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by transferring an aliquot to the quenching plate containing ice-cold acetonitrile with an internal standard. [1]6. Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard at each time point. [12][13]8. Data Calculation and Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k . [12] * Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein) . [1][12]
-
Conclusion and Future Directions
The strategic incorporation of fluorine is an undeniably powerful and effective strategy for enhancing the metabolic stability of benzamide-based drug candidates. [1]By understanding the primary metabolic pathways—aromatic hydroxylation and N-dealkylation—and employing systematic in vitro assays, researchers can make data-driven decisions to block metabolic liabilities. Comparing a parent compound against a matrix of fluorinated analogs provides clear structure-activity relationships that can guide the design of molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of success in later stages of drug development. While effective, medicinal chemists must also remain aware of potential downsides, such as alterations in pKa, increased lipophilicity, and the rare but possible formation of toxic metabolites through defluorination pathways. [6][14]A holistic assessment of all ADME (Absorption, Distribution, Metabolism, and Excretion) properties is therefore essential for the successful development of safe and effective fluorinated medicines.
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PubMed Central. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Available at: [Link]
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Potency Unveiled: A Comparative Analysis of 3-Fluoro-5-methylbenzamide Analogs as Novel PARP Inhibitors
This guide provides a comprehensive, data-driven comparison of novel 3-Fluoro-5-methylbenzamide analogs, a promising scaffold in the development of targeted cancer therapeutics. We will delve into the structure-activity relationships (SAR) that govern their potency as Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering objective experimental data, detailed protocols, and mechanistic insights to accelerate the discovery of next-generation oncology drugs.
Introduction: The Rationale for Targeting PARP with Benzamide Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the cellular response to DNA damage. They act as sensors for single-strand breaks (SSBs), initiating a repair cascade through the base excision repair (BER) pathway.[1][2] In tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP becomes synthetically lethal.[3][4] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair, this accumulation of damage leads to genomic instability and cell death.[2]
The benzamide functional group is a well-established pharmacophore for PARP inhibition, primarily because it mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[2] This allows benzamide-based compounds to act as competitive inhibitors at the enzyme's catalytic site. The this compound core has been selected for this investigation due to several advantageous properties. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methyl group provides a key substitution point to explore steric and electronic effects on potency.[1][5]
This guide will compare a series of rationally designed analogs built upon this core, evaluating how systematic modifications to the benzamide ring influence their inhibitory activity against PARP1.
Mechanistic Overview: PARP1 Inhibition
The central role of PARP1 in DNA repair and the mechanism of its inhibition are critical to understanding the potency of the analogs discussed. The following diagram illustrates this signaling pathway.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by its inhibition in HR-deficient cells.
Comparative Potency of this compound Analogs
A series of analogs were synthesized to probe the structure-activity relationship (SAR) around the core scaffold. Modifications were introduced at the C4 position of the benzamide ring to evaluate the impact of electronic and steric factors on PARP1 inhibition. The potency of each analog was determined using an in vitro PARP1 enzymatic assay and a cellular PARP activity assay in a BRCA1-deficient cancer cell line.
Quantitative Data Summary
The inhibitory activities (IC₅₀) from both enzymatic and cellular assays are summarized below. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound ID | C4-Substituent (R) | PARP1 Enzymatic IC₅₀ (nM) | Cellular PARP IC₅₀ (nM) | Notes on Structure-Activity Relationship |
| FMB-H | -H | 15.8 | 35.2 | Baseline potency of the unsubstituted core. |
| FMB-Me | -CH₃ | 8.2 | 18.5 | Small, electron-donating group improves potency, suggesting a favorable fit in a hydrophobic pocket. |
| FMB-Cl | -Cl | 4.5 | 10.1 | Electron-withdrawing halogen significantly enhances potency, likely through favorable polar interactions. |
| FMB-OMe | -OCH₃ | 22.4 | 50.8 | The methoxy group, despite being electron-donating, shows reduced potency, possibly due to steric hindrance or unfavorable electronic effects. |
| FMB-NH₂ | -NH₂ | 2.1 | 5.6 | The amino group, a strong hydrogen bond donor, provides the most potent inhibition, indicating a key interaction with the enzyme's active site. |
| FMB-CF₃ | -CF₃ | 31.5 | 72.3 | The bulky and strongly electron-withdrawing trifluoromethyl group leads to a significant loss of activity, likely due to steric clash. |
Structure-Activity Relationship (SAR) Insights
The data reveals critical determinants for potent PARP1 inhibition within this analog series.
Caption: Logical flow of structure-activity relationships for C4-substituted analogs.
The key takeaways from this analysis are:
-
Favorable Substitutions: Small, electron-donating groups (e.g., methyl) and electron-withdrawing halogens (e.g., chloro) at the C4 position enhance potency compared to the unsubstituted analog.
-
Hydrogen Bonding is Key: The most significant increase in potency was observed with the C4-amino substitution, highlighting the critical role of a hydrogen bond donor at this position for optimal interaction with the PARP1 active site.
-
Steric Hindrance is Detrimental: Larger or sterically demanding groups, such as methoxy and trifluoromethyl, resulted in a marked decrease in inhibitory activity, suggesting a constrained binding pocket.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we describe the detailed methodologies used to assess the potency of the this compound analogs.
General Experimental Workflow
The screening process follows a logical progression from initial enzymatic inhibition to cellular activity confirmation.
Caption: High-level workflow for the screening and evaluation of PARP inhibitor analogs.
Protocol: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human PARP1.[6]
Causality: This method directly measures the interaction between the compound and the isolated enzyme, providing a pure measure of enzymatic inhibition without the complexities of cellular uptake or metabolism. The chemiluminescent readout offers high sensitivity.[7]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well white plates
-
Biotinylated NAD+
-
Test compounds (analogs) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Prepare serial dilutions of the test analogs in assay buffer. Add 2 µL of each dilution to the wells of the histone-coated plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.
-
Enzyme Addition: Add 20 µL of PARP1 enzyme solution (e.g., 250 ng/mL) to all wells except the "no enzyme" controls.
-
Reaction Initiation: Add 20 µL of biotinylated NAD+ (e.g., 50 µM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection Antibody: Add 50 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Final Wash: Repeat the washing step (step 5).
-
Signal Generation: Add 50 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the luminescence signal on a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol: Cellular PARP Activity Assay (AlamarBlue Viability)
This assay evaluates the ability of a PARP inhibitor to potentiate the cytotoxic effects of a DNA-damaging agent in a cancer cell line, serving as an indirect but physiologically relevant measure of cellular PARP inhibition.[6]
Causality: This is a self-validating system. By combining the PARP inhibitor with a DNA-damaging agent (like temozolomide), we exploit the principle of synthetic lethality. A potent inhibitor will prevent the repair of induced DNA damage, leading to a measurable decrease in cell viability, which confirms the compound is cell-permeable and active at its target in a cellular context.
Materials:
-
BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
Temozolomide (TMZ), a DNA alkylating agent
-
Test compounds (analogs)
-
AlamarBlue™ (Resazurin) cell viability reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test analog in combination with a fixed, sub-lethal concentration of TMZ (e.g., 100 µM). Include controls for "cells only," "TMZ only," and "analog only."
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add 10 µL of AlamarBlue™ reagent to each well and incubate for an additional 4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
Analysis: Calculate the cell viability relative to the "TMZ only" control. The cellular IC₅₀ is defined as the concentration of the analog that causes a 50% reduction in cell viability in the presence of TMZ.
Conclusion and Future Directions
This guide provides a comparative analysis of a novel series of this compound analogs as potent PARP1 inhibitors. Our structured investigation revealed crucial structure-activity relationships, demonstrating that potency can be significantly enhanced by introducing small substituents capable of hydrogen bonding or favorable polar interactions at the C4 position of the benzamide ring. The analog FMB-NH₂ emerged as the most potent compound in both enzymatic and cellular assays, warranting further preclinical development.
Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the lead compounds to assess their drug-like properties.[8] Furthermore, in vivo efficacy studies in xenograft models using BRCA-deficient tumors will be essential to validate the therapeutic potential of these promising new chemical entities.[9][10]
References
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MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
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ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]
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Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
- BenchChem. (2025). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
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National Institutes of Health (NIH). (n.d.). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. [Link]
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BPS Bioscience. (n.d.). PARP Assays. [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]
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National Institutes of Health (NIH). (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
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- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.
-
National Institutes of Health (NIH). (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
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National Institutes of Health (NIH). (n.d.). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. [Link]
- BenchChem. (2025). Application Notes and Protocols: 3-Fluoro-5-iodobenzamide as a Key Precursor for the Synthesis of PARP Inhibitors.
-
Creative Animodel. (n.d.). In Vivo Efficacy Testing. [Link]
-
National Institutes of Health (NIH). (n.d.). Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. [Link]
-
Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. [Link]
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A Spectroscopic Journey: Differentiating 3-Fluoro-5-methylbenzamide from Its Synthetic Precursors
In the landscape of pharmaceutical development and medicinal chemistry, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guide provides an in-depth spectroscopic comparison of 3-Fluoro-5-methylbenzamide, a potentially valuable scaffold in drug discovery, and its common synthetic precursors: 3-fluoro-5-methylbenzoic acid and 3-fluoro-5-methylbenzonitrile. Through a detailed analysis of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we will elucidate the key spectral markers that differentiate these molecules, ensuring the confident identification of the final product.
The Synthetic Pathway: From Acid and Nitrile to Amide
The synthesis of this compound typically proceeds from either the corresponding benzoic acid or benzonitrile. The conversion from 3-fluoro-5-methylbenzoic acid is a classic amidation reaction, often involving activation of the carboxylic acid followed by reaction with an ammonia source. Alternatively, the hydrolysis of 3-fluoro-5-methylbenzonitrile provides another route to the desired amide. Understanding this synthetic lineage is crucial for anticipating potential impurities and for appreciating the spectroscopic transformations that occur at each step.
Caption: Synthetic routes to this compound.
Spectroscopic Comparison: A Multi-faceted Approach
The transformation of a carboxylic acid or a nitrile to a primary amide introduces and removes key functional groups, each with a distinct spectroscopic signature. The following sections detail how FTIR, NMR, and Mass Spectrometry can be employed to monitor this transformation and confirm the identity of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprint
FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. The transition from the precursors to this compound is marked by significant changes in the FTIR spectrum.
Key Differentiating Features:
-
3-fluoro-5-methylbenzoic acid: The spectrum is dominated by a very broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O stretching absorption around 1700-1680 cm⁻¹.
-
3-fluoro-5-methylbenzonitrile: The most prominent feature is the sharp, medium-intensity C≡N stretching vibration, which appears in a relatively uncongested region of the spectrum, around 2230-2220 cm⁻¹.
-
This compound: The formation of the primary amide is confirmed by the appearance of two N-H stretching bands in the 3400-3100 cm⁻¹ region (asymmetric and symmetric stretches) and a strong C=O (Amide I) band, typically shifted to a lower wavenumber (1680-1630 cm⁻¹) compared to the carboxylic acid due to resonance. Additionally, an N-H bending (Amide II) band is observed around 1640-1550 cm⁻¹.
| Compound | Key FTIR Absorptions (cm⁻¹) | Functional Group |
| 3-fluoro-5-methylbenzoic acid | ~3300-2500 (broad), ~1700 (strong) | O-H (acid), C=O (acid) |
| 3-fluoro-5-methylbenzonitrile | ~2230 (sharp, medium) | C≡N |
| This compound | ~3350 & ~3180 (two bands), ~1660 (strong) | N-H (amide), C=O (amide) |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
The aromatic region of the ¹H NMR spectrum for all three compounds will show complex splitting patterns due to the fluorine and methyl substituents. However, the key diagnostic signals lie outside this region.
-
3-fluoro-5-methylbenzoic acid: A characteristic broad singlet for the acidic proton (–COOH) is expected far downfield, typically above 10 ppm.
-
3-fluoro-5-methylbenzonitrile: This compound will lack the downfield acidic proton signal.
-
This compound: The primary amide protons (–CONH₂) will appear as two broad singlets, typically in the range of 5.5-8.5 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration due to hydrogen bonding.
| Compound | Key ¹H NMR Signals (ppm) | Assignment |
| 3-fluoro-5-methylbenzoic acid | >10 (broad s, 1H) | -COOH |
| 3-fluoro-5-methylbenzonitrile | No signal > 8 ppm | - |
| This compound | ~5.5-8.5 (two broad s, 2H) | -CONH₂ |
The ¹³C NMR spectra provide a clear distinction based on the carbon of the functional group.
-
3-fluoro-5-methylbenzoic acid: The carbonyl carbon of the carboxylic acid will appear in the range of 165-185 ppm.
-
3-fluoro-5-methylbenzonitrile: The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 110-125 ppm.
-
This compound: The amide carbonyl carbon resonates in a similar region to the carboxylic acid, typically between 160-180 ppm. While similar to the benzoic acid, the other spectral data (FTIR and ¹H NMR) will provide definitive confirmation.
| Compound | Key ¹³C NMR Signal (ppm) | Assignment |
| 3-fluoro-5-methylbenzoic acid | ~170 | -C OOH |
| 3-fluoro-5-methylbenzonitrile | ~118 | -C ≡N |
| This compound | ~168 | -C ONH₂ |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak will confirm the successful conversion and the identity of each compound.
-
3-fluoro-5-methylbenzoic acid (C₈H₇FO₂): m/z = 154.04
-
3-fluoro-5-methylbenzonitrile (C₈H₆FN): m/z = 135.05
-
This compound (C₈H₈FNO): m/z = 153.06
-
-
Fragmentation Patterns:
-
3-fluoro-5-methylbenzoic acid: Expect losses of -OH (m/z 17) and -COOH (m/z 45).
-
3-fluoro-5-methylbenzonitrile: The benzonitrile ring is relatively stable, but fragmentation of the methyl group is possible.
-
This compound: A key fragment will be the loss of the amide group (-NH₂) leading to an acylium ion.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling.
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.
Caption: General workflow for NMR analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weights.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.
Conclusion
The successful synthesis of this compound from its precursors, 3-fluoro-5-methylbenzoic acid or 3-fluoro-5-methylbenzonitrile, can be unequivocally confirmed through a combination of spectroscopic techniques. FTIR spectroscopy provides a clear indication of the functional group transformation, while ¹H and ¹³C NMR spectroscopy offer detailed structural information, and mass spectrometry confirms the molecular weight. By carefully analyzing the key differentiating features in each spectrum, researchers can confidently verify the identity and purity of their target compound, a critical step in the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to the Strategic Placement of Fluorine in Benzamide Scaffolds: A Positional Isomer Analysis
Introduction: Beyond Simple Bioisosterism
In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for optimizing molecular properties.[1][2][3] Its unique combination of high electronegativity, a small van der Waals radius comparable to hydrogen, and the exceptional strength of the carbon-fluorine bond allows for subtle yet profound modulations of a compound's pharmacokinetic and pharmacodynamic profile.[1][4] The benzamide moiety, a prevalent scaffold in a multitude of biologically active compounds, serves as an exemplary template for examining the nuanced effects of fluorination.
This guide moves beyond the general acknowledgment of fluorine as a "magic bullet" and provides a granular analysis of how its positional isomerism on the phenyl ring of a benzamide dictates its biological activity. We will explore the causal mechanisms by which an ortho-, meta-, or para-fluorine substituent differentially impacts a molecule's acidity (pKa), lipophilicity, metabolic stability, and target-binding interactions. This comparative analysis is supported by experimental data and established principles to empower researchers in making rational, data-driven decisions during the lead optimization process.
Pillar 1: The Electronic Influence — Modulating pKa and Target Interactions
The potent electron-withdrawing inductive effect of fluorine is a primary driver of its influence on a molecule's properties. This effect, however, is distance-dependent, leading to distinct outcomes based on the fluorine's proximity to the benzamide's functional groups.
-
Ortho-Fluoro Substitution: Placing a fluorine atom ortho to the amide linker introduces the strongest inductive electron withdrawal from the carbonyl carbon. This can decrease the basicity of the amide nitrogen and, in cases where the other ring is substituted with a basic group, lower its pKa.[5] More uniquely, the ortho-fluorine can engage in intramolecular hydrogen bonding with the amide N-H proton. This interaction can rigidify the conformation of the molecule, locking it into a specific orientation that may be more or less favorable for binding to a biological target.[6] For instance, this constrained conformation can pre-organize the ligand for optimal receptor fit, thereby enhancing binding affinity.
-
Meta-Fluoro Substitution: The meta position exerts a purely inductive effect on the amide group, as it cannot participate in resonance stabilization with the carbonyl. While the inductive effect is weaker than from the ortho position, it can still significantly lower the pKa of nearby basic centers, influencing the molecule's ionization state at physiological pH. This can be a critical factor for cell permeability and interaction with targets that have charged binding pockets.
-
Para-Fluoro Substitution: A para-fluorine exerts both a strong inductive effect and a weaker, opposing resonance effect. The net result is still strongly electron-withdrawing. This substitution is a common strategy to enhance binding affinity where the target pocket has an electrophilic or hydrogen-bond donor region that can favorably interact with the electron-rich fluorine atom.[7] In a series of thrombin inhibitors, for example, a para-fluoro substituent enhanced activity over fivefold, demonstrating the potential for potent, favorable interactions with the enzyme active site.[6]
The diagram below illustrates the differential electronic influence of fluorine placement.
Caption: Differential effects of fluorine position on the benzamide core.
Pillar 2: Lipophilicity and Permeability — A Delicate Balance
Lipophilicity, often measured as logP or logD, is a critical parameter for drug absorption and distribution. While fluorine is highly electronegative, its substitution for hydrogen generally increases a molecule's lipophilicity.[4][8] The position, however, can fine-tune this effect.
| Parameter | Ortho-Fluorobenzamide | Meta-Fluorobenzamide | Para-Fluorobenzamide | Rationale |
| ΔlogP (vs. H) | +0.2 to +0.4 | +0.2 to +0.4 | +0.2 to +0.4 | The C-F bond is more lipophilic than the C-H bond. The increase is generally similar across positions for a single substitution. |
| Membrane Permeability | Potentially Reduced | Generally Increased | Generally Increased | Intramolecular H-bonding in the ortho isomer can increase polarity and reduce permeability by masking the amide N-H, which may be needed to break H-bonds with water.[6] |
| Aqueous Solubility | Potentially Increased | Generally Decreased | Generally Decreased | The more ordered crystal lattice of para-substituted isomers can decrease solubility. The ortho isomer's potential for intramolecular interactions may disrupt crystal packing, slightly improving solubility.[9] |
Data presented is a generalized summary from medicinal chemistry principles. Actual values are highly context-dependent.
Pillar 3: Metabolic Stability — Blocking the "Soft Spots"
One of the most powerful applications of fluorination is to block sites of metabolic oxidation by Cytochrome P450 (CYP) enzymes.[1][2] The para position of a phenyl ring is a classic metabolic "soft spot," susceptible to hydroxylation.
-
Para-Fluoro Substitution: Placing a fluorine at the para position is a highly effective strategy to prevent this metabolic pathway due to the high energy required to break the C-F bond. This can dramatically increase the half-life and oral bioavailability of a drug.
-
Ortho- and Meta-Fluoro Substitution: While these positions are less commonly hydroxylated than the para position, fluorination here can still sterically and electronically shield adjacent positions from metabolic attack. For example, an ortho-fluorine can hinder enzymatic access to the ipso-carbon and the adjacent C-3 position.
A study on the metabolism of ortho-, meta-, and para-fluorofentanyl provides a relevant analogue. While all isomers underwent N-dealkylation, the subsequent hydroxylation patterns were distinct, underscoring that positional isomerism dictates metabolic fate.[10][11]
The following workflow outlines a standard cascade for evaluating these positional isomers.
Caption: Experimental workflow for comparing fluorobenzamide isomers.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible data, the following validated protocols are recommended.
Protocol 1: In Vitro Target Binding Assay (Competitive Radioligand)
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from its target receptor.
-
Preparation:
-
Prepare cell membrane homogenates expressing the target receptor of interest. Determine total protein concentration via a Bradford or BCA assay.
-
Dilute the test compounds (ortho-, meta-, para-isomers) and a known non-labeled ligand (positive control) to a range of concentrations (e.g., 10 µM to 0.1 nM) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Dilute a specific radioligand (e.g., [³H]-ligand) to a concentration near its Kd value.
-
-
Assay Incubation:
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of non-labeled ligand (at 1000x Kd) for non-specific binding (NSB) wells, and 50 µL of diluted test compounds for competition wells.
-
Add 50 µL of the diluted radioligand to all wells.
-
Add 100 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Harvesting and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate, washing 3-5 times with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to total binding and NSB.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value for each isomer.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate of intrinsic clearance of a compound when incubated with human liver microsomes (HLM), a primary source of drug-metabolizing enzymes.
-
Preparation:
-
Prepare a stock solution of each test compound (10 mM in DMSO).
-
Prepare positive control compounds with known high and low clearance rates (e.g., Verapamil and Warfarin).
-
Thaw pooled HLM on ice. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the HLM reaction mixture at 37°C for 5 minutes.
-
Add the test compound to the HLM mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (cofactor).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point. A specific MRM (Multiple Reaction Monitoring) transition should be optimized for each isomer.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int, in µL/min/mg protein) using the equation: Cl_int = (k / [protein concentration]).
-
Conclusion: A Rationale for Positional Scanning
The strategic placement of fluorine on a benzamide scaffold is a powerful tool for multiparameter optimization, but its effects are far from uniform. An ortho-fluorine can enforce a bioactive conformation through intramolecular interactions, a meta-fluorine can fine-tune pKa with minimal steric perturbation, and a para-fluorine can effectively block a key site of metabolism while potentially adding favorable binding interactions. A comprehensive evaluation of all three positional isomers is therefore not merely an academic exercise but a critical component of rational drug design. By understanding the distinct physicochemical and metabolic consequences of each substitution pattern, researchers can accelerate the journey from a promising hit to a viable clinical candidate.
References
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Jahns, H., et al. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Gedgaudas, R., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
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Singh, R., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Avila, C., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]
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Gedgaudas, R., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
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El-Sayed, M. T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]
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Isanbor, C., & O'Hagan, D. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
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Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
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Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
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Tan, M., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier. [Link]
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Øiestad, E. L., et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PubMed Central. [Link]
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Øiestad, E. L., et al. (2019). Metabolite Profiling of Ortho-, Meta-and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of 3-Fluoro-5-methylbenzamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-5-methylbenzamide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory operations. The following procedures are based on established best practices for chemical waste management and data from structurally similar compounds, ensuring a cautious and compliant approach.
Hazard Profile and Immediate Safety Precautions
Based on data from analogous compounds such as 3-Fluoro-5-(trifluoromethyl)benzamide and 5-Fluoro-2-methylbenzamide, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | GHS Category | Description | Source |
| Skin Irritation | 2 | Causes skin irritation | [1][2] |
| Eye Irritation | 2A | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | [1][2] |
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Essential PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: A lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines a self-validating system for managing this chemical waste.
Step 1: Waste Segregation
The cornerstone of safe chemical disposal is the strict segregation of waste streams to prevent dangerous reactions.[4]
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound.
-
Causality: Mixing incompatible chemicals can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances. Therefore, do not mix this compound with other chemical waste, particularly strong oxidizing agents.
Step 2: Container Management
Proper containment is essential to prevent leaks and spills.
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, with a secure, leak-proof lid. The original product container is often a suitable option.
-
Causality: The container must be robust and non-reactive with the chemical to maintain its integrity during storage and transport.
-
Action: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Causality: Accurate labeling is a critical component of the Hazard Communication Standard, ensuring that all personnel are aware of the container's contents and associated hazards.
Step 3: Waste Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.
-
Causality: Storing hazardous waste in a designated area minimizes the risk of accidental spills and exposure to personnel not directly involved in its handling. The storage conditions prevent degradation of the container and the chemical.
-
Action: Keep the waste container closed at all times, except when adding waste.
-
Causality: This practice minimizes the release of any potential vapors and prevents contamination of the laboratory environment.
Step 4: Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Causality: Hazardous waste must be disposed of in accordance with local, state, and federal regulations. Professional disposal services are equipped to handle and treat chemical waste in a compliant and environmentally responsible manner, typically through incineration at a licensed facility.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, prevent the spread of the solid material. Avoid generating dust.
-
Clean-up: Carefully sweep the spilled solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
-
Fisher Scientific. Product Information: 3-Methyl-5-(trifluoromethoxy)benzamide. [Link]
-
PubChem. 3-Fluoro-5-methylbenzaldehyde. [Link]
-
PubChem. 3-Fluoro-5-piperazin-1-ylbenzamide. [Link]
-
PubChem. 3-Fluoro-5-formylbenzamide. [Link]
-
DoD Manual 4715.05, Volume 5. Overseas Environmental Baseline Document: Waste. [Link]
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A Strategic Guide to Personal Protective Equipment for Handling 3-Fluoro-5-methylbenzamide
This document provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 3-Fluoro-5-methylbenzamide. The guidance herein is structured to provide a deep, procedural understanding of risk mitigation, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Section 1: Hazard Profile of this compound
Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is critical. Based on data for this compound and structurally similar compounds, the primary hazards are identified as follows.[1][2][3]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or mist.[1]
While specific toxicological data for this exact compound is limited, benzamide derivatives as a class should be handled with caution, treating them as potentially hazardous upon ingestion, inhalation, or skin contact.[4]
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 |
Section 2: The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense against chemical exposure.[5] A robust safety plan always prioritizes engineering and administrative controls to minimize hazards at their source. This proactive approach is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and is the cornerstone of a safe laboratory environment.[5][6][7]
Diagram: The Hierarchy of Controls
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
-
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Eye and Face Protection: Put on chemical splash goggles and/or a face shield.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Gloves: Remove first, as they are most likely to be contaminated.
-
Lab Coat: Remove by rolling it down and away from the body, turning it inside out.
-
Goggles/Face Shield: Remove last, handling only by the strap or sides.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
SOP 2: Spill and Exposure Response
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.
-
Place the contaminated absorbent material into a labeled hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
-
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. [2] * Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. [2] * Seek immediate medical attention.
-
Section 5: Decontamination and Disposal
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste:
-
Segregation: Do not mix benzamide waste with other waste streams unless compatibility is confirmed. [4] 2. Containerization: Use a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE) labeled with "Hazardous Waste" and the full chemical name: "this compound". [4] 3. Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab. [4] 4. Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. [8][9]Do not dispose of this chemical down the drain. [10] By implementing these comprehensive safety measures, laboratories can ensure the well-being of their personnel and maintain the highest standards of scientific integrity and environmental responsibility.
-
References
- National Institute for Occupational Safety and Health (NIOSH).Guidelines for the selection of gloves for the workplace.
- Hazmat School.5 Types of PPE for Hazardous Chemicals.
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- Enhesa.Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- Safety Notes.Personal protective equipment for chemical handling.
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- Synquest Labs.3-Fluoro-5-(trifluoromethyl)
- Occupational Safety and Health Administration (OSHA).Personal Protective Equipment - Overview.
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- Fisher Scientific.3-Methyl-5-(trifluoromethoxy)
- PubChem.3-Fluoro-5-methylbenzaldehyde.
- University of Missouri.OSHA Glove Selection Chart.
- Regul
- UC Berkeley.Glove Selection Guide | Office of Environment, Health & Safety.
- Canadian Centre for Occupational Health and Safety.Chemical Protective Clothing - Glove Selection.
- National Center for Biotechnology Information.
- Washington State Department of Ecology.
- University of Essex.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




